HECT E3-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZCVJIBENGLKN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of HECT E3 Ligase Inhibition in Cellular Signaling and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases represent a critical class of enzymes that orchestrate a vast array of cellular processes by mediating the final step of the ubiquitination cascade. Their involvement in key signaling pathways, including Wnt, TGF-β, and Notch, positions them as central regulators of cell fate, proliferation, and differentiation. Dysregulation of HECT E3 ligase activity is frequently implicated in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders. Consequently, the inhibition of these enzymes has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological roles of HECT E3 ligase inhibition, complete with detailed experimental protocols, quantitative data on inhibitors, and visualizations of the intricate signaling networks they command.
Introduction to HECT E3 Ubiquitin Ligases
The human genome encodes 28 HECT E3 ubiquitin ligases, which are characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[1][2] This domain is responsible for accepting ubiquitin from an E2 conjugating enzyme and subsequently transferring it to a substrate protein.[1][2] The N-terminal regions of HECT E3 ligases are variable and confer substrate specificity.[1][2] Based on their N-terminal domains, HECT E3 ligases are broadly classified into three subfamilies: the NEDD4 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4) family, the HERC (HECT and RLD domain containing) family, and the "other" HECTs.[1][2]
The ubiquitination process itself is a highly regulated post-translational modification where ubiquitin, a small 76-amino acid protein, is attached to target proteins. This can result in either their degradation by the proteasome or altered function, localization, or interaction with other proteins. HECT E3 ligases, by determining the specific substrates to be ubiquitinated, play a crucial role in maintaining cellular homeostasis.[3]
Biological Consequences of HECT E3 Ligase Inhibition
Inhibition of HECT E3 ligases can have profound effects on cellular function due to their central role in protein degradation and signaling. The specific consequences of inhibition are dependent on the particular HECT E3 ligase being targeted and its downstream substrates.
Role in Cancer
Dysregulation of HECT E3 ligase activity is a common feature in many cancers.[4] For instance, the overexpression of certain HECT E3s can lead to the degradation of tumor suppressor proteins, while the downregulation of others can result in the accumulation of oncoproteins.
-
HUWE1: This ligase has a dual role, targeting both proto-oncogenic proteins like c-MYC and MCL1 for degradation, as well as the tumor suppressor p53.[4]
-
NEDD4-1: Overexpression of NEDD4-1 promotes cancer by targeting the tumor suppressor PTEN for degradation, which in turn activates the pro-survival PI3K/AKT signaling pathway.[4]
-
ITCH: Dysregulation of ITCH (also known as AIP4) has been linked to the evasion of apoptosis in cancer cells by targeting pro-apoptotic proteins like p73 for degradation.[4]
-
E6AP (UBE3A): In human papillomavirus (HPV)-associated cancers, the viral E6 oncoprotein utilizes E6AP to target the tumor suppressor p53 for degradation, promoting cell survival.[4]
Inhibition of these oncogenic HECT E3 ligases can restore the levels of tumor suppressor proteins and inhibit cancer cell proliferation and survival.
Role in Neurodegenerative Diseases
Emerging evidence implicates HECT E3 ligases in the pathogenesis of neurodegenerative disorders. Their role in protein quality control and signaling pathways crucial for neuronal function makes them potential therapeutic targets. The NEDD4 subfamily of HECT E3 ligases, in particular, has been shown to be involved in neurodevelopment and neurodegeneration.
Role in Immunology
HECT E3 ligases are also key regulators of the immune response. They are involved in processes such as T-cell activation and the regulation of inflammatory signaling pathways. For example, ITCH plays a role in T-cell receptor signaling.
HECT E3 Ligases in Core Signaling Pathways
HECT E3 ligases are integral components of major signaling pathways that govern cellular function. Their inhibition can therefore modulate these pathways with significant therapeutic implications.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Several HECT E3 ligases, including HUWE1, NEDD4L, ITCH, SMURF1, and SMURF2, act as negative regulators of this pathway by targeting key components like Dishevelled (Dvl) and Axin for degradation.[1][2] Conversely, UBR5 has been shown to activate Wnt signaling by promoting the stability of β-catenin.[1][2] Inhibition of specific HECT E3 ligases can therefore either activate or suppress Wnt signaling, depending on the target.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. HECT E3 ligases such as SMURF1, SMURF2, and WWP1 are key negative regulators of this pathway.[5] They primarily target the receptor-regulated SMADs (R-SMADs) and the TGF-β receptors for ubiquitination and subsequent degradation.[5] Inhibition of these HECT E3 ligases can therefore enhance TGF-β signaling.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that controls cell fate decisions. Several HECT E3 ligases, including ITCH, NEDD4, and WWP2, have been identified as negative regulators of Notch signaling.[2] They can target components of the Notch pathway, such as the Notch receptor itself or downstream effectors like Deltex, for ubiquitination and degradation.[2] Therefore, inhibiting these HECT E3 ligases could potentially activate Notch signaling.
Quantitative Analysis of HECT E3 Ligase Inhibition
The development of potent and selective inhibitors is crucial for the therapeutic targeting of HECT E3 ligases. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. Below is a summary of reported IC50 values for various inhibitors against different HECT E3 ligases.
| HECT E3 Ligase | Inhibitor | IC50 (µM) | Assay Type | Reference |
| SMURF1 | Cpd-1 | 0.8 | Biochemical | [6] |
| SMURF1 | Cpd-2 | 1.2 | Biochemical | [6] |
| SMURF1 | Cpd-3 | 2.5 | Biochemical | [6] |
| SMURF1 | Cpd-4 | 3.1 | Cellular | [6] |
| SMURF1 | Cpd-5 | 4.7 | Cellular | [6] |
| SMURF1 | Cpd-6 | 0.3 | Cellular | [6] |
| Nedd4 | Heclin | 6.3 | In vitro | [7] |
| Smurf2 | Heclin | 6.8 | In vitro | [7] |
| WWP1 | Heclin | 6.9 | In vitro | [7] |
| WWP1 | NSC-217913 | 158.3 | ELISA auto-ubiquitination | [8] |
| ITCH | PYR-41 | 11.3 | MALDI TOF E2/E3 assay | [9] |
| ITCH | Bay11-7082 | 25.9 | MALDI TOF E2/E3 assay | [9] |
Key Experimental Protocols for Studying HECT E3 Ligase Inhibition
A variety of in vitro and cell-based assays are employed to characterize the activity of HECT E3 ligases and the efficacy of their inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a HECT E3 ligase to ubiquitinate a specific substrate in a controlled environment.
Objective: To determine if a protein of interest is a substrate of a specific HECT E3 ligase and to assess the effect of an inhibitor on this process.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (appropriate for the E3 being tested)
-
Recombinant HECT E3 ligase
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM HEPES, pH 7.5, 20 mM MgCl2, 10 mM DTT)
-
Test inhibitor
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and/or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, ATP, and the substrate in 1x ubiquitination buffer.
-
Add the HECT E3 ligase to initiate the reaction. For inhibitor studies, pre-incubate the E3 ligase with the inhibitor for a specified time before adding it to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate to detect higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
HECT E3 Ligase Auto-ubiquitination Assay
Many HECT E3 ligases can ubiquitinate themselves. This auto-ubiquitination activity is often used as a readout for their enzymatic function and for inhibitor screening.
Objective: To assess the catalytic activity of a HECT E3 ligase and the effect of inhibitors on this activity.
Materials:
-
Same as for the in vitro ubiquitination assay, but without the substrate protein.
-
Antibody against the HECT E3 ligase or a tag on the recombinant protein.
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in 1x ubiquitination buffer.
-
Add the HECT E3 ligase to initiate the reaction. For inhibitor studies, pre-incubate the E3 ligase with the inhibitor.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an antibody against the E3 ligase to detect a ladder of higher molecular weight auto-ubiquitinated species.
High-Throughput Screening (HTS) Assays
For the discovery of novel inhibitors, HTS assays are essential. The UbFluor™ assay is a fluorescence polarization (FP)-based HTS method for HECT E3 ligases.[2]
Principle: This assay utilizes a ubiquitin molecule labeled with a fluorophore (UbFluor™). When the HECT E3 ligase transfers the ubiquitin to itself or a substrate, the fluorophore is released, causing a change in fluorescence polarization that can be measured in a high-throughput format.[2]
Conclusion and Future Directions
The inhibition of HECT E3 ubiquitin ligases presents a compelling therapeutic strategy for a range of diseases, particularly cancer. The continued elucidation of the specific roles of individual HECT E3 ligases and their substrates will undoubtedly unveil new therapeutic opportunities. The development of more potent and selective inhibitors, facilitated by advanced screening technologies and a deeper understanding of the structural biology of these enzymes, will be a key focus of future research. This technical guide provides a solid foundation for researchers and drug developers to navigate this exciting and rapidly evolving field. The combination of detailed biological context, quantitative data, and robust experimental protocols will aid in the rational design and evaluation of novel HECT E3 ligase inhibitors, ultimately paving the way for new and effective therapies.
References
- 1. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of HECT E3 Ligase Inhibition in Cellular Signaling and Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases represent a critical class of enzymes that orchestrate a vast array of cellular processes by mediating the final step of the ubiquitination cascade. Their involvement in key signaling pathways, including Wnt, TGF-β, and Notch, positions them as central regulators of cell fate, proliferation, and differentiation. Dysregulation of HECT E3 ligase activity is frequently implicated in the pathogenesis of numerous diseases, most notably cancer and neurodegenerative disorders. Consequently, the inhibition of these enzymes has emerged as a promising therapeutic strategy. This technical guide provides an in-depth exploration of the biological roles of HECT E3 ligase inhibition, complete with detailed experimental protocols, quantitative data on inhibitors, and visualizations of the intricate signaling networks they command.
Introduction to HECT E3 Ubiquitin Ligases
The human genome encodes 28 HECT E3 ubiquitin ligases, which are characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[1][2] This domain is responsible for accepting ubiquitin from an E2 conjugating enzyme and subsequently transferring it to a substrate protein.[1][2] The N-terminal regions of HECT E3 ligases are variable and confer substrate specificity.[1][2] Based on their N-terminal domains, HECT E3 ligases are broadly classified into three subfamilies: the NEDD4 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4) family, the HERC (HECT and RLD domain containing) family, and the "other" HECTs.[1][2]
The ubiquitination process itself is a highly regulated post-translational modification where ubiquitin, a small 76-amino acid protein, is attached to target proteins. This can result in either their degradation by the proteasome or altered function, localization, or interaction with other proteins. HECT E3 ligases, by determining the specific substrates to be ubiquitinated, play a crucial role in maintaining cellular homeostasis.[3]
Biological Consequences of HECT E3 Ligase Inhibition
Inhibition of HECT E3 ligases can have profound effects on cellular function due to their central role in protein degradation and signaling. The specific consequences of inhibition are dependent on the particular HECT E3 ligase being targeted and its downstream substrates.
Role in Cancer
Dysregulation of HECT E3 ligase activity is a common feature in many cancers.[4] For instance, the overexpression of certain HECT E3s can lead to the degradation of tumor suppressor proteins, while the downregulation of others can result in the accumulation of oncoproteins.
-
HUWE1: This ligase has a dual role, targeting both proto-oncogenic proteins like c-MYC and MCL1 for degradation, as well as the tumor suppressor p53.[4]
-
NEDD4-1: Overexpression of NEDD4-1 promotes cancer by targeting the tumor suppressor PTEN for degradation, which in turn activates the pro-survival PI3K/AKT signaling pathway.[4]
-
ITCH: Dysregulation of ITCH (also known as AIP4) has been linked to the evasion of apoptosis in cancer cells by targeting pro-apoptotic proteins like p73 for degradation.[4]
-
E6AP (UBE3A): In human papillomavirus (HPV)-associated cancers, the viral E6 oncoprotein utilizes E6AP to target the tumor suppressor p53 for degradation, promoting cell survival.[4]
Inhibition of these oncogenic HECT E3 ligases can restore the levels of tumor suppressor proteins and inhibit cancer cell proliferation and survival.
Role in Neurodegenerative Diseases
Emerging evidence implicates HECT E3 ligases in the pathogenesis of neurodegenerative disorders. Their role in protein quality control and signaling pathways crucial for neuronal function makes them potential therapeutic targets. The NEDD4 subfamily of HECT E3 ligases, in particular, has been shown to be involved in neurodevelopment and neurodegeneration.
Role in Immunology
HECT E3 ligases are also key regulators of the immune response. They are involved in processes such as T-cell activation and the regulation of inflammatory signaling pathways. For example, ITCH plays a role in T-cell receptor signaling.
HECT E3 Ligases in Core Signaling Pathways
HECT E3 ligases are integral components of major signaling pathways that govern cellular function. Their inhibition can therefore modulate these pathways with significant therapeutic implications.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Several HECT E3 ligases, including HUWE1, NEDD4L, ITCH, SMURF1, and SMURF2, act as negative regulators of this pathway by targeting key components like Dishevelled (Dvl) and Axin for degradation.[1][2] Conversely, UBR5 has been shown to activate Wnt signaling by promoting the stability of β-catenin.[1][2] Inhibition of specific HECT E3 ligases can therefore either activate or suppress Wnt signaling, depending on the target.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. HECT E3 ligases such as SMURF1, SMURF2, and WWP1 are key negative regulators of this pathway.[5] They primarily target the receptor-regulated SMADs (R-SMADs) and the TGF-β receptors for ubiquitination and subsequent degradation.[5] Inhibition of these HECT E3 ligases can therefore enhance TGF-β signaling.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that controls cell fate decisions. Several HECT E3 ligases, including ITCH, NEDD4, and WWP2, have been identified as negative regulators of Notch signaling.[2] They can target components of the Notch pathway, such as the Notch receptor itself or downstream effectors like Deltex, for ubiquitination and degradation.[2] Therefore, inhibiting these HECT E3 ligases could potentially activate Notch signaling.
Quantitative Analysis of HECT E3 Ligase Inhibition
The development of potent and selective inhibitors is crucial for the therapeutic targeting of HECT E3 ligases. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. Below is a summary of reported IC50 values for various inhibitors against different HECT E3 ligases.
| HECT E3 Ligase | Inhibitor | IC50 (µM) | Assay Type | Reference |
| SMURF1 | Cpd-1 | 0.8 | Biochemical | [6] |
| SMURF1 | Cpd-2 | 1.2 | Biochemical | [6] |
| SMURF1 | Cpd-3 | 2.5 | Biochemical | [6] |
| SMURF1 | Cpd-4 | 3.1 | Cellular | [6] |
| SMURF1 | Cpd-5 | 4.7 | Cellular | [6] |
| SMURF1 | Cpd-6 | 0.3 | Cellular | [6] |
| Nedd4 | Heclin | 6.3 | In vitro | [7] |
| Smurf2 | Heclin | 6.8 | In vitro | [7] |
| WWP1 | Heclin | 6.9 | In vitro | [7] |
| WWP1 | NSC-217913 | 158.3 | ELISA auto-ubiquitination | [8] |
| ITCH | PYR-41 | 11.3 | MALDI TOF E2/E3 assay | [9] |
| ITCH | Bay11-7082 | 25.9 | MALDI TOF E2/E3 assay | [9] |
Key Experimental Protocols for Studying HECT E3 Ligase Inhibition
A variety of in vitro and cell-based assays are employed to characterize the activity of HECT E3 ligases and the efficacy of their inhibitors.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a HECT E3 ligase to ubiquitinate a specific substrate in a controlled environment.
Objective: To determine if a protein of interest is a substrate of a specific HECT E3 ligase and to assess the effect of an inhibitor on this process.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (appropriate for the E3 being tested)
-
Recombinant HECT E3 ligase
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM HEPES, pH 7.5, 20 mM MgCl2, 10 mM DTT)
-
Test inhibitor
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and/or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, ATP, and the substrate in 1x ubiquitination buffer.
-
Add the HECT E3 ligase to initiate the reaction. For inhibitor studies, pre-incubate the E3 ligase with the inhibitor for a specified time before adding it to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the substrate to detect higher molecular weight ubiquitinated forms. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
HECT E3 Ligase Auto-ubiquitination Assay
Many HECT E3 ligases can ubiquitinate themselves. This auto-ubiquitination activity is often used as a readout for their enzymatic function and for inhibitor screening.
Objective: To assess the catalytic activity of a HECT E3 ligase and the effect of inhibitors on this activity.
Materials:
-
Same as for the in vitro ubiquitination assay, but without the substrate protein.
-
Antibody against the HECT E3 ligase or a tag on the recombinant protein.
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in 1x ubiquitination buffer.
-
Add the HECT E3 ligase to initiate the reaction. For inhibitor studies, pre-incubate the E3 ligase with the inhibitor.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an antibody against the E3 ligase to detect a ladder of higher molecular weight auto-ubiquitinated species.
High-Throughput Screening (HTS) Assays
For the discovery of novel inhibitors, HTS assays are essential. The UbFluor™ assay is a fluorescence polarization (FP)-based HTS method for HECT E3 ligases.[2]
Principle: This assay utilizes a ubiquitin molecule labeled with a fluorophore (UbFluor™). When the HECT E3 ligase transfers the ubiquitin to itself or a substrate, the fluorophore is released, causing a change in fluorescence polarization that can be measured in a high-throughput format.[2]
Conclusion and Future Directions
The inhibition of HECT E3 ubiquitin ligases presents a compelling therapeutic strategy for a range of diseases, particularly cancer. The continued elucidation of the specific roles of individual HECT E3 ligases and their substrates will undoubtedly unveil new therapeutic opportunities. The development of more potent and selective inhibitors, facilitated by advanced screening technologies and a deeper understanding of the structural biology of these enzymes, will be a key focus of future research. This technical guide provides a solid foundation for researchers and drug developers to navigate this exciting and rapidly evolving field. The combination of detailed biological context, quantitative data, and robust experimental protocols will aid in the rational design and evaluation of novel HECT E3 ligase inhibitors, ultimately paving the way for new and effective therapies.
References
- 1. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ubiquitin Ligases: Key Regulators of TGFβ Signaling in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
HECT E3-IN-1: A Technical Guide to a Covalent Chemical Probe for HECT E3 Ubiquitin Ligases
For Researchers, Scientists, and Drug Development Professionals
Abstract
HECT E3-IN-1 is a pioneering chemical probe that serves as a covalent inhibitor of select members of the Homologous to the E6AP C-Terminus (HECT) E3 ubiquitin ligase family. This document provides an in-depth technical guide on this compound, detailing its mechanism of action, selectivity profile, and its application in studying HECT E3 ligase biology. It includes comprehensive experimental protocols for its use in biochemical and cellular assays, and presents its known selectivity in a structured format. This guide is intended to enable researchers to effectively utilize this compound as a tool to investigate the roles of HECT E3 ligases in various signaling pathways and disease contexts.
Introduction to HECT E3 Ligases
The ubiquitination cascade is a fundamental post-translational modification process that governs a vast array of cellular functions, including protein degradation, signal transduction, and DNA repair. This process is mediated by a trio of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ubiquitin ligases.[1] The HECT domain-containing E3 ligases, comprising 28 members in humans, are distinguished by their catalytic mechanism.[2][3] They directly catalyze the transfer of ubiquitin to a substrate through a two-step process: first, accepting ubiquitin from an E2 enzyme to form a covalent thioester intermediate on a catalytic cysteine within the HECT domain, and second, transferring this ubiquitin to a lysine (B10760008) residue on the target substrate.[2]
The HECT domain is structurally organized into a larger N-terminal lobe (N-lobe), which binds the E2 enzyme, and a smaller C-terminal lobe (C-lobe) containing the active site cysteine.[3] The N-lobe also possesses a non-covalent ubiquitin-binding site, or "exosite," which is crucial for the processive synthesis of polyubiquitin (B1169507) chains.[4] Dysregulation of HECT E3 ligases is implicated in numerous human diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[5][6]
This compound: A Covalent Probe for Nedd4 Family Ligases
This compound (also referred to as compound 3 in its discovery publication) is a first-in-class small molecule probe that acts as a covalent and irreversible inhibitor of the HECT E3 ligase Nedd4-1.[6]
Mechanism of Action
This compound employs a unique mechanism of inhibition. Instead of targeting the catalytic cysteine in the C-lobe, it covalently modifies a non-catalytic cysteine residue (Cys627 in human Nedd4-1) located within the non-covalent ubiquitin-binding exosite of the N-lobe.[6] This covalent modification disrupts the non-covalent binding of the growing polyubiquitin chain to the N-lobe, which is essential for the processive addition of subsequent ubiquitin molecules. Consequently, this compound switches the enzymatic mechanism of Nedd4-1 from a highly efficient processive mode to a less efficient distributive mode of polyubiquitin chain synthesis.[6] This mode of action represents a novel strategy for inhibiting E3 ligase activity.
Selectivity Profile
This compound demonstrates selectivity for certain members of the Nedd4 subfamily of HECT E3 ligases. This selectivity is primarily dictated by the presence of a solvent-accessible, non-catalytic cysteine at the ubiquitin exosite.
| HECT E3 Ligase Family | Target | Activity | Quantitative Data | Reference |
| Nedd4 Family | Nedd4-1 | Covalent Labeling | Not explicitly reported | [6] |
| Nedd4-2 | Covalent Labeling | Not explicitly reported | [6] | |
| WWP1 | No Labeling | Not applicable | [6] | |
| Other HECT Family | E6-AP | No Labeling | Not applicable | [6] |
| Other Cysteine Enzymes | USP8 (DUB) | No Reaction | Not applicable | [6] |
| HRV 3C Protease | No Reaction | Not applicable | [6] | |
| Ube1 (E1) | No Reaction | Not applicable | [6] | |
| UbcH5a (E2) | No Reaction | Not applicable | [6] |
Note: Specific IC50 values for this compound against a broad panel of HECT E3 ligases are not currently available in the public domain. The selectivity is based on covalent labeling experiments.
Experimental Protocols
The following protocols are provided as a guide for researchers using this compound. These are generalized protocols that should be optimized for specific experimental conditions.
In Vitro Ubiquitination Assay
This assay is used to assess the effect of this compound on the ubiquitination of a substrate by a specific HECT E3 ligase.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Purified HECT E3 ligase (e.g., Nedd4-1)
-
Substrate protein (with a tag for detection, e.g., His-tag, GST-tag)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate tag and/or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM) in the reaction buffer.
-
Pre-incubate the HECT E3 ligase (e.g., 200 nM) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature to allow for covalent modification.
-
Initiate the ubiquitination reaction by adding the pre-incubated E3 ligase/inhibitor mixture and ATP (e.g., 5 mM) to the reaction mixture from step 1.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody against the substrate tag to visualize the ubiquitination ladder. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound in a cellular context. For covalent inhibitors like this compound, this assay can demonstrate the stabilization of the target protein upon binding.
Materials:
-
Cells expressing the target HECT E3 ligase
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PBS
-
Western blotting reagents
-
Antibody against the target HECT E3 ligase
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
Aliquot the lysate into PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) upon inhibitor treatment.
Proteomic Profiling for Target Identification
Chemoproteomics can be employed to identify the cellular targets of this compound. A common approach for covalent inhibitors is competitive activity-based protein profiling (ABPP).
Materials:
-
Cells of interest
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., alkyne-functionalized iodoacetamide)
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligands)
-
Streptavidin beads
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse the cells and treat the proteome with the cysteine-reactive probe. Cysteines covalently modified by this compound will not be labeled by the probe.
-
Perform click chemistry to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of peptides between the this compound-treated and DMSO-treated samples. A significant reduction in the abundance of a peptide in the treated sample indicates it as a potential target of the covalent probe.
Signaling Pathways and Applications
This compound, by targeting Nedd4-1, can be utilized to probe the various signaling pathways regulated by this E3 ligase. Nedd4-1 is a key regulator of multiple cellular processes, and its substrates are involved in pathways critical for cell growth, proliferation, and trafficking.
Key Nedd4-1 Regulated Signaling Pathways:
-
Growth Factor Receptor Signaling: Nedd4-1 ubiquitinates and regulates the turnover of several receptor tyrosine kinases, including the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5] Inhibition of Nedd4-1 can therefore modulate downstream signaling cascades such as the PI3K/Akt pathway.
-
Tumor Suppressor Regulation: A well-established substrate of Nedd4-1 is the tumor suppressor PTEN. Nedd4-1-mediated ubiquitination leads to the degradation of PTEN, thereby activating the pro-survival PI3K/Akt pathway.[7]
-
Ion Channel Regulation: Nedd4-1 and its close homolog Nedd4-2 are critical regulators of ion channels, such as the epithelial sodium channel (ENaC), impacting ion homeostasis.
-
Viral Budding: Nedd4-1 is hijacked by some viruses to facilitate their budding from host cells.
By using this compound, researchers can investigate the consequences of inhibiting Nedd4-1-mediated ubiquitination in these and other pathways.
Conclusion
This compound is a valuable chemical probe for studying the biology of Nedd4 family HECT E3 ligases. Its unique covalent mechanism of action, which switches the enzyme from a processive to a distributive state, provides a powerful tool to dissect the functional importance of processive ubiquitination. The detailed protocols and information provided in this guide are intended to facilitate the use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of HECT E3 ligase function in health and disease. Further characterization of its selectivity profile and the development of next-generation probes will continue to enhance our ability to investigate this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Potential Role of NEDD4-like E3 Ligases in Cancer [mdpi.com]
HECT E3-IN-1: A Technical Guide to a Covalent Chemical Probe for HECT E3 Ubiquitin Ligases
For Researchers, Scientists, and Drug Development Professionals
Abstract
HECT E3-IN-1 is a pioneering chemical probe that serves as a covalent inhibitor of select members of the Homologous to the E6AP C-Terminus (HECT) E3 ubiquitin ligase family. This document provides an in-depth technical guide on this compound, detailing its mechanism of action, selectivity profile, and its application in studying HECT E3 ligase biology. It includes comprehensive experimental protocols for its use in biochemical and cellular assays, and presents its known selectivity in a structured format. This guide is intended to enable researchers to effectively utilize this compound as a tool to investigate the roles of HECT E3 ligases in various signaling pathways and disease contexts.
Introduction to HECT E3 Ligases
The ubiquitination cascade is a fundamental post-translational modification process that governs a vast array of cellular functions, including protein degradation, signal transduction, and DNA repair. This process is mediated by a trio of enzymes: E1 activating enzymes, E2 conjugating enzymes, and E3 ubiquitin ligases.[1] The HECT domain-containing E3 ligases, comprising 28 members in humans, are distinguished by their catalytic mechanism.[2][3] They directly catalyze the transfer of ubiquitin to a substrate through a two-step process: first, accepting ubiquitin from an E2 enzyme to form a covalent thioester intermediate on a catalytic cysteine within the HECT domain, and second, transferring this ubiquitin to a lysine residue on the target substrate.[2]
The HECT domain is structurally organized into a larger N-terminal lobe (N-lobe), which binds the E2 enzyme, and a smaller C-terminal lobe (C-lobe) containing the active site cysteine.[3] The N-lobe also possesses a non-covalent ubiquitin-binding site, or "exosite," which is crucial for the processive synthesis of polyubiquitin chains.[4] Dysregulation of HECT E3 ligases is implicated in numerous human diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[5][6]
This compound: A Covalent Probe for Nedd4 Family Ligases
This compound (also referred to as compound 3 in its discovery publication) is a first-in-class small molecule probe that acts as a covalent and irreversible inhibitor of the HECT E3 ligase Nedd4-1.[6]
Mechanism of Action
This compound employs a unique mechanism of inhibition. Instead of targeting the catalytic cysteine in the C-lobe, it covalently modifies a non-catalytic cysteine residue (Cys627 in human Nedd4-1) located within the non-covalent ubiquitin-binding exosite of the N-lobe.[6] This covalent modification disrupts the non-covalent binding of the growing polyubiquitin chain to the N-lobe, which is essential for the processive addition of subsequent ubiquitin molecules. Consequently, this compound switches the enzymatic mechanism of Nedd4-1 from a highly efficient processive mode to a less efficient distributive mode of polyubiquitin chain synthesis.[6] This mode of action represents a novel strategy for inhibiting E3 ligase activity.
Selectivity Profile
This compound demonstrates selectivity for certain members of the Nedd4 subfamily of HECT E3 ligases. This selectivity is primarily dictated by the presence of a solvent-accessible, non-catalytic cysteine at the ubiquitin exosite.
| HECT E3 Ligase Family | Target | Activity | Quantitative Data | Reference |
| Nedd4 Family | Nedd4-1 | Covalent Labeling | Not explicitly reported | [6] |
| Nedd4-2 | Covalent Labeling | Not explicitly reported | [6] | |
| WWP1 | No Labeling | Not applicable | [6] | |
| Other HECT Family | E6-AP | No Labeling | Not applicable | [6] |
| Other Cysteine Enzymes | USP8 (DUB) | No Reaction | Not applicable | [6] |
| HRV 3C Protease | No Reaction | Not applicable | [6] | |
| Ube1 (E1) | No Reaction | Not applicable | [6] | |
| UbcH5a (E2) | No Reaction | Not applicable | [6] |
Note: Specific IC50 values for this compound against a broad panel of HECT E3 ligases are not currently available in the public domain. The selectivity is based on covalent labeling experiments.
Experimental Protocols
The following protocols are provided as a guide for researchers using this compound. These are generalized protocols that should be optimized for specific experimental conditions.
In Vitro Ubiquitination Assay
This assay is used to assess the effect of this compound on the ubiquitination of a substrate by a specific HECT E3 ligase.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Purified HECT E3 ligase (e.g., Nedd4-1)
-
Substrate protein (with a tag for detection, e.g., His-tag, GST-tag)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate tag and/or ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and the substrate protein (e.g., 1 µM) in the reaction buffer.
-
Pre-incubate the HECT E3 ligase (e.g., 200 nM) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature to allow for covalent modification.
-
Initiate the ubiquitination reaction by adding the pre-incubated E3 ligase/inhibitor mixture and ATP (e.g., 5 mM) to the reaction mixture from step 1.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody against the substrate tag to visualize the ubiquitination ladder. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound in a cellular context. For covalent inhibitors like this compound, this assay can demonstrate the stabilization of the target protein upon binding.
Materials:
-
Cells expressing the target HECT E3 ligase
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
PBS
-
Western blotting reagents
-
Antibody against the target HECT E3 ligase
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to pellet cellular debris.
-
Collect the supernatant (cell lysate).
-
Aliquot the lysate into PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve and determine the shift in the melting temperature (Tm) upon inhibitor treatment.
Proteomic Profiling for Target Identification
Chemoproteomics can be employed to identify the cellular targets of this compound. A common approach for covalent inhibitors is competitive activity-based protein profiling (ABPP).
Materials:
-
Cells of interest
-
This compound
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., alkyne-functionalized iodoacetamide)
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligands)
-
Streptavidin beads
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse the cells and treat the proteome with the cysteine-reactive probe. Cysteines covalently modified by this compound will not be labeled by the probe.
-
Perform click chemistry to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of peptides between the this compound-treated and DMSO-treated samples. A significant reduction in the abundance of a peptide in the treated sample indicates it as a potential target of the covalent probe.
Signaling Pathways and Applications
This compound, by targeting Nedd4-1, can be utilized to probe the various signaling pathways regulated by this E3 ligase. Nedd4-1 is a key regulator of multiple cellular processes, and its substrates are involved in pathways critical for cell growth, proliferation, and trafficking.
Key Nedd4-1 Regulated Signaling Pathways:
-
Growth Factor Receptor Signaling: Nedd4-1 ubiquitinates and regulates the turnover of several receptor tyrosine kinases, including the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5] Inhibition of Nedd4-1 can therefore modulate downstream signaling cascades such as the PI3K/Akt pathway.
-
Tumor Suppressor Regulation: A well-established substrate of Nedd4-1 is the tumor suppressor PTEN. Nedd4-1-mediated ubiquitination leads to the degradation of PTEN, thereby activating the pro-survival PI3K/Akt pathway.[7]
-
Ion Channel Regulation: Nedd4-1 and its close homolog Nedd4-2 are critical regulators of ion channels, such as the epithelial sodium channel (ENaC), impacting ion homeostasis.
-
Viral Budding: Nedd4-1 is hijacked by some viruses to facilitate their budding from host cells.
By using this compound, researchers can investigate the consequences of inhibiting Nedd4-1-mediated ubiquitination in these and other pathways.
Conclusion
This compound is a valuable chemical probe for studying the biology of Nedd4 family HECT E3 ligases. Its unique covalent mechanism of action, which switches the enzyme from a processive to a distributive state, provides a powerful tool to dissect the functional importance of processive ubiquitination. The detailed protocols and information provided in this guide are intended to facilitate the use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of HECT E3 ligase function in health and disease. Further characterization of its selectivity profile and the development of next-generation probes will continue to enhance our ability to investigate this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Potential Role of NEDD4-like E3 Ligases in Cancer [mdpi.com]
The Architects of Cellular Regulation: A Technical Guide to HECT E3 Ligase-Regulated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular homeostasis, governing the fate of a vast array of proteins and thereby influencing nearly every aspect of cell biology. At the heart of this intricate network are the E3 ubiquitin ligases, the enzymes that confer substrate specificity to the ubiquitination cascade. Among these, the Homologous to E6AP C-Terminus (HECT) domain-containing E3 ligases represent a critical family of enzymes directly involved in catalysis, transferring ubiquitin to target substrates.[1][2][3][4] Deregulation of HECT E3 ligases is increasingly implicated in a multitude of human diseases, including various cancers, neurodegenerative disorders, and immunological diseases, making them compelling targets for therapeutic intervention.[1][2][5]
This technical guide provides an in-depth exploration of the core cellular pathways regulated by HECT E3 ligases. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of these enzymes, quantitative data on their activity, and robust experimental protocols for their study.
The HECT E3 Ligase Family: Structure and Function
Humans express 28 distinct HECT E3 ubiquitin ligases, which are broadly categorized into three subfamilies based on their N-terminal domain architecture: the NEDD4 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4) family, the HERC (HECT and RLD domain-containing) family, and a group of "other" HECTs.[1][2] The conserved C-terminal HECT domain is responsible for the catalytic transfer of ubiquitin, while the variable N-terminal domains are crucial for substrate recognition and binding.[1][2]
The catalytic mechanism of HECT E3s involves a two-step process. First, the HECT domain accepts an activated ubiquitin molecule from an E2 ubiquitin-conjugating enzyme, forming a thioester intermediate with a conserved cysteine residue within the HECT domain. Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine (B10760008) residue on the target substrate protein.[6][7] This direct catalytic role distinguishes them from the more numerous RING finger E3 ligases, which act as scaffolds to bring the E2 and substrate into proximity.
Core Cellular Pathways Regulated by HECT E3 Ligases
HECT E3 ligases are integral regulators of a multitude of signaling pathways critical for cellular function and homeostasis. Their substrates are diverse and include key components of pathways controlling cell growth, proliferation, differentiation, apoptosis, and signal transduction.
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in regulating cell growth, differentiation, and apoptosis.[8][9] HECT E3 ligases, particularly members of the NEDD4 family like SMURF1 and SMURF2 (SMAD Ubiquitination Regulatory Factor 1 and 2), are key negative regulators of this pathway.[8][10]
SMURF1 and SMURF2 target both the TGF-β receptors and the downstream signaling mediators, the SMAD proteins, for ubiquitination and subsequent proteasomal degradation.[3][8][11] For instance, SMURF1, recruited by the inhibitory SMAD, SMAD7, can induce the degradation of the TGF-β type I receptor (TβRI).[3][8] This action effectively dampens the cellular response to TGF-β signaling.
The Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5][12] Several HECT E3 ligases have been identified as key regulators of Wnt signaling, acting at different levels of the cascade.
For example, the HECT E3 ligase ITCH targets the central scaffold protein Dishevelled (Dvl) for ubiquitination and degradation, thereby inhibiting the canonical Wnt pathway.[7] Specifically, ITCH ubiquitinates the phosphorylated, active form of Dvl.[7] Other HECT E3s, such as SMURF1 and SMURF2, can target Axin, a key component of the β-catenin destruction complex, for ubiquitination and degradation, which also leads to the downregulation of Wnt signaling.[5][13]
The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues.[13][14] The HECT E3 ligase ITCH (also known as Su(dx) in Drosophila) has been shown to regulate Notch signaling by ubiquitinating the intracellular domain of the Notch receptor (NICD).[15][16][17] This ubiquitination can lead to the degradation of NICD, thereby downregulating Notch target gene expression.[13]
Quantitative Data on HECT E3 Ligase-Mediated Regulation
The following tables summarize quantitative data from various studies, highlighting the impact of HECT E3 ligases on their substrates and associated pathways.
Table 1: HECT E3 Ligase-Mediated Substrate Degradation
| HECT E3 Ligase | Substrate | Cell Type/System | Fold Change in Substrate Level (KO/KD vs. Control) | Change in Protein Half-life | Reference |
| HUWE1 | Mcl-1 | HEK293T | 1.4 - 1.7 fold increase | - | [1] |
| HUWE1 | Tristetraprolin (TTP) | RAW264.7 | - | Half-life increased from 3.7 hr to ~20 hr | [18] |
| SMURF1 | TβRI | Normal Fibroblasts | 74% decrease (with TGF-β1) | - | [8] |
| E6AP | p53 | HPV-positive cells | - | E6 induces p53 degradation | [19][20][21] |
| NEDD4-2 | Epithelial Na+ Channel (ENaC) | - | - | Regulates channel turnover | [15][22] |
Table 2: Quantitative Expression Analysis of HECT E3 Ligases
| HECT E3 Ligase Gene | Cell Line | mRNA Copies per Cell (approx.) | Reference |
| Various HECTs | Jurkat | 20 - 100 | [23] |
| hecth3, 21, 23 | Jurkat, MM6, THP1 | Higher levels in leukocytic lines | [23] |
| hecth11 | HepG2, A495 | More abundant | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HECT E3 ligase function.
In Vitro Ubiquitination Assay
This assay is fundamental for determining the E3 ligase activity of a HECT domain protein towards a specific substrate.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant, purified HECT E3 ligase of interest
-
Recombinant, purified substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate, ubiquitin, and the E3 ligase
Procedure:
-
Set up the ubiquitination reaction in a total volume of 20-30 µL. A typical reaction mixture contains:
-
50-100 nM E1 enzyme
-
0.2-1 µM E2 enzyme
-
0.1-0.5 µM HECT E3 ligase
-
0.5-2 µM substrate protein
-
5-10 µM ubiquitin
-
2-5 mM ATP
-
1x Ubiquitination reaction buffer
-
-
Assemble the reaction on ice, adding ATP last to initiate the reaction.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to detect higher molecular weight ubiquitinated species. Antibodies against ubiquitin can also be used to visualize the overall ubiquitination profile.
Pull-down Assay to Identify Substrate Interactions
This method is used to identify proteins that interact with a specific HECT E3 ligase, which may represent potential substrates.
Materials:
-
Cells expressing a tagged (e.g., FLAG, HA, or GST) version of the HECT E3 ligase.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel) or appropriate affinity resin (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 3xFLAG peptide for FLAG-tagged proteins, or SDS-PAGE loading buffer).
-
Mass spectrometry or Western blotting for protein identification.
Procedure:
-
Lyse the cells expressing the tagged HECT E3 ligase.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the affinity beads/resin for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by mass spectrometry to identify interacting partners or by Western blotting to confirm the interaction with a suspected substrate.
In-gel Digestion and Mass Spectrometry for Ubiquitination Site Mapping
This protocol is used to identify the specific lysine residues on a substrate that are ubiquitinated.
Materials:
-
Protein band of interest excised from an SDS-PAGE gel.
-
Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate).
-
Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate).
-
Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate).
-
Trypsin solution.
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid).
-
Mass spectrometer.
Procedure:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with destaining solution.
-
Reduce the disulfide bonds with DTT and then alkylate the cysteines with iodoacetamide.[2][4][6][13]
-
Digest the protein in-gel with trypsin overnight at 37°C.[2][6]
-
Extract the peptides from the gel piece using the extraction solution.[2]
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database to identify peptides. A characteristic mass shift corresponding to the di-glycine remnant of ubiquitin on a lysine residue will indicate the site of ubiquitination.
Conclusion
HECT E3 ubiquitin ligases are master regulators of a wide array of cellular signaling pathways, playing critical roles in maintaining cellular health and preventing disease. Their direct involvement in the catalytic transfer of ubiquitin to a diverse range of substrates places them at the center of cellular decision-making processes. This guide has provided a comprehensive overview of the key pathways regulated by HECT E3s, supported by quantitative data and detailed experimental protocols. A deeper understanding of the intricate mechanisms governing HECT E3 ligase function and their dysregulation in disease will undoubtedly pave the way for the development of novel and targeted therapeutic strategies. The continued exploration of their substrate repertoire and regulatory networks will be a key focus of future research in this dynamic field.
References
- 1. The HECT domain ubiquitin ligase HUWE1 targets unassembled soluble proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nccs.res.in [nccs.res.in]
- 3. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 5. VprBP mitigates TGF-β and Activin signaling by promoting Smurf1-mediated type I receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Transforming Growth Factor β Depletion Is the Primary Determinant of Smad Signaling Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired Smad7-Smurf–mediated negative regulation of TGF-β signaling in scleroderma fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of substrate specificity of the ubiquitin ligases Nedd4 and Nedd4-2 using proteome arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring HECT Ubiquitination Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 14. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centreforcancerbiology.org.au [centreforcancerbiology.org.au]
- 16. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HUWE1 controls tristetraprolin proteasomal degradation by regulating its phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Ubiquitination of the HPV Oncoprotein E6 Is Critical for E6/E6AP-Mediated p53 Degradation [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. NEDD4-2 (NEDD4L): The ubiquitin ligase for multiple membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]
The Architects of Cellular Regulation: A Technical Guide to HECT E3 Ligase-Regulated Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a cornerstone of cellular homeostasis, governing the fate of a vast array of proteins and thereby influencing nearly every aspect of cell biology. At the heart of this intricate network are the E3 ubiquitin ligases, the enzymes that confer substrate specificity to the ubiquitination cascade. Among these, the Homologous to E6AP C-Terminus (HECT) domain-containing E3 ligases represent a critical family of enzymes directly involved in catalysis, transferring ubiquitin to target substrates.[1][2][3][4] Deregulation of HECT E3 ligases is increasingly implicated in a multitude of human diseases, including various cancers, neurodegenerative disorders, and immunological diseases, making them compelling targets for therapeutic intervention.[1][2][5]
This technical guide provides an in-depth exploration of the core cellular pathways regulated by HECT E3 ligases. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of these enzymes, quantitative data on their activity, and robust experimental protocols for their study.
The HECT E3 Ligase Family: Structure and Function
Humans express 28 distinct HECT E3 ubiquitin ligases, which are broadly categorized into three subfamilies based on their N-terminal domain architecture: the NEDD4 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4) family, the HERC (HECT and RLD domain-containing) family, and a group of "other" HECTs.[1][2] The conserved C-terminal HECT domain is responsible for the catalytic transfer of ubiquitin, while the variable N-terminal domains are crucial for substrate recognition and binding.[1][2]
The catalytic mechanism of HECT E3s involves a two-step process. First, the HECT domain accepts an activated ubiquitin molecule from an E2 ubiquitin-conjugating enzyme, forming a thioester intermediate with a conserved cysteine residue within the HECT domain. Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine residue on the target substrate protein.[6][7] This direct catalytic role distinguishes them from the more numerous RING finger E3 ligases, which act as scaffolds to bring the E2 and substrate into proximity.
Core Cellular Pathways Regulated by HECT E3 Ligases
HECT E3 ligases are integral regulators of a multitude of signaling pathways critical for cellular function and homeostasis. Their substrates are diverse and include key components of pathways controlling cell growth, proliferation, differentiation, apoptosis, and signal transduction.
The TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in regulating cell growth, differentiation, and apoptosis.[8][9] HECT E3 ligases, particularly members of the NEDD4 family like SMURF1 and SMURF2 (SMAD Ubiquitination Regulatory Factor 1 and 2), are key negative regulators of this pathway.[8][10]
SMURF1 and SMURF2 target both the TGF-β receptors and the downstream signaling mediators, the SMAD proteins, for ubiquitination and subsequent proteasomal degradation.[3][8][11] For instance, SMURF1, recruited by the inhibitory SMAD, SMAD7, can induce the degradation of the TGF-β type I receptor (TβRI).[3][8] This action effectively dampens the cellular response to TGF-β signaling.
The Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[5][12] Several HECT E3 ligases have been identified as key regulators of Wnt signaling, acting at different levels of the cascade.
For example, the HECT E3 ligase ITCH targets the central scaffold protein Dishevelled (Dvl) for ubiquitination and degradation, thereby inhibiting the canonical Wnt pathway.[7] Specifically, ITCH ubiquitinates the phosphorylated, active form of Dvl.[7] Other HECT E3s, such as SMURF1 and SMURF2, can target Axin, a key component of the β-catenin destruction complex, for ubiquitination and degradation, which also leads to the downregulation of Wnt signaling.[5][13]
The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues.[13][14] The HECT E3 ligase ITCH (also known as Su(dx) in Drosophila) has been shown to regulate Notch signaling by ubiquitinating the intracellular domain of the Notch receptor (NICD).[15][16][17] This ubiquitination can lead to the degradation of NICD, thereby downregulating Notch target gene expression.[13]
Quantitative Data on HECT E3 Ligase-Mediated Regulation
The following tables summarize quantitative data from various studies, highlighting the impact of HECT E3 ligases on their substrates and associated pathways.
Table 1: HECT E3 Ligase-Mediated Substrate Degradation
| HECT E3 Ligase | Substrate | Cell Type/System | Fold Change in Substrate Level (KO/KD vs. Control) | Change in Protein Half-life | Reference |
| HUWE1 | Mcl-1 | HEK293T | 1.4 - 1.7 fold increase | - | [1] |
| HUWE1 | Tristetraprolin (TTP) | RAW264.7 | - | Half-life increased from 3.7 hr to ~20 hr | [18] |
| SMURF1 | TβRI | Normal Fibroblasts | 74% decrease (with TGF-β1) | - | [8] |
| E6AP | p53 | HPV-positive cells | - | E6 induces p53 degradation | [19][20][21] |
| NEDD4-2 | Epithelial Na+ Channel (ENaC) | - | - | Regulates channel turnover | [15][22] |
Table 2: Quantitative Expression Analysis of HECT E3 Ligases
| HECT E3 Ligase Gene | Cell Line | mRNA Copies per Cell (approx.) | Reference |
| Various HECTs | Jurkat | 20 - 100 | [23] |
| hecth3, 21, 23 | Jurkat, MM6, THP1 | Higher levels in leukocytic lines | [23] |
| hecth11 | HepG2, A495 | More abundant | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study HECT E3 ligase function.
In Vitro Ubiquitination Assay
This assay is fundamental for determining the E3 ligase activity of a HECT domain protein towards a specific substrate.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant, purified HECT E3 ligase of interest
-
Recombinant, purified substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate, ubiquitin, and the E3 ligase
Procedure:
-
Set up the ubiquitination reaction in a total volume of 20-30 µL. A typical reaction mixture contains:
-
50-100 nM E1 enzyme
-
0.2-1 µM E2 enzyme
-
0.1-0.5 µM HECT E3 ligase
-
0.5-2 µM substrate protein
-
5-10 µM ubiquitin
-
2-5 mM ATP
-
1x Ubiquitination reaction buffer
-
-
Assemble the reaction on ice, adding ATP last to initiate the reaction.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to detect higher molecular weight ubiquitinated species. Antibodies against ubiquitin can also be used to visualize the overall ubiquitination profile.
Pull-down Assay to Identify Substrate Interactions
This method is used to identify proteins that interact with a specific HECT E3 ligase, which may represent potential substrates.
Materials:
-
Cells expressing a tagged (e.g., FLAG, HA, or GST) version of the HECT E3 ligase.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel) or appropriate affinity resin (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 3xFLAG peptide for FLAG-tagged proteins, or SDS-PAGE loading buffer).
-
Mass spectrometry or Western blotting for protein identification.
Procedure:
-
Lyse the cells expressing the tagged HECT E3 ligase.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the affinity beads/resin for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by mass spectrometry to identify interacting partners or by Western blotting to confirm the interaction with a suspected substrate.
In-gel Digestion and Mass Spectrometry for Ubiquitination Site Mapping
This protocol is used to identify the specific lysine residues on a substrate that are ubiquitinated.
Materials:
-
Protein band of interest excised from an SDS-PAGE gel.
-
Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate).
-
Reduction solution (e.g., 10 mM DTT in 25 mM ammonium bicarbonate).
-
Alkylation solution (e.g., 55 mM iodoacetamide in 25 mM ammonium bicarbonate).
-
Trypsin solution.
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid).
-
Mass spectrometer.
Procedure:
-
Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with destaining solution.
-
Reduce the disulfide bonds with DTT and then alkylate the cysteines with iodoacetamide.[2][4][6][13]
-
Digest the protein in-gel with trypsin overnight at 37°C.[2][6]
-
Extract the peptides from the gel piece using the extraction solution.[2]
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against a protein database to identify peptides. A characteristic mass shift corresponding to the di-glycine remnant of ubiquitin on a lysine residue will indicate the site of ubiquitination.
Conclusion
HECT E3 ubiquitin ligases are master regulators of a wide array of cellular signaling pathways, playing critical roles in maintaining cellular health and preventing disease. Their direct involvement in the catalytic transfer of ubiquitin to a diverse range of substrates places them at the center of cellular decision-making processes. This guide has provided a comprehensive overview of the key pathways regulated by HECT E3s, supported by quantitative data and detailed experimental protocols. A deeper understanding of the intricate mechanisms governing HECT E3 ligase function and their dysregulation in disease will undoubtedly pave the way for the development of novel and targeted therapeutic strategies. The continued exploration of their substrate repertoire and regulatory networks will be a key focus of future research in this dynamic field.
References
- 1. The HECT domain ubiquitin ligase HUWE1 targets unassembled soluble proteins for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nccs.res.in [nccs.res.in]
- 3. Smurf1 interacts with transforming growth factor-beta type I receptor through Smad7 and induces receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 5. VprBP mitigates TGF-β and Activin signaling by promoting Smurf1-mediated type I receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 7. Transforming Growth Factor β Depletion Is the Primary Determinant of Smad Signaling Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired Smad7-Smurf–mediated negative regulation of TGF-β signaling in scleroderma fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of substrate specificity of the ubiquitin ligases Nedd4 and Nedd4-2 using proteome arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring HECT Ubiquitination Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 14. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. centreforcancerbiology.org.au [centreforcancerbiology.org.au]
- 16. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HUWE1 controls tristetraprolin proteasomal degradation by regulating its phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Ubiquitination of the HPV Oncoprotein E6 Is Critical for E6/E6AP-Mediated p53 Degradation [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. NEDD4-2 (NEDD4L): The ubiquitin ligase for multiple membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]
Methodological & Application
Application Note: HECT E3-IN-1 for In Vitro Ubiquitination Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and signaling, playing a pivotal role in cellular homeostasis.[1][2] E3 ubiquitin ligases are key components of this system, providing substrate specificity for the ubiquitination process.[3][4] The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases are a major class of these enzymes, characterized by their direct catalytic role in transferring ubiquitin to substrate proteins.[5][6] Dysregulation of HECT E3 ligases has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3][7][8]
HECT E3-IN-1 is a potent and specific small molecule inhibitor of HECT E3 ligases. This application note provides a detailed protocol for utilizing this compound in an in vitro ubiquitination assay to study the activity and inhibition of a specific HECT E3 ligase.
Mechanism of HECT E3 Ligase Ubiquitination and Inhibition by this compound
HECT E3 ligases function through a two-step mechanism. First, a ubiquitin-conjugating enzyme (E2) transfers activated ubiquitin to a catalytic cysteine residue within the HECT domain, forming a high-energy thioester bond.[6] Subsequently, the HECT E3 ligase transfers the ubiquitin from its catalytic cysteine to a lysine (B10760008) residue on the substrate protein.[6] this compound is designed to interfere with this process, thereby inhibiting substrate ubiquitination. The precise mechanism of this compound may involve blocking the E2-E3 interaction, interfering with the formation of the E3-ubiquitin thioester intermediate, or preventing the final transfer of ubiquitin to the substrate.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 5. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 7. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HECT E3-IN-1 for In Vitro Ubiquitination Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for protein degradation and signaling, playing a pivotal role in cellular homeostasis.[1][2] E3 ubiquitin ligases are key components of this system, providing substrate specificity for the ubiquitination process.[3][4] The Homologous to E6AP C-terminus (HECT) domain-containing E3 ligases are a major class of these enzymes, characterized by their direct catalytic role in transferring ubiquitin to substrate proteins.[5][6] Dysregulation of HECT E3 ligases has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3][7][8]
HECT E3-IN-1 is a potent and specific small molecule inhibitor of HECT E3 ligases. This application note provides a detailed protocol for utilizing this compound in an in vitro ubiquitination assay to study the activity and inhibition of a specific HECT E3 ligase.
Mechanism of HECT E3 Ligase Ubiquitination and Inhibition by this compound
HECT E3 ligases function through a two-step mechanism. First, a ubiquitin-conjugating enzyme (E2) transfers activated ubiquitin to a catalytic cysteine residue within the HECT domain, forming a high-energy thioester bond.[6] Subsequently, the HECT E3 ligase transfers the ubiquitin from its catalytic cysteine to a lysine residue on the substrate protein.[6] this compound is designed to interfere with this process, thereby inhibiting substrate ubiquitination. The precise mechanism of this compound may involve blocking the E2-E3 interaction, interfering with the formation of the E3-ubiquitin thioester intermediate, or preventing the final transfer of ubiquitin to the substrate.
References
- 1. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 2. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Identification of Ubiquitin Ligase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 5. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 7. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HECT E3-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT E3-IN-1 is a potent and specific covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1. It functions by disrupting the noncovalent binding of ubiquitin to Nedd4-1, which in turn switches the enzyme from a processive to a distributive mechanism of polyubiquitin (B1169507) chain synthesis.[1] This unique mechanism of action makes this compound a valuable tool for studying the cellular functions of Nedd4-1 and for exploring its therapeutic potential.
Nedd4-1 is a key regulator of multiple signaling pathways implicated in cell growth, proliferation, and survival. It is known to target several important proteins for ubiquitination and subsequent degradation, including the tumor suppressor PTEN. By inhibiting Nedd4-1, this compound can modulate the activity of these pathways, making it a compound of interest for cancer research and other diseases where Nedd4-1 activity is dysregulated.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Nedd4-1 signaling pathways, particularly the PTEN/PI3K/Akt axis.
Mechanism of Action
This compound covalently modifies Nedd4-1, leading to a conformational change that disrupts the binding of ubiquitin to a non-catalytic site on the HECT domain. This disruption prevents the processive addition of ubiquitin molecules to a substrate, effectively inhibiting the formation of polyubiquitin chains.
Figure 1: Mechanism of this compound Action.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments using this compound.
| Cell Line | Treatment (this compound) | PTEN Protein Level (Fold Change) | p-Akt (Ser473) Level (Fold Change) | Cell Viability (IC50) |
| PC-3 (Prostate Cancer) | 10 µM for 24h | 2.5 | 0.4 | 5 µM |
| A549 (Lung Cancer) | 10 µM for 24h | 2.1 | 0.5 | 8 µM |
| MCF-7 (Breast Cancer) | 10 µM for 24h | 1.8 | 0.6 | 12 µM |
Experimental Protocols
Protocol 1: Analysis of PTEN and p-Akt Levels by Western Blot
This protocol details the investigation of this compound's effect on the Nedd4-1 substrate PTEN and the downstream signaling molecule Akt.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3, A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Figure 2: Western Blot Experimental Workflow.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of a target protein, such as PTEN.
Materials:
-
This compound
-
Cell line of interest
-
Plasmids encoding His-tagged Ubiquitin and the target protein (e.g., HA-tagged PTEN)
-
Transfection reagent (e.g., Lipofectamine)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-HA antibody (or antibody against the target protein)
-
Protein A/G agarose (B213101) beads
-
Anti-His antibody (to detect ubiquitinated proteins)
Procedure:
-
Transfection:
-
Co-transfect cells with plasmids encoding His-Ubiquitin and the HA-tagged target protein.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 6-8 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132 at 10-20 µM) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in IP lysis buffer.
-
Incubate the cell lysates with an anti-HA antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with IP lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform western blotting as described in Protocol 1, using an anti-His antibody to detect the ubiquitinated target protein and an anti-HA antibody to confirm the immunoprecipitation of the target protein.
-
Figure 3: Nedd4-1's Role in the PTEN/PI3K/Akt Pathway.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Covalent Inhibition: As a covalent inhibitor, the effects of this compound may be long-lasting. Consider the timing of your experiments and the turnover rate of Nedd4-1 in your cell line.
-
Specificity: While this compound is reported to be specific for Nedd4-1, it is good practice to include controls to assess potential off-target effects, such as using a structurally related but inactive compound if available, or by validating findings with Nedd4-1 knockdown experiments.
-
Cell Line Variability: The response to this compound may vary between different cell lines due to differences in Nedd4-1 expression levels and the importance of the Nedd4-1 signaling pathway in those cells.
By following these protocols and considerations, researchers can effectively utilize this compound as a tool to dissect the complex roles of Nedd4-1 in cellular physiology and disease.
References
Application Notes and Protocols for HECT E3-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT E3-IN-1 is a potent and specific covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1. It functions by disrupting the noncovalent binding of ubiquitin to Nedd4-1, which in turn switches the enzyme from a processive to a distributive mechanism of polyubiquitin chain synthesis.[1] This unique mechanism of action makes this compound a valuable tool for studying the cellular functions of Nedd4-1 and for exploring its therapeutic potential.
Nedd4-1 is a key regulator of multiple signaling pathways implicated in cell growth, proliferation, and survival. It is known to target several important proteins for ubiquitination and subsequent degradation, including the tumor suppressor PTEN. By inhibiting Nedd4-1, this compound can modulate the activity of these pathways, making it a compound of interest for cancer research and other diseases where Nedd4-1 activity is dysregulated.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Nedd4-1 signaling pathways, particularly the PTEN/PI3K/Akt axis.
Mechanism of Action
This compound covalently modifies Nedd4-1, leading to a conformational change that disrupts the binding of ubiquitin to a non-catalytic site on the HECT domain. This disruption prevents the processive addition of ubiquitin molecules to a substrate, effectively inhibiting the formation of polyubiquitin chains.
Figure 1: Mechanism of this compound Action.
Data Presentation
The following table summarizes hypothetical quantitative data from experiments using this compound.
| Cell Line | Treatment (this compound) | PTEN Protein Level (Fold Change) | p-Akt (Ser473) Level (Fold Change) | Cell Viability (IC50) |
| PC-3 (Prostate Cancer) | 10 µM for 24h | 2.5 | 0.4 | 5 µM |
| A549 (Lung Cancer) | 10 µM for 24h | 2.1 | 0.5 | 8 µM |
| MCF-7 (Breast Cancer) | 10 µM for 24h | 1.8 | 0.6 | 12 µM |
Experimental Protocols
Protocol 1: Analysis of PTEN and p-Akt Levels by Western Blot
This protocol details the investigation of this compound's effect on the Nedd4-1 substrate PTEN and the downstream signaling molecule Akt.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-p-Akt (Ser473), anti-Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC-3, A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Figure 2: Western Blot Experimental Workflow.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of a target protein, such as PTEN.
Materials:
-
This compound
-
Cell line of interest
-
Plasmids encoding His-tagged Ubiquitin and the target protein (e.g., HA-tagged PTEN)
-
Transfection reagent (e.g., Lipofectamine)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-HA antibody (or antibody against the target protein)
-
Protein A/G agarose beads
-
Anti-His antibody (to detect ubiquitinated proteins)
Procedure:
-
Transfection:
-
Co-transfect cells with plasmids encoding His-Ubiquitin and the HA-tagged target protein.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 6-8 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132 at 10-20 µM) to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells in IP lysis buffer.
-
Incubate the cell lysates with an anti-HA antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with IP lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform western blotting as described in Protocol 1, using an anti-His antibody to detect the ubiquitinated target protein and an anti-HA antibody to confirm the immunoprecipitation of the target protein.
-
Figure 3: Nedd4-1's Role in the PTEN/PI3K/Akt Pathway.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Covalent Inhibition: As a covalent inhibitor, the effects of this compound may be long-lasting. Consider the timing of your experiments and the turnover rate of Nedd4-1 in your cell line.
-
Specificity: While this compound is reported to be specific for Nedd4-1, it is good practice to include controls to assess potential off-target effects, such as using a structurally related but inactive compound if available, or by validating findings with Nedd4-1 knockdown experiments.
-
Cell Line Variability: The response to this compound may vary between different cell lines due to differences in Nedd4-1 expression levels and the importance of the Nedd4-1 signaling pathway in those cells.
By following these protocols and considerations, researchers can effectively utilize this compound as a tool to dissect the complex roles of Nedd4-1 in cellular physiology and disease.
References
Application Notes and Protocols for HECT E3 Ligase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosage and administration of HECT E3 ligase inhibitors in animal models, with a focus on a specific inhibitor of SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1). While the field of HECT E3 ligase inhibitors is rapidly evolving, this guide offers a practical framework based on currently available preclinical data.
Introduction to HECT E3 Ligase Inhibitors
HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a family of enzymes crucial for protein ubiquitination, a post-translational modification that governs protein degradation and signaling. Their dysregulation is implicated in numerous diseases, including cancer and pulmonary arterial hypertension (PAH), making them attractive therapeutic targets. Several small molecule inhibitors targeting HECT E3 ligases are in preclinical development. This document will focus on a promising SMURF1 inhibitor, designated as compound 38 , which has demonstrated in vivo efficacy in a rat model of PAH. We will also briefly discuss two other HECT E3 inhibitors, HECT E3-IN-1 and heclin (B1673030) , for which in vivo dosage and administration data are not yet publicly available.
Featured HECT E3 Ligase Inhibitor: SMURF1 Inhibitor (Compound 38)
Compound 38 is a potent and selective small-molecule inhibitor of SMURF1, a HECT E3 ligase that plays a significant role in the pathophysiology of PAH by ubiquitinating key signaling molecules in the TGFβ/BMP pathways. Preclinical studies have shown that compound 38 has good oral pharmacokinetics in rats and demonstrates significant efficacy in a rodent model of pulmonary hypertension.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and efficacy data for SMURF1 inhibitor compound 38 in a rat model of pulmonary arterial hypertension.
| Parameter | Value | Animal Model | Administration Route | Dosing Schedule | Efficacy Endpoint | Reference |
| Pharmacokinetics | Good oral bioavailability | Rats | Oral | Not specified | Not applicable | [1] |
| Efficacy | Significant reduction in lung remodeling | Rat model of pulmonary hypertension | Oral | Not specified | Histological analysis of lung tissue | [1] |
Experimental Protocol: In Vivo Efficacy Study of SMURF1 Inhibitor (Compound 38) in a Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model
This protocol describes a general procedure for evaluating the efficacy of a SMURF1 inhibitor, such as compound 38, in a standard rat model of PAH induced by monocrotaline (B1676716) (MCT).
1. Animal Model Induction
-
Animal Strain: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg. This will induce pulmonary arterial hypertension over a period of 3-4 weeks.
2. Dosing and Administration of SMURF1 Inhibitor (Compound 38)
-
Formulation: Prepare the oral formulation of compound 38 according to the manufacturer's instructions or based on its physicochemical properties. A common vehicle for oral administration in rats is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: MCT + Vehicle
-
Group 3: MCT + Compound 38 (e.g., 10 mg/kg, once daily)
-
Group 4: MCT + Compound 38 (e.g., 30 mg/kg, once daily)
-
-
Administration: Administer the designated treatment orally via gavage, starting from a specified time point after MCT injection (e.g., day 14) and continuing for a defined period (e.g., 14 days).
3. Efficacy Evaluation
-
Hemodynamic Measurements: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a pressure transducer catheter inserted into the right ventricle and pulmonary artery, respectively, under anesthesia.
-
Right Ventricular Hypertrophy: After euthanasia, dissect the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV/[LV+S]) as an indicator of right ventricular hypertrophy.
-
Histological Analysis: Perfuse the lungs with formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
4. Pharmacokinetic Analysis
-
Blood Sampling: In a separate cohort of rats, administer a single oral dose of compound 38. Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of compound 38 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
Other HECT E3 Ligase Inhibitors
This compound (Compound 3)
This compound is a covalent inhibitor of the HECT E3 ligase Nedd4-1. It acts by disrupting the binding of ubiquitin to a noncovalent binding site on Nedd4-1. While its mechanism of action has been characterized in vitro, there is currently no published data on its dosage and administration in animal models. The vendor, MedchemExpress, suggests formulation for in vivo experiments, but specific protocols are not provided.
Heclin
Heclin is a small molecule that acts as a broad-spectrum inhibitor of HECT E3 ligases, including Nedd4, Smurf2, and WWP1. It has been shown to inhibit the autoubiquitination of the Smurf2 HECT domain in cells with an apparent IC50 of 9 µM. However, detailed studies on its in vivo dosage, administration, and efficacy in animal models have not been reported. It is noted that prolonged exposure to heclin can be cytotoxic.
Visualizations
Signaling Pathway of SMURF1 in Pulmonary Arterial Hypertension
Caption: SMURF1-mediated ubiquitination and degradation of BMPR2, and its inhibition by Compound 38.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating a SMURF1 inhibitor in a rat model of pulmonary arterial hypertension.
References
Application Notes and Protocols for HECT E3 Ligase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dosage and administration of HECT E3 ligase inhibitors in animal models, with a focus on a specific inhibitor of SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1). While the field of HECT E3 ligase inhibitors is rapidly evolving, this guide offers a practical framework based on currently available preclinical data.
Introduction to HECT E3 Ligase Inhibitors
HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a family of enzymes crucial for protein ubiquitination, a post-translational modification that governs protein degradation and signaling. Their dysregulation is implicated in numerous diseases, including cancer and pulmonary arterial hypertension (PAH), making them attractive therapeutic targets. Several small molecule inhibitors targeting HECT E3 ligases are in preclinical development. This document will focus on a promising SMURF1 inhibitor, designated as compound 38 , which has demonstrated in vivo efficacy in a rat model of PAH. We will also briefly discuss two other HECT E3 inhibitors, HECT E3-IN-1 and heclin , for which in vivo dosage and administration data are not yet publicly available.
Featured HECT E3 Ligase Inhibitor: SMURF1 Inhibitor (Compound 38)
Compound 38 is a potent and selective small-molecule inhibitor of SMURF1, a HECT E3 ligase that plays a significant role in the pathophysiology of PAH by ubiquitinating key signaling molecules in the TGFβ/BMP pathways. Preclinical studies have shown that compound 38 has good oral pharmacokinetics in rats and demonstrates significant efficacy in a rodent model of pulmonary hypertension.
Quantitative Data Summary
The following table summarizes the available pharmacokinetic and efficacy data for SMURF1 inhibitor compound 38 in a rat model of pulmonary arterial hypertension.
| Parameter | Value | Animal Model | Administration Route | Dosing Schedule | Efficacy Endpoint | Reference |
| Pharmacokinetics | Good oral bioavailability | Rats | Oral | Not specified | Not applicable | [1] |
| Efficacy | Significant reduction in lung remodeling | Rat model of pulmonary hypertension | Oral | Not specified | Histological analysis of lung tissue | [1] |
Experimental Protocol: In Vivo Efficacy Study of SMURF1 Inhibitor (Compound 38) in a Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model
This protocol describes a general procedure for evaluating the efficacy of a SMURF1 inhibitor, such as compound 38, in a standard rat model of PAH induced by monocrotaline (MCT).
1. Animal Model Induction
-
Animal Strain: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Induction of PAH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) at a dose of 60 mg/kg. This will induce pulmonary arterial hypertension over a period of 3-4 weeks.
2. Dosing and Administration of SMURF1 Inhibitor (Compound 38)
-
Formulation: Prepare the oral formulation of compound 38 according to the manufacturer's instructions or based on its physicochemical properties. A common vehicle for oral administration in rats is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosing Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: MCT + Vehicle
-
Group 3: MCT + Compound 38 (e.g., 10 mg/kg, once daily)
-
Group 4: MCT + Compound 38 (e.g., 30 mg/kg, once daily)
-
-
Administration: Administer the designated treatment orally via gavage, starting from a specified time point after MCT injection (e.g., day 14) and continuing for a defined period (e.g., 14 days).
3. Efficacy Evaluation
-
Hemodynamic Measurements: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a pressure transducer catheter inserted into the right ventricle and pulmonary artery, respectively, under anesthesia.
-
Right Ventricular Hypertrophy: After euthanasia, dissect the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). Calculate the Fulton index (RV/[LV+S]) as an indicator of right ventricular hypertrophy.
-
Histological Analysis: Perfuse the lungs with formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
4. Pharmacokinetic Analysis
-
Blood Sampling: In a separate cohort of rats, administer a single oral dose of compound 38. Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of compound 38 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
Other HECT E3 Ligase Inhibitors
This compound (Compound 3)
This compound is a covalent inhibitor of the HECT E3 ligase Nedd4-1. It acts by disrupting the binding of ubiquitin to a noncovalent binding site on Nedd4-1. While its mechanism of action has been characterized in vitro, there is currently no published data on its dosage and administration in animal models. The vendor, MedchemExpress, suggests formulation for in vivo experiments, but specific protocols are not provided.
Heclin
Heclin is a small molecule that acts as a broad-spectrum inhibitor of HECT E3 ligases, including Nedd4, Smurf2, and WWP1. It has been shown to inhibit the autoubiquitination of the Smurf2 HECT domain in cells with an apparent IC50 of 9 µM. However, detailed studies on its in vivo dosage, administration, and efficacy in animal models have not been reported. It is noted that prolonged exposure to heclin can be cytotoxic.
Visualizations
Signaling Pathway of SMURF1 in Pulmonary Arterial Hypertension
Caption: SMURF1-mediated ubiquitination and degradation of BMPR2, and its inhibition by Compound 38.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating a SMURF1 inhibitor in a rat model of pulmonary arterial hypertension.
References
HECT E3-IN-1: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT E3-IN-1 is a covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2] Its unique mechanism of action, which involves the disruption of non-covalent ubiquitin binding to the HECT domain, offers a novel approach to modulate the activity of this key enzyme.[1] Nedd4-1 is a critical regulator of multiple signaling pathways implicated in cancer progression, making this compound a valuable tool for cancer research and a potential starting point for therapeutic development.[3][4][5][6]
Nedd4-1, a member of the NEDD4 family of HECT E3 ligases, is frequently overexpressed in various human cancers and has been shown to regulate the ubiquitination and subsequent degradation of numerous tumor suppressors and oncogenes.[3][4][5][7] A primary and well-characterized target of Nedd4-1 is the tumor suppressor PTEN.[6] By promoting the ubiquitination and degradation of PTEN, Nedd4-1 can lead to the activation of the pro-survival PI3K/Akt signaling pathway, a central driver in many cancers.[6][8]
These application notes provide an overview of the mechanism of action of this compound and offer generalized protocols for its application in cancer research.
Mechanism of Action
This compound acts as a covalent inhibitor of Nedd4-1 by targeting a non-catalytic cysteine residue (Cys627 in human Nedd4-1) located in the N-lobe of the HECT domain.[1] This cysteine is situated near the binding site for non-covalent ubiquitin interaction, which is crucial for the processive nature of polyubiquitin (B1169507) chain synthesis by Nedd4-1.[1]
By covalently modifying this site, this compound disrupts the binding of the growing polyubiquitin chain, effectively switching the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode.[1] In a processive mechanism, multiple ubiquitin molecules are added to a substrate without the enzyme dissociating after each addition. In a distributive mechanism, the enzyme dissociates after each ubiquitin transfer, which is a much less efficient process for polyubiquitination.[1] This switch ultimately leads to a reduction in the polyubiquitination of Nedd4-1 substrates.[1]
Mechanism of this compound Action.
Quantitative Data
As of the latest available research, specific quantitative data for this compound in cancer cell lines (e.g., IC50 values for cell viability) have not been extensively published in peer-reviewed literature. The primary characterization of this compound has been biochemical and structural.[1] Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cancer model. The table below provides a template for summarizing such data.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Key Findings | Reference |
| e.g., PC-3 | Prostate Cancer | Cell Viability (72h) | [To be determined] | [To be determined] | [Internal Data] |
| e.g., A549 | Lung Cancer | Apoptosis (48h) | [To be determined] | [To be determined] | [Internal Data] |
| e.g., MCF-7 | Breast Cancer | PTEN Ubiquitination | [To be determined] | [To be determined] | [Internal Data] |
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound in cancer research. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Viability Assay Workflow.
Protocol 2: Western Blot Analysis of Nedd4-1 Target Proteins
This protocol aims to assess the effect of this compound on the protein levels of known Nedd4-1 substrates, such as PTEN.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-Nedd4-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (based on cell viability data) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Western Blot Workflow.
Protocol 3: In Vivo Ubiquitination Assay
This protocol is to determine if this compound can inhibit the ubiquitination of a specific Nedd4-1 substrate in a cellular context.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Plasmids encoding His-tagged Ubiquitin, Flag-tagged Nedd4-1, and the substrate of interest (e.g., HA-tagged PTEN)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Ni-NTA agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Western blot reagents
Procedure:
-
Co-transfect cells with plasmids for His-Ubiquitin, Flag-Nedd4-1, and the HA-tagged substrate.
-
After 24 hours, treat the cells with this compound or vehicle control for the desired time.
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Dilute the lysates with a non-denaturing buffer and incubate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody against the substrate (e.g., anti-HA) to detect its ubiquitination status.
Signaling Pathways for Investigation
Based on the known functions of Nedd4-1, the following signaling pathways are key areas for investigation when using this compound in cancer research:
-
PTEN/PI3K/Akt Pathway: As a primary target, the effect of this compound on PTEN stability and the subsequent downstream signaling of the PI3K/Akt pathway should be a principal focus.[6][8]
-
Wnt/β-catenin Pathway: Nedd4 family members are known to regulate components of the Wnt signaling pathway.[6]
-
TGF-β Signaling: Nedd4-1 can modulate TGF-β signaling by targeting components of this pathway for degradation.
-
Receptor Tyrosine Kinase (RTK) Signaling: Nedd4-1 can regulate the turnover of several RTKs, thereby impacting downstream signaling cascades.
Nedd4-1 Signaling Context.
Conclusion
This compound represents a first-in-class covalent inhibitor of Nedd4-1 with a distinct mechanism of action.[1] While its application in cancer biology is still an emerging area of research, its ability to modulate the activity of the key oncoprotein Nedd4-1 makes it a highly valuable tool for dissecting the role of this E3 ligase in cancer and for exploring novel therapeutic strategies. The protocols and information provided here serve as a guide for researchers to begin their investigations into the potential of this compound in cancer research.
References
- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of Nedd4 ubiquitin ligase as anticancer therapeutics - Alexander Statsyuk [grantome.com]
- 3. The role of NEDD4 related HECT-type E3 ubiquitin ligases in defective autophagy in cancer cells: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. The Role of HECT E3 Ubiquitin Ligases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers [frontiersin.org]
- 8. Targeting the E3 ligase NEDD4 as a novel therapeutic strategy for IGF1 signal pathway-driven gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
HECT E3-IN-1: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT E3-IN-1 is a covalent inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2] Its unique mechanism of action, which involves the disruption of non-covalent ubiquitin binding to the HECT domain, offers a novel approach to modulate the activity of this key enzyme.[1] Nedd4-1 is a critical regulator of multiple signaling pathways implicated in cancer progression, making this compound a valuable tool for cancer research and a potential starting point for therapeutic development.[3][4][5][6]
Nedd4-1, a member of the NEDD4 family of HECT E3 ligases, is frequently overexpressed in various human cancers and has been shown to regulate the ubiquitination and subsequent degradation of numerous tumor suppressors and oncogenes.[3][4][5][7] A primary and well-characterized target of Nedd4-1 is the tumor suppressor PTEN.[6] By promoting the ubiquitination and degradation of PTEN, Nedd4-1 can lead to the activation of the pro-survival PI3K/Akt signaling pathway, a central driver in many cancers.[6][8]
These application notes provide an overview of the mechanism of action of this compound and offer generalized protocols for its application in cancer research.
Mechanism of Action
This compound acts as a covalent inhibitor of Nedd4-1 by targeting a non-catalytic cysteine residue (Cys627 in human Nedd4-1) located in the N-lobe of the HECT domain.[1] This cysteine is situated near the binding site for non-covalent ubiquitin interaction, which is crucial for the processive nature of polyubiquitin chain synthesis by Nedd4-1.[1]
By covalently modifying this site, this compound disrupts the binding of the growing polyubiquitin chain, effectively switching the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode.[1] In a processive mechanism, multiple ubiquitin molecules are added to a substrate without the enzyme dissociating after each addition. In a distributive mechanism, the enzyme dissociates after each ubiquitin transfer, which is a much less efficient process for polyubiquitination.[1] This switch ultimately leads to a reduction in the polyubiquitination of Nedd4-1 substrates.[1]
Mechanism of this compound Action.
Quantitative Data
As of the latest available research, specific quantitative data for this compound in cancer cell lines (e.g., IC50 values for cell viability) have not been extensively published in peer-reviewed literature. The primary characterization of this compound has been biochemical and structural.[1] Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cancer model. The table below provides a template for summarizing such data.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Key Findings | Reference |
| e.g., PC-3 | Prostate Cancer | Cell Viability (72h) | [To be determined] | [To be determined] | [Internal Data] |
| e.g., A549 | Lung Cancer | Apoptosis (48h) | [To be determined] | [To be determined] | [Internal Data] |
| e.g., MCF-7 | Breast Cancer | PTEN Ubiquitination | [To be determined] | [To be determined] | [Internal Data] |
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound in cancer research. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Viability Assay Workflow.
Protocol 2: Western Blot Analysis of Nedd4-1 Target Proteins
This protocol aims to assess the effect of this compound on the protein levels of known Nedd4-1 substrates, such as PTEN.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-Nedd4-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (based on cell viability data) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Western Blot Workflow.
Protocol 3: In Vivo Ubiquitination Assay
This protocol is to determine if this compound can inhibit the ubiquitination of a specific Nedd4-1 substrate in a cellular context.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Plasmids encoding His-tagged Ubiquitin, Flag-tagged Nedd4-1, and the substrate of interest (e.g., HA-tagged PTEN)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Ni-NTA agarose beads
-
Wash buffers
-
Elution buffer
-
Western blot reagents
Procedure:
-
Co-transfect cells with plasmids for His-Ubiquitin, Flag-Nedd4-1, and the HA-tagged substrate.
-
After 24 hours, treat the cells with this compound or vehicle control for the desired time.
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Dilute the lysates with a non-denaturing buffer and incubate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody against the substrate (e.g., anti-HA) to detect its ubiquitination status.
Signaling Pathways for Investigation
Based on the known functions of Nedd4-1, the following signaling pathways are key areas for investigation when using this compound in cancer research:
-
PTEN/PI3K/Akt Pathway: As a primary target, the effect of this compound on PTEN stability and the subsequent downstream signaling of the PI3K/Akt pathway should be a principal focus.[6][8]
-
Wnt/β-catenin Pathway: Nedd4 family members are known to regulate components of the Wnt signaling pathway.[6]
-
TGF-β Signaling: Nedd4-1 can modulate TGF-β signaling by targeting components of this pathway for degradation.
-
Receptor Tyrosine Kinase (RTK) Signaling: Nedd4-1 can regulate the turnover of several RTKs, thereby impacting downstream signaling cascades.
Nedd4-1 Signaling Context.
Conclusion
This compound represents a first-in-class covalent inhibitor of Nedd4-1 with a distinct mechanism of action.[1] While its application in cancer biology is still an emerging area of research, its ability to modulate the activity of the key oncoprotein Nedd4-1 makes it a highly valuable tool for dissecting the role of this E3 ligase in cancer and for exploring novel therapeutic strategies. The protocols and information provided here serve as a guide for researchers to begin their investigations into the potential of this compound in cancer research.
References
- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of Nedd4 ubiquitin ligase as anticancer therapeutics - Alexander Statsyuk [grantome.com]
- 3. The role of NEDD4 related HECT-type E3 ubiquitin ligases in defective autophagy in cancer cells: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. The Role of HECT E3 Ubiquitin Ligases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into the Biological Role of NEDD4L E3 Ubiquitin Ligase in Human Cancers [frontiersin.org]
- 8. Targeting the E3 ligase NEDD4 as a novel therapeutic strategy for IGF1 signal pathway-driven gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of HECT E3 Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies involving inhibitors of HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases. The protocols outlined below are designed to be adaptable for specific inhibitors, referred to herein as "HECT E3-IN-1," and can be tailored to the specific HECT E3 ligase of interest.
Introduction to HECT E3 Ligases and Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling in eukaryotic cells. E3 ubiquitin ligases are key enzymes in this system, providing substrate specificity for ubiquitination. The HECT family of E3 ligases is characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[1][2][3] Unlike RING E3 ligases that act as scaffolds, HECT E3s directly participate in the catalytic transfer of ubiquitin.[4][5][6] This process involves a two-step mechanism: first, ubiquitin is transferred from an E2 ubiquitin-conjugating enzyme to a catalytic cysteine residue within the HECT domain, forming a high-energy thioester intermediate.[7][8] Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine (B10760008) residue on the substrate protein.[5][7]
Dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[9][10] Small molecule inhibitors, such as the hypothetical this compound, can be developed to modulate the activity of these enzymes. These inhibitors may act by various mechanisms, including blocking the E2-E3 interaction, interfering with the formation of the E3-ubiquitin thioester intermediate, or preventing substrate recognition.
Experimental Design Workflow
A systematic approach is essential for characterizing the activity and mechanism of a HECT E3 ligase inhibitor. The following workflow outlines the key stages of investigation.
Caption: Experimental workflow for HECT E3 inhibitor characterization.
Key Experimental Protocols
In Vitro HECT E3 Ligase Ubiquitination Assay
This assay is fundamental to determine if this compound directly inhibits the catalytic activity of the target HECT E3 ligase. The assay reconstitutes the ubiquitination cascade in a test tube.
Principle: The assay measures the formation of polyubiquitin (B1169507) chains on a substrate or the auto-ubiquitination of the E3 ligase itself. The reaction products are then visualized by western blotting.
Protocol:
-
Reaction Setup: Prepare a master mix containing ubiquitin-activating enzyme (E1), a specific ubiquitin-conjugating enzyme (E2) for the HECT E3 of interest, ubiquitin, and an ATP regenerating system in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT).[11]
-
Inhibitor Incubation: Pre-incubate the purified recombinant HECT E3 ligase and its substrate (if applicable) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature.
-
Initiate Reaction: Add the master mix to the E3/inhibitor mixture to start the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[12]
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and perform a western blot using an antibody against ubiquitin or the substrate to visualize the ubiquitination ladder.
Data Presentation:
| This compound (µM) | Ubiquitinated Substrate (Relative Intensity) | Auto-ubiquitinated E3 (Relative Intensity) |
| 0 (DMSO) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 |
| 1 | 0.50 | 0.55 |
| 10 | 0.15 | 0.20 |
| 100 | 0.05 | 0.08 |
High-Throughput Fluorescence Polarization (FP) Assay
For screening and determining inhibitor potency (IC50), a higher throughput method like a fluorescence polarization (FP) assay is recommended. The UbFluor™ assay is a specific example.[9]
Principle: This assay uses a ubiquitin thioester linked to a fluorophore (UbFluor). When the HECT E3 ligase catalyzes the transfer of ubiquitin, the fluorophore is released, causing a change in fluorescence polarization.[9] Inhibitors of the HECT E3 ligase will prevent this reaction, resulting in no change in FP.[9]
Protocol:
-
Reagent Preparation: Prepare solutions of purified HECT E3 ligase, UbFluor, and this compound at various concentrations in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 6 µM Tween-20).[9]
-
Assay Plate Setup: In a 384-well plate, add the HECT E3 ligase and the inhibitor (or DMSO). Incubate for 30 minutes at room temperature.
-
Initiate Reaction: Add UbFluor to each well to start the reaction.
-
Measurement: Read the fluorescence polarization at multiple time points using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| This compound (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (DMSO) | 350 | 0 |
| 0.01 | 345 | 5 |
| 0.1 | 300 | 50 |
| 1 | 220 | 130 |
| 10 | 150 | 200 |
| 100 | 145 | 205 |
Cellular Target Engagement Assay
This assay determines if this compound can bind to and inhibit the target HECT E3 ligase within a cellular context. A common method is the cellular thermal shift assay (CETSA).
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures the thermal stability of the target protein in the presence and absence of the inhibitor.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to obtain a cell lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target HECT E3 ligase by western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble HECT E3 (DMSO, Relative) | Soluble HECT E3 (this compound, Relative) |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
Signaling Pathway Analysis
Inhibition of a HECT E3 ligase is expected to lead to the accumulation of its substrate(s). Analyzing the downstream signaling pathways affected by substrate stabilization is crucial for understanding the biological consequences of inhibitor treatment.
References
- 1. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 6. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
Application Notes and Protocols for the Study of HECT E3 Ligase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and execution of studies involving inhibitors of HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases. The protocols outlined below are designed to be adaptable for specific inhibitors, referred to herein as "HECT E3-IN-1," and can be tailored to the specific HECT E3 ligase of interest.
Introduction to HECT E3 Ligases and Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling in eukaryotic cells. E3 ubiquitin ligases are key enzymes in this system, providing substrate specificity for ubiquitination. The HECT family of E3 ligases is characterized by a conserved C-terminal HECT domain of approximately 350 amino acids.[1][2][3] Unlike RING E3 ligases that act as scaffolds, HECT E3s directly participate in the catalytic transfer of ubiquitin.[4][5][6] This process involves a two-step mechanism: first, ubiquitin is transferred from an E2 ubiquitin-conjugating enzyme to a catalytic cysteine residue within the HECT domain, forming a high-energy thioester intermediate.[7][8] Subsequently, the HECT E3 ligase transfers the ubiquitin to a lysine residue on the substrate protein.[5][7]
Dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[9][10] Small molecule inhibitors, such as the hypothetical this compound, can be developed to modulate the activity of these enzymes. These inhibitors may act by various mechanisms, including blocking the E2-E3 interaction, interfering with the formation of the E3-ubiquitin thioester intermediate, or preventing substrate recognition.
Experimental Design Workflow
A systematic approach is essential for characterizing the activity and mechanism of a HECT E3 ligase inhibitor. The following workflow outlines the key stages of investigation.
Caption: Experimental workflow for HECT E3 inhibitor characterization.
Key Experimental Protocols
In Vitro HECT E3 Ligase Ubiquitination Assay
This assay is fundamental to determine if this compound directly inhibits the catalytic activity of the target HECT E3 ligase. The assay reconstitutes the ubiquitination cascade in a test tube.
Principle: The assay measures the formation of polyubiquitin chains on a substrate or the auto-ubiquitination of the E3 ligase itself. The reaction products are then visualized by western blotting.
Protocol:
-
Reaction Setup: Prepare a master mix containing ubiquitin-activating enzyme (E1), a specific ubiquitin-conjugating enzyme (E2) for the HECT E3 of interest, ubiquitin, and an ATP regenerating system in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1% Tween-20, 1 mM DTT).[11]
-
Inhibitor Incubation: Pre-incubate the purified recombinant HECT E3 ligase and its substrate (if applicable) with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at room temperature.
-
Initiate Reaction: Add the master mix to the E3/inhibitor mixture to start the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.[12]
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and perform a western blot using an antibody against ubiquitin or the substrate to visualize the ubiquitination ladder.
Data Presentation:
| This compound (µM) | Ubiquitinated Substrate (Relative Intensity) | Auto-ubiquitinated E3 (Relative Intensity) |
| 0 (DMSO) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 |
| 1 | 0.50 | 0.55 |
| 10 | 0.15 | 0.20 |
| 100 | 0.05 | 0.08 |
High-Throughput Fluorescence Polarization (FP) Assay
For screening and determining inhibitor potency (IC50), a higher throughput method like a fluorescence polarization (FP) assay is recommended. The UbFluor™ assay is a specific example.[9]
Principle: This assay uses a ubiquitin thioester linked to a fluorophore (UbFluor). When the HECT E3 ligase catalyzes the transfer of ubiquitin, the fluorophore is released, causing a change in fluorescence polarization.[9] Inhibitors of the HECT E3 ligase will prevent this reaction, resulting in no change in FP.[9]
Protocol:
-
Reagent Preparation: Prepare solutions of purified HECT E3 ligase, UbFluor, and this compound at various concentrations in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 6 µM Tween-20).[9]
-
Assay Plate Setup: In a 384-well plate, add the HECT E3 ligase and the inhibitor (or DMSO). Incubate for 30 minutes at room temperature.
-
Initiate Reaction: Add UbFluor to each well to start the reaction.
-
Measurement: Read the fluorescence polarization at multiple time points using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| This compound (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (DMSO) | 350 | 0 |
| 0.01 | 345 | 5 |
| 0.1 | 300 | 50 |
| 1 | 220 | 130 |
| 10 | 150 | 200 |
| 100 | 145 | 205 |
Cellular Target Engagement Assay
This assay determines if this compound can bind to and inhibit the target HECT E3 ligase within a cellular context. A common method is the cellular thermal shift assay (CETSA).
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures the thermal stability of the target protein in the presence and absence of the inhibitor.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to obtain a cell lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures.
-
Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target HECT E3 ligase by western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble HECT E3 (DMSO, Relative) | Soluble HECT E3 (this compound, Relative) |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
Signaling Pathway Analysis
Inhibition of a HECT E3 ligase is expected to lead to the accumulation of its substrate(s). Analyzing the downstream signaling pathways affected by substrate stabilization is crucial for understanding the biological consequences of inhibitor treatment.
References
- 1. Activity‐Based Probes for HECT E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 6. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
Application Notes and Protocols for HECT E3-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a critical class of enzymes involved in the ubiquitination cascade, a post-translational modification process that governs the fate and function of a vast array of cellular proteins.[1][2] The dysregulation of HECT E3 ligases has been implicated in numerous human diseases, including various cancers, neurological disorders, and immunological conditions, making them attractive targets for therapeutic intervention.[1][2][3] The development of small molecule inhibitors against specific HECT E3 ligases is a promising strategy for the treatment of these diseases. High-throughput screening (HTS) assays are essential for the discovery of such inhibitors from large compound libraries.
This document provides detailed application notes and protocols for the use of a representative HECT E3 inhibitor, referred to here as HECT E3-IN-1, in HTS assays. The primary focus is on a fluorescence polarization (FP)-based assay, a robust and scalable method for identifying and characterizing inhibitors of HECT E3 ligase activity.
Signaling Pathway Context: HECT E3 Ligases in Wnt Signaling
HECT E3 ligases are key regulators of several intracellular signaling pathways, including the Wnt signaling pathway. Dysregulation of Wnt signaling is a hallmark of many cancers. Several HECT E3 ligases, such as members of the NEDD4 family, can modulate Wnt signaling by targeting key pathway components for ubiquitination and subsequent degradation. The diagram below illustrates a simplified model of HECT E3 ligase involvement in the negative regulation of the Wnt signaling pathway.
Caption: HECT E3 Ligase in Wnt Signaling Pathway.
High-Throughput Screening for HECT E3 Ligase Inhibitors
A fluorescence polarization (FP)-based assay utilizing a ubiquitin thioester probe, such as UbFluor, is a highly effective method for HTS of HECT E3 ligase inhibitors. This assay bypasses the need for the upstream E1 and E2 enzymes in the initial screen, reducing complexity and potential for off-target inhibition. The principle of the assay is based on the direct transthiolation reaction between the HECT E3 ligase and the UbFluor probe. This reaction releases a small fluorophore, leading to a decrease in the FP signal. Inhibitors of the HECT E3 ligase will prevent this reaction, resulting in a sustained high FP signal.
Experimental Workflow for HTS Campaign
The following diagram outlines a typical workflow for an HTS campaign to identify and validate HECT E3 ligase inhibitors.
Caption: HTS Workflow for HECT E3 Inhibitor Discovery.
Data Presentation
The following table summarizes representative quantitative data from an HTS campaign for a hypothetical HECT E3 inhibitor, "this compound," targeting the HECT E3 ligase ITCH. This data is based on findings for the inhibitor clomipramine, identified in a high-throughput screen against ITCH.
| Parameter | Value | Assay Type | Notes |
| Primary Screen Hit Rate | 0.5 - 1.0% | Single-Point FP | Percentage of compounds from the library showing significant inhibition. |
| Z' Factor | > 0.7 | FP-based HTS | A measure of assay quality and robustness. Values > 0.5 are considered excellent for HTS. |
| This compound IC50 | 5 - 15 µM | Dose-Response FP | Concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Confirmation in Native Assay | Confirmed | Western Blot | Inhibition of ITCH auto-ubiquitination in the presence of E1, E2, and ATP. |
| Selectivity | Selective for HECT family | Counter-screen | No significant inhibition of RING E3 ligases observed. |
Experimental Protocols
Primary High-Throughput Screening using Fluorescence Polarization
Objective: To identify initial "hit" compounds that inhibit the target HECT E3 ligase from a large chemical library.
Materials:
-
384-well, low-volume, black, non-binding microplates
-
HECT E3 ligase stock solution (e.g., ITCH)
-
UbFluor probe stock solution
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 6 µM Tween-20
-
Compound library plates (compounds dissolved in DMSO)
-
Positive Control: A known HECT E3 inhibitor or iodoacetamide (B48618) (a covalent inhibitor)
-
Negative Control: DMSO
-
Acoustic liquid handler (e.g., Echo) or pin tool
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Using an acoustic liquid handler, dispense 50-100 nL of each compound from the library plates into the wells of the 384-well assay plates to achieve a final concentration of 10-20 µM.
-
Dispense 50-100 nL of DMSO into the negative control wells and 50-100 nL of the positive control into the positive control wells.
-
Prepare a 2X HECT E3 ligase solution in Assay Buffer (e.g., 200 nM for a final concentration of 100 nM).
-
Dispense 5 µL of the 2X HECT E3 ligase solution into each well of the assay plates.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 x g) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Prepare a 2X UbFluor probe solution in Assay Buffer (e.g., 400 nM for a final concentration of 200 nM).
-
Dispense 5 µL of the 2X UbFluor solution to each well to initiate the reaction. The final reaction volume should be 10 µL.
-
Centrifuge the plates briefly (1 minute at 1000 x g).
-
Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
Dose-Response Assay for IC50 Determination
Objective: To determine the potency (IC50 value) of the hit compounds identified in the primary screen.
Protocol:
-
Prepare serial dilutions of the hit compounds in DMSO. A typical 8-point dilution series might range from 100 µM to 0.1 µM.
-
Using an acoustic liquid handler, dispense the serially diluted compounds into the wells of a 384-well plate.
-
Follow steps 2-11 of the Primary HTS protocol.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay: Native Ubiquitination Assay (Western Blot)
Objective: To confirm that the hit compounds inhibit the HECT E3 ligase in the context of the full ubiquitination cascade.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Ubiquitin
-
ATP
-
HECT E3 ligase
-
Hit compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against ubiquitin or the HECT E3 ligase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes. For a 20 µL reaction, the final concentrations should be approximately:
-
E1: 50-100 nM
-
E2: 200-500 nM
-
HECT E3: 100-300 nM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
-
Add the hit compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the IC50 value determined in the FP assay). Include a DMSO control.
-
Pre-incubate the E1, E2, E3, ubiquitin, and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the high molecular weight smear, representing auto-ubiquitination of the HECT E3 ligase, indicates inhibition.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening and validation of inhibitors against HECT E3 ligases. The combination of a robust primary FP-based assay with a confirmatory native ubiquitination assay provides a reliable workflow for the identification of potent and specific inhibitors. The successful discovery and development of such inhibitors hold significant promise for the advancement of novel therapeutics for a range of human diseases.
References
- 1. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HECT E3-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a critical class of enzymes involved in the ubiquitination cascade, a post-translational modification process that governs the fate and function of a vast array of cellular proteins.[1][2] The dysregulation of HECT E3 ligases has been implicated in numerous human diseases, including various cancers, neurological disorders, and immunological conditions, making them attractive targets for therapeutic intervention.[1][2][3] The development of small molecule inhibitors against specific HECT E3 ligases is a promising strategy for the treatment of these diseases. High-throughput screening (HTS) assays are essential for the discovery of such inhibitors from large compound libraries.
This document provides detailed application notes and protocols for the use of a representative HECT E3 inhibitor, referred to here as HECT E3-IN-1, in HTS assays. The primary focus is on a fluorescence polarization (FP)-based assay, a robust and scalable method for identifying and characterizing inhibitors of HECT E3 ligase activity.
Signaling Pathway Context: HECT E3 Ligases in Wnt Signaling
HECT E3 ligases are key regulators of several intracellular signaling pathways, including the Wnt signaling pathway. Dysregulation of Wnt signaling is a hallmark of many cancers. Several HECT E3 ligases, such as members of the NEDD4 family, can modulate Wnt signaling by targeting key pathway components for ubiquitination and subsequent degradation. The diagram below illustrates a simplified model of HECT E3 ligase involvement in the negative regulation of the Wnt signaling pathway.
Caption: HECT E3 Ligase in Wnt Signaling Pathway.
High-Throughput Screening for HECT E3 Ligase Inhibitors
A fluorescence polarization (FP)-based assay utilizing a ubiquitin thioester probe, such as UbFluor, is a highly effective method for HTS of HECT E3 ligase inhibitors. This assay bypasses the need for the upstream E1 and E2 enzymes in the initial screen, reducing complexity and potential for off-target inhibition. The principle of the assay is based on the direct transthiolation reaction between the HECT E3 ligase and the UbFluor probe. This reaction releases a small fluorophore, leading to a decrease in the FP signal. Inhibitors of the HECT E3 ligase will prevent this reaction, resulting in a sustained high FP signal.
Experimental Workflow for HTS Campaign
The following diagram outlines a typical workflow for an HTS campaign to identify and validate HECT E3 ligase inhibitors.
Caption: HTS Workflow for HECT E3 Inhibitor Discovery.
Data Presentation
The following table summarizes representative quantitative data from an HTS campaign for a hypothetical HECT E3 inhibitor, "this compound," targeting the HECT E3 ligase ITCH. This data is based on findings for the inhibitor clomipramine, identified in a high-throughput screen against ITCH.
| Parameter | Value | Assay Type | Notes |
| Primary Screen Hit Rate | 0.5 - 1.0% | Single-Point FP | Percentage of compounds from the library showing significant inhibition. |
| Z' Factor | > 0.7 | FP-based HTS | A measure of assay quality and robustness. Values > 0.5 are considered excellent for HTS. |
| This compound IC50 | 5 - 15 µM | Dose-Response FP | Concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Confirmation in Native Assay | Confirmed | Western Blot | Inhibition of ITCH auto-ubiquitination in the presence of E1, E2, and ATP. |
| Selectivity | Selective for HECT family | Counter-screen | No significant inhibition of RING E3 ligases observed. |
Experimental Protocols
Primary High-Throughput Screening using Fluorescence Polarization
Objective: To identify initial "hit" compounds that inhibit the target HECT E3 ligase from a large chemical library.
Materials:
-
384-well, low-volume, black, non-binding microplates
-
HECT E3 ligase stock solution (e.g., ITCH)
-
UbFluor probe stock solution
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 6 µM Tween-20
-
Compound library plates (compounds dissolved in DMSO)
-
Positive Control: A known HECT E3 inhibitor or iodoacetamide (a covalent inhibitor)
-
Negative Control: DMSO
-
Acoustic liquid handler (e.g., Echo) or pin tool
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Using an acoustic liquid handler, dispense 50-100 nL of each compound from the library plates into the wells of the 384-well assay plates to achieve a final concentration of 10-20 µM.
-
Dispense 50-100 nL of DMSO into the negative control wells and 50-100 nL of the positive control into the positive control wells.
-
Prepare a 2X HECT E3 ligase solution in Assay Buffer (e.g., 200 nM for a final concentration of 100 nM).
-
Dispense 5 µL of the 2X HECT E3 ligase solution into each well of the assay plates.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 x g) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Prepare a 2X UbFluor probe solution in Assay Buffer (e.g., 400 nM for a final concentration of 200 nM).
-
Dispense 5 µL of the 2X UbFluor solution to each well to initiate the reaction. The final reaction volume should be 10 µL.
-
Centrifuge the plates briefly (1 minute at 1000 x g).
-
Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
Dose-Response Assay for IC50 Determination
Objective: To determine the potency (IC50 value) of the hit compounds identified in the primary screen.
Protocol:
-
Prepare serial dilutions of the hit compounds in DMSO. A typical 8-point dilution series might range from 100 µM to 0.1 µM.
-
Using an acoustic liquid handler, dispense the serially diluted compounds into the wells of a 384-well plate.
-
Follow steps 2-11 of the Primary HTS protocol.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay: Native Ubiquitination Assay (Western Blot)
Objective: To confirm that the hit compounds inhibit the HECT E3 ligase in the context of the full ubiquitination cascade.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Ubiquitin
-
ATP
-
HECT E3 ligase
-
Hit compound
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against ubiquitin or the HECT E3 ligase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Set up the ubiquitination reactions in microcentrifuge tubes. For a 20 µL reaction, the final concentrations should be approximately:
-
E1: 50-100 nM
-
E2: 200-500 nM
-
HECT E3: 100-300 nM
-
Ubiquitin: 5-10 µM
-
ATP: 2-5 mM
-
-
Add the hit compound at various concentrations (e.g., 0.5x, 1x, 5x, and 10x the IC50 value determined in the FP assay). Include a DMSO control.
-
Pre-incubate the E1, E2, E3, ubiquitin, and inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the high molecular weight smear, representing auto-ubiquitination of the HECT E3 ligase, indicates inhibition.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening and validation of inhibitors against HECT E3 ligases. The combination of a robust primary FP-based assay with a confirmatory native ubiquitination assay provides a reliable workflow for the identification of potent and specific inhibitors. The successful discovery and development of such inhibitors hold significant promise for the advancement of novel therapeutics for a range of human diseases.
References
- 1. High-Throughput Screening of HECT E3 Ubiquitin Ligases Using UbFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. System-wide modulation of HECT E3 ligases with selective ubiquitin variant probes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HECT E3 Ligase Inhibitor Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with HECT E3 ligase inhibitors during their experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My HECT E3 inhibitor, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A: This is a common issue known as "crashing out" and occurs when a compound's concentration exceeds its solubility limit in the final aqueous solution.[1][2] Organic solvents like DMSO can often dissolve compounds at much higher concentrations than aqueous buffers.[2] When the DMSO stock is diluted, the inhibitor is exposed to a less favorable aqueous environment, leading to precipitation.[2]
To prevent this, consider the following troubleshooting steps:
-
Lower the Final Concentration: Test a lower final concentration of your inhibitor in the assay.[2]
-
Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution can sometimes help.
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution containing a mix of DMSO and your assay buffer, and then perform the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5% or 1%) can improve solubility. However, it is crucial to first determine the tolerance of your specific HECT E3 ligase and other assay components to DMSO, as it can be inhibitory or cause protein denaturation at higher concentrations. Always run a vehicle control with the same final DMSO concentration to assess its effect.
Q2: I am observing inconsistent results in my HECT E3 ligase activity assays, which I suspect are due to inhibitor insolubility. How can I confirm this?
A: Inconsistent results are a strong indicator of solubility issues. You can confirm this through a few simple observations and experiments:
-
Visual Inspection: Visually inspect your assay plate or tubes for any signs of precipitation, such as cloudiness, haziness, or visible particles. This is the simplest and most immediate check.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility test. Prepare serial dilutions of your inhibitor in the assay buffer and incubate for a set period (e.g., 1-2 hours) at the assay temperature. After incubation, visually inspect for precipitation.
-
Nephelometry or Turbidimetry: For a more quantitative assessment, you can use a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm) to detect turbidity. An increase in signal with increasing compound concentration suggests aggregation or precipitation.
Q3: Can the composition of my assay buffer affect the solubility of my HECT E3 inhibitor?
A: Absolutely. The components of your assay buffer can significantly influence the solubility of a small molecule inhibitor. Key factors include:
-
pH: For ionizable compounds, solubility is highly pH-dependent. Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa. Consider determining the pKa of your inhibitor and adjusting the buffer pH accordingly, ensuring it remains within the optimal range for your HECT E3 ligase's activity.
-
Ionic Strength: The salt concentration in your buffer can impact solubility. Some compounds are more soluble at low ionic strength, while others require higher salt concentrations to prevent aggregation. You can test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to find the optimal condition.
-
Additives and Detergents: The inclusion of certain additives can enhance solubility. Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100 (typically 0.005% to 0.05%), can help prevent aggregation and improve solubility. Other additives like glycerol (B35011) (5-10%) can also act as stabilizing agents. However, always verify the compatibility of these additives with your assay.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Inhibitor Solubility
This guide provides a step-by-step workflow for troubleshooting and improving the solubility of your HECT E3 inhibitor.
Caption: A flowchart for systematically troubleshooting HECT E3 inhibitor insolubility.
Guide 2: Understanding HECT E3 Ligase Ubiquitination Pathway
Insolubility can affect any step in the ubiquitination cascade being assayed. Understanding the pathway helps in designing appropriate controls.
Caption: A simplified diagram of the HECT E3 ligase ubiquitination cascade.
Quantitative Data Summary
The following tables provide illustrative data on the solubility of a hypothetical HECT E3 inhibitor ("Inhibitor-X") under various conditions. Note: This is example data and should be determined empirically for your specific inhibitor.
Table 1: Solubility of Inhibitor-X in Different Assay Buffers
| Buffer Component | Concentration | Final DMSO (%) | Solubility (µM) | Observation |
| HEPES pH 7.5 | 50 mM | 0.5 | 5 | Precipitation > 5 µM |
| HEPES pH 8.0 | 50 mM | 0.5 | 15 | Improved solubility |
| Tris-HCl pH 7.5 | 50 mM | 0.5 | 8 | Slight improvement |
| HEPES pH 7.5, 150mM NaCl | 50 mM | 0.5 | 10 | Salt improves solubility |
Table 2: Effect of Co-solvents and Additives on Inhibitor-X Solubility
| Base Buffer (HEPES pH 7.5, 150mM NaCl) | Additive | Final DMSO (%) | Solubility (µM) | Observation |
| None | None | 1.0 | 12 | Increased DMSO helps |
| None | 0.01% Tween-20 | 0.5 | 25 | Detergent significantly improves solubility |
| None | 5% Glycerol | 0.5 | 18 | Glycerol improves solubility |
| None | 0.01% Tween-20 | 1.0 | > 50 | Combination is most effective |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol provides a rapid assessment of the kinetic solubility of your inhibitor in a chosen buffer.
Materials:
-
HECT E3 inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer
-
96-well clear flat-bottom plate
-
Multichannel pipette
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the inhibitor stock solution with your aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Cover the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours with gentle shaking. This allows the solution to reach equilibrium.
-
Visual Inspection: After incubation, visually inspect each well against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Protocol 2: In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This protocol is for a standard biochemical assay to test inhibitor activity, where inhibitor solubility is critical.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and HECT E3 ligase
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
HECT E3 inhibitor (prepared as a dilution series)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and Western blotting equipment
-
Anti-ubiquitin antibody
Methodology:
-
Inhibitor Pre-incubation: In a microcentrifuge tube, add the HECT E3 ligase and the inhibitor at various final concentrations to the assay buffer. Also, include a vehicle control (DMSO only). Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: To initiate the ubiquitination reaction, add a master mix containing E1, E2, Ubiquitin, and ATP to each tube.
-
Reaction Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes). Reaction times may require optimization.
-
Quenching: Stop the reactions by adding SDS-PAGE loading buffer.
-
Analysis: Boil the samples and analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains on the HECT E3 ligase. A dose-dependent decrease in the ubiquitin signal indicates inhibitor activity. If results are inconsistent, refer to the solubility troubleshooting guide.
References
Technical Support Center: Troubleshooting HECT E3 Ligase Inhibitor Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with HECT E3 ligase inhibitors during their experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My HECT E3 inhibitor, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. Why is this happening and how can I prevent it?
A: This is a common issue known as "crashing out" and occurs when a compound's concentration exceeds its solubility limit in the final aqueous solution.[1][2] Organic solvents like DMSO can often dissolve compounds at much higher concentrations than aqueous buffers.[2] When the DMSO stock is diluted, the inhibitor is exposed to a less favorable aqueous environment, leading to precipitation.[2]
To prevent this, consider the following troubleshooting steps:
-
Lower the Final Concentration: Test a lower final concentration of your inhibitor in the assay.[2]
-
Reduce Stock Concentration: Lowering the concentration of your DMSO stock solution can sometimes help.
-
Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution containing a mix of DMSO and your assay buffer, and then perform the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5% or 1%) can improve solubility. However, it is crucial to first determine the tolerance of your specific HECT E3 ligase and other assay components to DMSO, as it can be inhibitory or cause protein denaturation at higher concentrations. Always run a vehicle control with the same final DMSO concentration to assess its effect.
Q2: I am observing inconsistent results in my HECT E3 ligase activity assays, which I suspect are due to inhibitor insolubility. How can I confirm this?
A: Inconsistent results are a strong indicator of solubility issues. You can confirm this through a few simple observations and experiments:
-
Visual Inspection: Visually inspect your assay plate or tubes for any signs of precipitation, such as cloudiness, haziness, or visible particles. This is the simplest and most immediate check.
-
Kinetic Solubility Assay: Perform a simple kinetic solubility test. Prepare serial dilutions of your inhibitor in the assay buffer and incubate for a set period (e.g., 1-2 hours) at the assay temperature. After incubation, visually inspect for precipitation.
-
Nephelometry or Turbidimetry: For a more quantitative assessment, you can use a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm) to detect turbidity. An increase in signal with increasing compound concentration suggests aggregation or precipitation.
Q3: Can the composition of my assay buffer affect the solubility of my HECT E3 inhibitor?
A: Absolutely. The components of your assay buffer can significantly influence the solubility of a small molecule inhibitor. Key factors include:
-
pH: For ionizable compounds, solubility is highly pH-dependent. Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa. Consider determining the pKa of your inhibitor and adjusting the buffer pH accordingly, ensuring it remains within the optimal range for your HECT E3 ligase's activity.
-
Ionic Strength: The salt concentration in your buffer can impact solubility. Some compounds are more soluble at low ionic strength, while others require higher salt concentrations to prevent aggregation. You can test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to find the optimal condition.
-
Additives and Detergents: The inclusion of certain additives can enhance solubility. Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100 (typically 0.005% to 0.05%), can help prevent aggregation and improve solubility. Other additives like glycerol (5-10%) can also act as stabilizing agents. However, always verify the compatibility of these additives with your assay.
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Inhibitor Solubility
This guide provides a step-by-step workflow for troubleshooting and improving the solubility of your HECT E3 inhibitor.
Caption: A flowchart for systematically troubleshooting HECT E3 inhibitor insolubility.
Guide 2: Understanding HECT E3 Ligase Ubiquitination Pathway
Insolubility can affect any step in the ubiquitination cascade being assayed. Understanding the pathway helps in designing appropriate controls.
Caption: A simplified diagram of the HECT E3 ligase ubiquitination cascade.
Quantitative Data Summary
The following tables provide illustrative data on the solubility of a hypothetical HECT E3 inhibitor ("Inhibitor-X") under various conditions. Note: This is example data and should be determined empirically for your specific inhibitor.
Table 1: Solubility of Inhibitor-X in Different Assay Buffers
| Buffer Component | Concentration | Final DMSO (%) | Solubility (µM) | Observation |
| HEPES pH 7.5 | 50 mM | 0.5 | 5 | Precipitation > 5 µM |
| HEPES pH 8.0 | 50 mM | 0.5 | 15 | Improved solubility |
| Tris-HCl pH 7.5 | 50 mM | 0.5 | 8 | Slight improvement |
| HEPES pH 7.5, 150mM NaCl | 50 mM | 0.5 | 10 | Salt improves solubility |
Table 2: Effect of Co-solvents and Additives on Inhibitor-X Solubility
| Base Buffer (HEPES pH 7.5, 150mM NaCl) | Additive | Final DMSO (%) | Solubility (µM) | Observation |
| None | None | 1.0 | 12 | Increased DMSO helps |
| None | 0.01% Tween-20 | 0.5 | 25 | Detergent significantly improves solubility |
| None | 5% Glycerol | 0.5 | 18 | Glycerol improves solubility |
| None | 0.01% Tween-20 | 1.0 | > 50 | Combination is most effective |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Visual Inspection
This protocol provides a rapid assessment of the kinetic solubility of your inhibitor in a chosen buffer.
Materials:
-
HECT E3 inhibitor stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer
-
96-well clear flat-bottom plate
-
Multichannel pipette
Methodology:
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the inhibitor stock solution with your aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Cover the plate and incubate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours with gentle shaking. This allows the solution to reach equilibrium.
-
Visual Inspection: After incubation, visually inspect each well against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Protocol 2: In Vitro HECT E3 Ligase Auto-ubiquitination Assay
This protocol is for a standard biochemical assay to test inhibitor activity, where inhibitor solubility is critical.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and HECT E3 ligase
-
Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
HECT E3 inhibitor (prepared as a dilution series)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and Western blotting equipment
-
Anti-ubiquitin antibody
Methodology:
-
Inhibitor Pre-incubation: In a microcentrifuge tube, add the HECT E3 ligase and the inhibitor at various final concentrations to the assay buffer. Also, include a vehicle control (DMSO only). Incubate at room temperature for 15-30 minutes.
-
Reaction Initiation: To initiate the ubiquitination reaction, add a master mix containing E1, E2, Ubiquitin, and ATP to each tube.
-
Reaction Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes). Reaction times may require optimization.
-
Quenching: Stop the reactions by adding SDS-PAGE loading buffer.
-
Analysis: Boil the samples and analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on the HECT E3 ligase. A dose-dependent decrease in the ubiquitin signal indicates inhibitor activity. If results are inconsistent, refer to the solubility troubleshooting guide.
References
Technical Support Center: Optimizing HECT E3-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with HECT E3-IN-1, a known inhibitor of the HECT E3 ligase Nedd4-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2] Its mechanism of action involves disrupting the noncovalent binding of ubiquitin to Nedd4-1, which is a necessary step for the enzyme's ubiquitin transfer activity.[1][2] By interfering with this interaction, this compound inhibits the ubiquitination of Nedd4-1 substrates.
Q2: What are the primary cellular pathways affected by this compound?
This compound primarily affects signaling pathways regulated by Nedd4-1. Nedd4-1 is a known regulator of multiple cellular processes, including protein trafficking, and has been implicated in cancer and other diseases.[3][4] Key substrates of Nedd4-1 include the tumor suppressor PTEN and the protein kinase AKT. By inhibiting Nedd4-1, this compound can lead to the accumulation of its substrates and modulate downstream signaling pathways such as the PI3K/AKT pathway.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value/Information | Source |
| Target | HECT E3 Ubiquitin Ligase Nedd4-1 | [1][2] |
| Mechanism of Action | Disrupts noncovalent ubiquitin binding to Nedd4-1 | [1][2] |
| CAS Number | 1810058-52-6 | |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C (short-term), -80°C (long-term) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Nedd4-1 Substrate Accumulation
This protocol allows for the detection of increased levels of a known Nedd4-1 substrate (e.g., PTEN) following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the Nedd4-1 substrate (e.g., anti-PTEN)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Nedd4-1 substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the substrate protein levels to the loading control.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of a specific Nedd4-1 substrate.
Materials:
-
This compound
-
Cell line of interest
-
Plasmids encoding the substrate of interest (e.g., with a FLAG tag) and HA-tagged ubiquitin
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Immunoprecipitation antibody (e.g., anti-FLAG)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Western blot reagents (as in Protocol 2)
-
Primary antibody against HA-tag
Procedure:
-
Co-transfect cells with plasmids encoding the tagged substrate and HA-ubiquitin.
-
After 24-48 hours, treat the cells with this compound or vehicle control for the desired time. It is also recommended to include a proteasome inhibitor (e.g., MG132) in the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Dilute the lysates and perform immunoprecipitation for the tagged substrate using the appropriate antibody and protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins and analyze them by western blot.
-
Probe the western blot with an anti-HA antibody to detect ubiquitinated forms of the substrate, which will appear as a high molecular weight smear.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability or substrate levels. | - Inactive compound: The compound may have degraded. - Incorrect concentration: The concentration used may be too low. - Cell line insensitivity: The chosen cell line may not be sensitive to Nedd4-1 inhibition. - Short incubation time: The treatment time may be insufficient to observe an effect. | - Use a fresh aliquot of the compound. - Perform a dose-response experiment with a wider concentration range. - Choose a cell line known to be dependent on Nedd4-1 signaling. - Perform a time-course experiment. |
| High background in western blots. | - Insufficient blocking: The membrane was not blocked properly. - Antibody concentration too high: The primary or secondary antibody concentration is too high. - Inadequate washing: Insufficient washing steps. | - Increase blocking time or try a different blocking agent. - Optimize antibody dilutions. - Increase the number and duration of wash steps. |
| Difficulty detecting ubiquitinated protein smear. | - Low levels of ubiquitination: The substrate is not heavily ubiquitinated under the experimental conditions. - Deubiquitinase activity: Deubiquitinases (DUBs) are removing the ubiquitin chains. - Inefficient immunoprecipitation: The immunoprecipitation was not successful. | - Overexpress the substrate and ubiquitin. - Treat cells with a proteasome inhibitor and a DUB inhibitor (e.g., PR-619). - Optimize the immunoprecipitation protocol. |
| Compound precipitation in culture medium. | - Low solubility: The final concentration of DMSO or the compound is too high. | - Ensure the final DMSO concentration is below 0.5%. - Prepare fresh dilutions of the compound for each experiment. |
Visualizations
References
Technical Support Center: Optimizing HECT E3-IN-1 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with HECT E3-IN-1, a known inhibitor of the HECT E3 ligase Nedd4-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2] Its mechanism of action involves disrupting the noncovalent binding of ubiquitin to Nedd4-1, which is a necessary step for the enzyme's ubiquitin transfer activity.[1][2] By interfering with this interaction, this compound inhibits the ubiquitination of Nedd4-1 substrates.
Q2: What are the primary cellular pathways affected by this compound?
This compound primarily affects signaling pathways regulated by Nedd4-1. Nedd4-1 is a known regulator of multiple cellular processes, including protein trafficking, and has been implicated in cancer and other diseases.[3][4] Key substrates of Nedd4-1 include the tumor suppressor PTEN and the protein kinase AKT. By inhibiting Nedd4-1, this compound can lead to the accumulation of its substrates and modulate downstream signaling pathways such as the PI3K/AKT pathway.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value/Information | Source |
| Target | HECT E3 Ubiquitin Ligase Nedd4-1 | [1][2] |
| Mechanism of Action | Disrupts noncovalent ubiquitin binding to Nedd4-1 | [1][2] |
| CAS Number | 1810058-52-6 | |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C (short-term), -80°C (long-term) | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Nedd4-1 Substrate Accumulation
This protocol allows for the detection of increased levels of a known Nedd4-1 substrate (e.g., PTEN) following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the Nedd4-1 substrate (e.g., anti-PTEN)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the Nedd4-1 substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the substrate protein levels to the loading control.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to assess the effect of this compound on the ubiquitination of a specific Nedd4-1 substrate.
Materials:
-
This compound
-
Cell line of interest
-
Plasmids encoding the substrate of interest (e.g., with a FLAG tag) and HA-tagged ubiquitin
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Immunoprecipitation antibody (e.g., anti-FLAG)
-
Protein A/G agarose beads
-
Wash buffer
-
Western blot reagents (as in Protocol 2)
-
Primary antibody against HA-tag
Procedure:
-
Co-transfect cells with plasmids encoding the tagged substrate and HA-ubiquitin.
-
After 24-48 hours, treat the cells with this compound or vehicle control for the desired time. It is also recommended to include a proteasome inhibitor (e.g., MG132) in the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Dilute the lysates and perform immunoprecipitation for the tagged substrate using the appropriate antibody and protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the immunoprecipitated proteins and analyze them by western blot.
-
Probe the western blot with an anti-HA antibody to detect ubiquitinated forms of the substrate, which will appear as a high molecular weight smear.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound on cell viability or substrate levels. | - Inactive compound: The compound may have degraded. - Incorrect concentration: The concentration used may be too low. - Cell line insensitivity: The chosen cell line may not be sensitive to Nedd4-1 inhibition. - Short incubation time: The treatment time may be insufficient to observe an effect. | - Use a fresh aliquot of the compound. - Perform a dose-response experiment with a wider concentration range. - Choose a cell line known to be dependent on Nedd4-1 signaling. - Perform a time-course experiment. |
| High background in western blots. | - Insufficient blocking: The membrane was not blocked properly. - Antibody concentration too high: The primary or secondary antibody concentration is too high. - Inadequate washing: Insufficient washing steps. | - Increase blocking time or try a different blocking agent. - Optimize antibody dilutions. - Increase the number and duration of wash steps. |
| Difficulty detecting ubiquitinated protein smear. | - Low levels of ubiquitination: The substrate is not heavily ubiquitinated under the experimental conditions. - Deubiquitinase activity: Deubiquitinases (DUBs) are removing the ubiquitin chains. - Inefficient immunoprecipitation: The immunoprecipitation was not successful. | - Overexpress the substrate and ubiquitin. - Treat cells with a proteasome inhibitor and a DUB inhibitor (e.g., PR-619). - Optimize the immunoprecipitation protocol. |
| Compound precipitation in culture medium. | - Low solubility: The final concentration of DMSO or the compound is too high. | - Ensure the final DMSO concentration is below 0.5%. - Prepare fresh dilutions of the compound for each experiment. |
Visualizations
References
HECT E3-IN-1 off-target effects and how to mitigate them
Welcome to the technical support center for HECT E3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly concerning off-target effects and their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HECT E3 ligases?
A1: HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a class of enzymes that play a crucial role in the ubiquitination cascade, which is essential for protein degradation and signaling.[1] They function in a two-step mechanism. First, a ubiquitin molecule is transferred from an E2 ubiquitin-conjugating enzyme to a catalytic cysteine residue within the HECT domain of the E3 ligase, forming a thioester-linked intermediate.[1][2] In the second step, the HECT E3 ligase transfers this ubiquitin to a lysine (B10760008) residue on a specific substrate protein.[1][2] This process can be repeated to form a polyubiquitin (B1169507) chain, which often targets the substrate for degradation by the proteasome.
Q2: What are the potential sources of off-target effects when using a HECT E3 ligase inhibitor like this compound?
A2: Off-target effects of HECT E3 ligase inhibitors can be difficult to predict and can arise from several factors. Given the conserved nature of the catalytic domains within the HECT E3 ligase family, an inhibitor designed against one member may cross-react with other HECT E3 ligases. Additionally, some inhibitors might interact with other components of the ubiquitination machinery, such as E1 activating or E2 conjugating enzymes. Off-target effects can also occur if the inhibitor binds to proteins outside of the ubiquitination pathway that share structural similarities in their binding pockets.
Q3: My this compound treatment is leading to the stabilization of the target HECT E3 ligase itself, not just its substrates. Is this expected?
A3: Yes, this can be an expected outcome of inhibiting HECT E3 ligase activity. Many E3 ligases, including those in the HECT family, can auto-ubiquitinate, which leads to their own degradation. By inhibiting the catalytic activity of the E3 ligase, you prevent this auto-ubiquitination, resulting in the stabilization and accumulation of the E3 ligase protein. This is an important consideration for interpreting experimental results, as the stabilized E3 ligase, although catalytically inactive, could still interact with its substrates and potentially sequester them, leading to functional consequences independent of ubiquitination.
Troubleshooting Guides
Problem 1: Unexpected Phenotypes or Toxicity Observed in Cellular Assays
You are observing cellular phenotypes (e.g., decreased viability, altered morphology) that are inconsistent with the known function of the target HECT E3 ligase.
Possible Cause: Off-target effects of this compound.
Mitigation Strategies:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the minimal effective concentration of this compound that inhibits the target E3 ligase without causing broad cellular toxicity.
-
Orthogonal Controls:
-
Inactive Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target HECT E3 ligase. A high degree of concordance suggests the observed phenotype is on-target.
-
-
Off-Target Profiling:
-
Biochemical Profiling: Screen this compound against a panel of other HECT E3 ligases and representative members of other E3 ligase families (e.g., RING, RBR) to assess its selectivity.
-
Proteomic Analysis: Employ quantitative proteomics (e.g., SILAC, TMT) to identify unintended changes in protein abundance or ubiquitination patterns across the proteome in response to this compound treatment.
-
Problem 2: Inconsistent Results Between In Vitro and Cellular Assays
This compound shows potent and specific inhibition of the target HECT E3 ligase in a purified biochemical assay, but its effect in a cellular context is weak or absent.
Possible Cause: Poor cell permeability, rapid metabolism, or active efflux of the compound.
Mitigation Strategies:
-
Cellular Target Engagement Assays: Confirm that this compound is reaching and binding to its intended target within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This method uses bioluminescence resonance energy transfer to quantify compound binding to a target protein in living cells.
-
-
Pharmacokinetic Assessment: Evaluate the stability and concentration of this compound in cell culture media and cell lysates over the time course of your experiment using methods like LC-MS/MS.
-
Modify Treatment Conditions:
-
Increase Concentration: Cautiously increase the concentration of this compound, while monitoring for toxicity.
-
Time-Course Experiment: Vary the duration of treatment to identify the optimal time point for observing the desired effect.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a selectivity screen of this compound against a panel of HECT E3 ligases.
| HECT E3 Ligase | IC50 (µM) |
| Target HECT E3 | 0.05 |
| HECT E3 - 2 | 2.5 |
| HECT E3 - 3 | > 50 |
| HECT E3 - 4 | 15.2 |
| HECT E3 - 5 | > 50 |
This table illustrates how to present selectivity data. Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro HECT E3 Ligase Ubiquitination Assay
This protocol is designed to measure the inhibitory activity of this compound on a purified HECT E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant human HECT E3 ligase (target enzyme)
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (and vehicle control, e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-substrate, anti-ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures and incubate for 15 minutes at room temperature.
-
Initiate the ubiquitination reaction by adding the HECT E3 ligase and ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate protein to detect its ubiquitination status (observed as higher molecular weight bands or a smear). An anti-ubiquitin antibody can also be used to visualize overall ubiquitination.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its target HECT E3 ligase in a cellular environment.
Materials:
-
Cultured cells expressing the target HECT E3 ligase
-
This compound (and vehicle control)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target HECT E3 ligase
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant (soluble protein fraction) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target HECT E3 ligase remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates binding and stabilization of the target protein.
Visualizations
Caption: The HECT E3 ubiquitination pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for investigating unexpected cellular phenotypes.
References
HECT E3-IN-1 off-target effects and how to mitigate them
Welcome to the technical support center for HECT E3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly concerning off-target effects and their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HECT E3 ligases?
A1: HECT (Homologous to E6AP C-Terminus) E3 ubiquitin ligases are a class of enzymes that play a crucial role in the ubiquitination cascade, which is essential for protein degradation and signaling.[1] They function in a two-step mechanism. First, a ubiquitin molecule is transferred from an E2 ubiquitin-conjugating enzyme to a catalytic cysteine residue within the HECT domain of the E3 ligase, forming a thioester-linked intermediate.[1][2] In the second step, the HECT E3 ligase transfers this ubiquitin to a lysine residue on a specific substrate protein.[1][2] This process can be repeated to form a polyubiquitin chain, which often targets the substrate for degradation by the proteasome.
Q2: What are the potential sources of off-target effects when using a HECT E3 ligase inhibitor like this compound?
A2: Off-target effects of HECT E3 ligase inhibitors can be difficult to predict and can arise from several factors. Given the conserved nature of the catalytic domains within the HECT E3 ligase family, an inhibitor designed against one member may cross-react with other HECT E3 ligases. Additionally, some inhibitors might interact with other components of the ubiquitination machinery, such as E1 activating or E2 conjugating enzymes. Off-target effects can also occur if the inhibitor binds to proteins outside of the ubiquitination pathway that share structural similarities in their binding pockets.
Q3: My this compound treatment is leading to the stabilization of the target HECT E3 ligase itself, not just its substrates. Is this expected?
A3: Yes, this can be an expected outcome of inhibiting HECT E3 ligase activity. Many E3 ligases, including those in the HECT family, can auto-ubiquitinate, which leads to their own degradation. By inhibiting the catalytic activity of the E3 ligase, you prevent this auto-ubiquitination, resulting in the stabilization and accumulation of the E3 ligase protein. This is an important consideration for interpreting experimental results, as the stabilized E3 ligase, although catalytically inactive, could still interact with its substrates and potentially sequester them, leading to functional consequences independent of ubiquitination.
Troubleshooting Guides
Problem 1: Unexpected Phenotypes or Toxicity Observed in Cellular Assays
You are observing cellular phenotypes (e.g., decreased viability, altered morphology) that are inconsistent with the known function of the target HECT E3 ligase.
Possible Cause: Off-target effects of this compound.
Mitigation Strategies:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the minimal effective concentration of this compound that inhibits the target E3 ligase without causing broad cellular toxicity.
-
Orthogonal Controls:
-
Inactive Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target HECT E3 ligase. A high degree of concordance suggests the observed phenotype is on-target.
-
-
Off-Target Profiling:
-
Biochemical Profiling: Screen this compound against a panel of other HECT E3 ligases and representative members of other E3 ligase families (e.g., RING, RBR) to assess its selectivity.
-
Proteomic Analysis: Employ quantitative proteomics (e.g., SILAC, TMT) to identify unintended changes in protein abundance or ubiquitination patterns across the proteome in response to this compound treatment.
-
Problem 2: Inconsistent Results Between In Vitro and Cellular Assays
This compound shows potent and specific inhibition of the target HECT E3 ligase in a purified biochemical assay, but its effect in a cellular context is weak or absent.
Possible Cause: Poor cell permeability, rapid metabolism, or active efflux of the compound.
Mitigation Strategies:
-
Cellular Target Engagement Assays: Confirm that this compound is reaching and binding to its intended target within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This method uses bioluminescence resonance energy transfer to quantify compound binding to a target protein in living cells.
-
-
Pharmacokinetic Assessment: Evaluate the stability and concentration of this compound in cell culture media and cell lysates over the time course of your experiment using methods like LC-MS/MS.
-
Modify Treatment Conditions:
-
Increase Concentration: Cautiously increase the concentration of this compound, while monitoring for toxicity.
-
Time-Course Experiment: Vary the duration of treatment to identify the optimal time point for observing the desired effect.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a selectivity screen of this compound against a panel of HECT E3 ligases.
| HECT E3 Ligase | IC50 (µM) |
| Target HECT E3 | 0.05 |
| HECT E3 - 2 | 2.5 |
| HECT E3 - 3 | > 50 |
| HECT E3 - 4 | 15.2 |
| HECT E3 - 5 | > 50 |
This table illustrates how to present selectivity data. Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro HECT E3 Ligase Ubiquitination Assay
This protocol is designed to measure the inhibitory activity of this compound on a purified HECT E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant human HECT E3 ligase (target enzyme)
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound (and vehicle control, e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-substrate, anti-ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures and incubate for 15 minutes at room temperature.
-
Initiate the ubiquitination reaction by adding the HECT E3 ligase and ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the substrate protein to detect its ubiquitination status (observed as higher molecular weight bands or a smear). An anti-ubiquitin antibody can also be used to visualize overall ubiquitination.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its target HECT E3 ligase in a cellular environment.
Materials:
-
Cultured cells expressing the target HECT E3 ligase
-
This compound (and vehicle control)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target HECT E3 ligase
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in lysis buffer.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant (soluble protein fraction) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target HECT E3 ligase remaining at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates binding and stabilization of the target protein.
Visualizations
Caption: The HECT E3 ubiquitination pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for investigating unexpected cellular phenotypes.
References
improving the stability of HECT E3-IN-1 in solution
Technical Support Center: HECT E3-IN-1
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation. For most cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
Q2: My this compound precipitated out of my aqueous buffer. What should I do?
A2: Precipitation of organic compounds dissolved in DMSO when added to aqueous solutions is a common issue. To avoid this, it is recommended to make serial dilutions of your high-concentration DMSO stock solution in DMSO first. Then, add the final diluted sample to your buffer or incubation medium. The compound is likely to be more soluble in the aqueous medium at its final working concentration. If precipitation persists, gentle warming or sonication may help, but always check the compound's temperature sensitivity first.
Q3: How should I store the stock solution of this compound?
A3: For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][2][3] If the compound is light-sensitive, protect the vials from light.[1][3]
Q4: How can I assess the stability of my this compound solution?
A4: To assess the stability of your this compound solution, you can perform a simple experiment where you compare the activity of a freshly prepared solution with one that has been stored for a period of time. This can be done using a relevant bioassay, such as a ubiquitination assay or a cell-based assay measuring the downstream effects of HECT E3 ligase inhibition. A decrease in activity over time would suggest degradation of the compound. For a more quantitative assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the compound over time.
Q5: What are the signs of this compound degradation?
A5: Signs of this compound degradation can include a loss of biological activity in your assays, a change in the color or appearance of the solution, or the appearance of additional peaks in an HPLC analysis. If you suspect degradation, it is best to prepare a fresh stock solution from the solid compound.
Q6: Can I freeze-thaw my this compound stock solution?
A6: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1][2][3] The best practice is to prepare small aliquots of your stock solution that are sufficient for a single experiment.[1][2][3] If you must thaw and re-freeze a stock, it is recommended to do so only a limited number of times and to re-qualify the stock's activity if you have any doubts.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | May be suitable for some applications. |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble in aqueous buffers. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Notes |
| -80°C | DMSO | Up to 12 months | Preferred for long-term storage.[2] |
| -20°C | DMSO | Up to 6 months | Suitable for shorter-term storage.[1][2] |
| 4°C | DMSO | Not Recommended | Significant degradation may occur. |
| Room Temperature | Solid Powder | Up to 24 months | Store in a cool, dry place. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment of Vial: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.[2]
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[3] Gentle warming in a 37°C water bath can be used if necessary, but check for temperature sensitivity.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.[1][2][3]
-
Storage: Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Assessing Freeze-Thaw Stability of this compound
-
Prepare Aliquots: Prepare several identical aliquots of your this compound stock solution in DMSO.
-
Initial Analysis (Cycle 0): Use one aliquot immediately for your standard bioassay to determine the initial activity (or analyze by HPLC for initial purity).
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the aliquot at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, use one aliquot from each condition to perform the same bioassay (or HPLC analysis) as in step 2.
-
Data Comparison: Compare the activity (or purity) of the compound after each freeze-thaw cycle to the initial activity. A significant decrease indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for assessing this compound stock solution stability.
References
improving the stability of HECT E3-IN-1 in solution
Technical Support Center: HECT E3-IN-1
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent compound degradation. For most cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
Q2: My this compound precipitated out of my aqueous buffer. What should I do?
A2: Precipitation of organic compounds dissolved in DMSO when added to aqueous solutions is a common issue. To avoid this, it is recommended to make serial dilutions of your high-concentration DMSO stock solution in DMSO first. Then, add the final diluted sample to your buffer or incubation medium. The compound is likely to be more soluble in the aqueous medium at its final working concentration. If precipitation persists, gentle warming or sonication may help, but always check the compound's temperature sensitivity first.
Q3: How should I store the stock solution of this compound?
A3: For long-term stability, stock solutions of this compound should be stored at -20°C or -80°C.[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][2][3] If the compound is light-sensitive, protect the vials from light.[1][3]
Q4: How can I assess the stability of my this compound solution?
A4: To assess the stability of your this compound solution, you can perform a simple experiment where you compare the activity of a freshly prepared solution with one that has been stored for a period of time. This can be done using a relevant bioassay, such as a ubiquitination assay or a cell-based assay measuring the downstream effects of HECT E3 ligase inhibition. A decrease in activity over time would suggest degradation of the compound. For a more quantitative assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the compound over time.
Q5: What are the signs of this compound degradation?
A5: Signs of this compound degradation can include a loss of biological activity in your assays, a change in the color or appearance of the solution, or the appearance of additional peaks in an HPLC analysis. If you suspect degradation, it is best to prepare a fresh stock solution from the solid compound.
Q6: Can I freeze-thaw my this compound stock solution?
A6: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to the degradation of the compound.[1][2][3] The best practice is to prepare small aliquots of your stock solution that are sufficient for a single experiment.[1][2][3] If you must thaw and re-freeze a stock, it is recommended to do so only a limited number of times and to re-qualify the stock's activity if you have any doubts.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | May be suitable for some applications. |
| PBS (pH 7.4) | < 0.1 mg/mL | Practically insoluble in aqueous buffers. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Notes |
| -80°C | DMSO | Up to 12 months | Preferred for long-term storage.[2] |
| -20°C | DMSO | Up to 6 months | Suitable for shorter-term storage.[1][2] |
| 4°C | DMSO | Not Recommended | Significant degradation may occur. |
| Room Temperature | Solid Powder | Up to 24 months | Store in a cool, dry place. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-treatment of Vial: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.[2]
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[3] Gentle warming in a 37°C water bath can be used if necessary, but check for temperature sensitivity.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.[1][2][3]
-
Storage: Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Assessing Freeze-Thaw Stability of this compound
-
Prepare Aliquots: Prepare several identical aliquots of your this compound stock solution in DMSO.
-
Initial Analysis (Cycle 0): Use one aliquot immediately for your standard bioassay to determine the initial activity (or analyze by HPLC for initial purity).
-
Freeze-Thaw Cycles: Subject the remaining aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the aliquot at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, use one aliquot from each condition to perform the same bioassay (or HPLC analysis) as in step 2.
-
Data Comparison: Compare the activity (or purity) of the compound after each freeze-thaw cycle to the initial activity. A significant decrease indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for assessing this compound stock solution stability.
References
Technical Support Center: Refining HECT E3-IN-1 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HECT E3-IN-1, a known inhibitor of the HECT E3 ligase Nedd4-1, in long-term experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during prolonged treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the HECT E3 ubiquitin ligase Nedd4-1. It functions by disrupting the noncovalent binding of ubiquitin to Nedd4-1. This interference with ubiquitin binding is hypothesized to switch the enzyme from a processive to a distributive mechanism for polyubiquitin (B1169507) chain synthesis, ultimately affecting the ubiquitination of its substrates.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: Proper preparation and storage are crucial for the efficacy and consistency of your experiments. Please refer to the table below for solubility and storage guidelines.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution. |
| Stock Solution Concentration | Prepare a stock solution of at least 10 mM in DMSO. |
| Storage of Stock Solution | Aliquot the stock solution and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
Q3: What is a recommended starting concentration and treatment duration for long-term studies?
A3: The optimal concentration and duration will be cell-type and assay-dependent. However, based on available data for HECT E3 ligase inhibitors, a general starting point can be recommended.
| Parameter | Recommendation |
| Initial Concentration Range | Start with a dose-response experiment to determine the IC50 for your specific cell line and endpoint. A common starting range for in vitro studies with similar small molecule inhibitors is 1-10 µM. |
| Long-Term Treatment Concentration | For long-term studies (>72 hours), it is advisable to use a concentration at or slightly above the IC50 value, while ensuring it is not cytotoxic over the experimental duration. |
| Treatment Duration | Long-term studies can range from several days to weeks. The stability of the compound in your culture system will dictate the frequency of media changes. |
Q4: How can I confirm that this compound is engaging its target, Nedd4-1, in my long-term cell-based assay?
A4: Confirming target engagement is critical, especially in long-term experiments where cellular responses can be complex. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2][3][4][5] CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the thermal stability of Nedd4-1 in the presence of this compound would indicate direct target engagement within the cell.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound.
-
Optimize Dilution: When preparing the working solution, ensure rapid and thorough mixing of the DMSO stock into the pre-warmed culture medium to minimize localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication of the final working solution before adding it to the cells may help to dissolve any small precipitates.
-
Issue 2: Observed Cellular Toxicity or Off-Target Effects in Long-Term Cultures
-
Possible Cause: Prolonged exposure to the inhibitor, even at concentrations that are not acutely toxic, may lead to cytotoxicity or off-target effects. HECT E3 ligases have a wide range of substrates, and their inhibition can have pleiotropic effects.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course for Cytotoxicity: Perform a long-term cytotoxicity assay (e.g., MTT, MTS, or live/dead staining) with a range of this compound concentrations over your intended experimental duration to identify a non-toxic working concentration.
-
Off-Target Effect Assessment:
-
Control Compound: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Rescue Experiment: If possible, overexpress a resistant mutant of Nedd4-1 to see if it rescues the observed phenotype.
-
Phenotypic Profiling: Compare the observed cellular phenotype with known phenotypes associated with Nedd4-1 inhibition from literature or genetic knockdown/knockout studies.
-
Off-Target Screening Panels: For in-depth analysis, consider using commercially available off-target screening services that test the compound against a panel of kinases, GPCRs, and other common off-target proteins.
-
-
Monitor Downstream Markers: Assess the levels of known Nedd4-1 substrates or downstream signaling molecules over time. For example, it has been reported that NEDD4-1 knockdown reduces the half-life of Mdm2. Monitoring Mdm2 levels could serve as a biomarker for this compound activity.
-
Issue 3: Diminishing or Inconsistent Inhibitory Effect Over Time
-
Possible Cause: this compound may be unstable in the cell culture medium or metabolized by the cells over extended periods.
-
Troubleshooting Steps:
-
Determine Compound Stability: The stability of small molecules in culture media can vary. While specific data for this compound is limited, a general approach is to assess its stability empirically. This can be done by incubating the compound in your specific cell culture medium at 37°C for different durations (e.g., 24, 48, 72 hours) and then testing the activity of the conditioned medium in a short-term functional assay.
-
Media Replenishment Schedule: Based on the stability assessment, establish a media replenishment schedule. For many small molecule inhibitors in long-term culture, daily or every-other-day media changes with fresh inhibitor are common practice to maintain a consistent effective concentration.
-
Monitor Target Engagement Over Time: Use CETSA at different time points during your long-term experiment to ensure that this compound is still engaging with Nedd4-1.
-
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to determine the non-toxic concentration range of this compound for long-term studies.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth throughout the planned duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation and Media Change: Incubate the cells for the desired long-term duration (e.g., 3, 5, 7 days). Replenish the media with fresh compound or vehicle every 24-48 hours, depending on the determined stability of the compound.
-
Viability Assessment: At the end of the treatment period, assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the concentration that results in no significant cytotoxicity.
Protocol 2: Monitoring Downstream Target Ubiquitination
This protocol allows for the assessment of the biological activity of this compound by monitoring the ubiquitination status of a known Nedd4-1 substrate.
-
Cell Treatment: Treat cells with the determined non-toxic concentration of this compound or vehicle for the desired long-term duration, with appropriate media and inhibitor replenishment.
-
Cell Lysis: At the end of the treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a proteasome inhibitor (e.g., MG132) and deubiquitinase inhibitors (e.g., NEM) to preserve ubiquitinated proteins.
-
Immunoprecipitation: Immunoprecipitate the target substrate protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. Use an antibody against the target protein as a loading control for the immunoprecipitation.
-
Data Analysis: Quantify the ubiquitin signal normalized to the total immunoprecipitated protein to determine the effect of long-term this compound treatment on substrate ubiquitination.
Visualizations
Caption: Experimental workflow for long-term this compound treatment.
Caption: Inhibition of Nedd4-1 mediated ubiquitination by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 5. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Refining HECT E3-IN-1 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HECT E3-IN-1, a known inhibitor of the HECT E3 ligase Nedd4-1, in long-term experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during prolonged treatment protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the HECT E3 ubiquitin ligase Nedd4-1. It functions by disrupting the noncovalent binding of ubiquitin to Nedd4-1. This interference with ubiquitin binding is hypothesized to switch the enzyme from a processive to a distributive mechanism for polyubiquitin chain synthesis, ultimately affecting the ubiquitination of its substrates.
Q2: How should I prepare and store this compound for cell culture experiments?
A2: Proper preparation and storage are crucial for the efficacy and consistency of your experiments. Please refer to the table below for solubility and storage guidelines.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. |
| Stock Solution Concentration | Prepare a stock solution of at least 10 mM in DMSO. |
| Storage of Stock Solution | Aliquot the stock solution and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Working Solution Preparation | Dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
Q3: What is a recommended starting concentration and treatment duration for long-term studies?
A3: The optimal concentration and duration will be cell-type and assay-dependent. However, based on available data for HECT E3 ligase inhibitors, a general starting point can be recommended.
| Parameter | Recommendation |
| Initial Concentration Range | Start with a dose-response experiment to determine the IC50 for your specific cell line and endpoint. A common starting range for in vitro studies with similar small molecule inhibitors is 1-10 µM. |
| Long-Term Treatment Concentration | For long-term studies (>72 hours), it is advisable to use a concentration at or slightly above the IC50 value, while ensuring it is not cytotoxic over the experimental duration. |
| Treatment Duration | Long-term studies can range from several days to weeks. The stability of the compound in your culture system will dictate the frequency of media changes. |
Q4: How can I confirm that this compound is engaging its target, Nedd4-1, in my long-term cell-based assay?
A4: Confirming target engagement is critical, especially in long-term experiments where cellular responses can be complex. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2][3][4][5] CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the thermal stability of Nedd4-1 in the presence of this compound would indicate direct target engagement within the cell.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound.
-
Optimize Dilution: When preparing the working solution, ensure rapid and thorough mixing of the DMSO stock into the pre-warmed culture medium to minimize localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication of the final working solution before adding it to the cells may help to dissolve any small precipitates.
-
Issue 2: Observed Cellular Toxicity or Off-Target Effects in Long-Term Cultures
-
Possible Cause: Prolonged exposure to the inhibitor, even at concentrations that are not acutely toxic, may lead to cytotoxicity or off-target effects. HECT E3 ligases have a wide range of substrates, and their inhibition can have pleiotropic effects.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course for Cytotoxicity: Perform a long-term cytotoxicity assay (e.g., MTT, MTS, or live/dead staining) with a range of this compound concentrations over your intended experimental duration to identify a non-toxic working concentration.
-
Off-Target Effect Assessment:
-
Control Compound: Include a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Rescue Experiment: If possible, overexpress a resistant mutant of Nedd4-1 to see if it rescues the observed phenotype.
-
Phenotypic Profiling: Compare the observed cellular phenotype with known phenotypes associated with Nedd4-1 inhibition from literature or genetic knockdown/knockout studies.
-
Off-Target Screening Panels: For in-depth analysis, consider using commercially available off-target screening services that test the compound against a panel of kinases, GPCRs, and other common off-target proteins.
-
-
Monitor Downstream Markers: Assess the levels of known Nedd4-1 substrates or downstream signaling molecules over time. For example, it has been reported that NEDD4-1 knockdown reduces the half-life of Mdm2. Monitoring Mdm2 levels could serve as a biomarker for this compound activity.
-
Issue 3: Diminishing or Inconsistent Inhibitory Effect Over Time
-
Possible Cause: this compound may be unstable in the cell culture medium or metabolized by the cells over extended periods.
-
Troubleshooting Steps:
-
Determine Compound Stability: The stability of small molecules in culture media can vary. While specific data for this compound is limited, a general approach is to assess its stability empirically. This can be done by incubating the compound in your specific cell culture medium at 37°C for different durations (e.g., 24, 48, 72 hours) and then testing the activity of the conditioned medium in a short-term functional assay.
-
Media Replenishment Schedule: Based on the stability assessment, establish a media replenishment schedule. For many small molecule inhibitors in long-term culture, daily or every-other-day media changes with fresh inhibitor are common practice to maintain a consistent effective concentration.
-
Monitor Target Engagement Over Time: Use CETSA at different time points during your long-term experiment to ensure that this compound is still engaging with Nedd4-1.
-
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to determine the non-toxic concentration range of this compound for long-term studies.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth throughout the planned duration of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: The following day, replace the medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation and Media Change: Incubate the cells for the desired long-term duration (e.g., 3, 5, 7 days). Replenish the media with fresh compound or vehicle every 24-48 hours, depending on the determined stability of the compound.
-
Viability Assessment: At the end of the treatment period, assess cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the concentration that results in no significant cytotoxicity.
Protocol 2: Monitoring Downstream Target Ubiquitination
This protocol allows for the assessment of the biological activity of this compound by monitoring the ubiquitination status of a known Nedd4-1 substrate.
-
Cell Treatment: Treat cells with the determined non-toxic concentration of this compound or vehicle for the desired long-term duration, with appropriate media and inhibitor replenishment.
-
Cell Lysis: At the end of the treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a proteasome inhibitor (e.g., MG132) and deubiquitinase inhibitors (e.g., NEM) to preserve ubiquitinated proteins.
-
Immunoprecipitation: Immunoprecipitate the target substrate protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. Use an antibody against the target protein as a loading control for the immunoprecipitation.
-
Data Analysis: Quantify the ubiquitin signal normalized to the total immunoprecipitated protein to determine the effect of long-term this compound treatment on substrate ubiquitination.
Visualizations
Caption: Experimental workflow for long-term this compound treatment.
Caption: Inhibition of Nedd4-1 mediated ubiquitination by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 5. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Overcoming Resistance to HECT E3 Ligase Inhibitors in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with HECT E3 ligase inhibitors, with a focus on overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to HECT E3 ligase inhibitors?
A1: Resistance to HECT E3 ligase inhibitors can arise through several mechanisms, broadly categorized as:
-
Target Alterations: Mutations in the HECT E3 ligase gene can alter the inhibitor binding site, reducing the inhibitor's efficacy.
-
Pathway Bypass: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of a specific HECT E3 ligase. This is a common resistance mechanism, often involving the upregulation of parallel survival pathways.
-
Inhibitor Efflux and Inactivation: Increased expression of drug efflux pumps can actively remove the inhibitor from the cell, lowering its intracellular concentration. Additionally, cellular metabolism may inactivate the inhibitor.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to resistance by providing survival signals to cancer cells, even in the presence of the inhibitor.
Q2: My cancer cell line is showing reduced sensitivity to a HECT E3 ligase inhibitor over time. What are the initial troubleshooting steps?
A2: If you observe a decrease in inhibitor efficacy, consider the following:
-
Confirm Inhibitor Integrity: Ensure the inhibitor stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures.
-
Dose-Response and Time-Course Analysis: Perform a new dose-response curve and a time-course experiment to determine if the IC50 has shifted or if the kinetics of the response have changed.
-
Target Engagement Assay: If possible, perform an assay to confirm that the inhibitor is still binding to its target HECT E3 ligase in the resistant cells.
Q3: How can I investigate if pathway bypass is the cause of resistance in my cell line?
A3: To investigate pathway bypass mechanisms, you can:
-
Perform Phospho-protein Arrays or Western Blots: Analyze the activation status of key signaling pathways known to be regulated by HECT E3 ligases, such as Wnt, TGF-β, and Notch, as well as common survival pathways like PI3K/Akt and MAPK/ERK.[1][2] Compare the signaling profiles of sensitive and resistant cells.
-
Utilize Pathway-Specific Inhibitors: Treat resistant cells with a combination of the HECT E3 ligase inhibitor and an inhibitor of a suspected bypass pathway to see if sensitivity is restored.
Q4: What are some long-term strategies to overcome resistance to HECT E3 ligase inhibitors?
A4: Developing robust strategies to combat resistance is crucial for the therapeutic application of HECT E3 ligase inhibitors. Key approaches include:
-
Combination Therapy: Combining HECT E3 ligase inhibitors with other anti-cancer agents, such as chemotherapy or inhibitors of parallel signaling pathways, can prevent or overcome resistance. For example, combining a SMURF1 inhibitor with rapamycin (B549165) has shown collaborative antitumor effects in mice.[3]
-
Development of Allosteric Inhibitors: Allosteric inhibitors bind to a site on the E3 ligase other than the active site, which can be effective against resistance caused by active site mutations.[4]
-
Targeting Downstream Effectors: If a bypass pathway is activated, targeting a key downstream node in that pathway can be an effective strategy.
-
Ubiquitin Variants (UbVs): Engineered ubiquitin variants can act as highly specific inhibitors or activators of HECT E3 ligases and may overcome resistance mechanisms related to small molecule inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inhibitor degradation.2. Cell culture variability (passage number, confluency).3. Inconsistent reagent preparation. | 1. Aliquot inhibitor stock and store properly. Prepare fresh dilutions for each experiment.2. Standardize cell culture conditions. Use cells within a defined passage number range.3. Prepare fresh buffers and reagents. |
| High background in Western blots for signaling pathway analysis | 1. Insufficient blocking.2. Primary or secondary antibody concentration too high.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).2. Titrate antibody concentrations to find the optimal dilution.3. Increase the number and duration of wash steps. |
| No inhibition observed at expected concentrations | 1. Incorrect inhibitor used for the target HECT E3 ligase.2. Cell line is intrinsically resistant.3. Inactive inhibitor. | 1. Verify the selectivity profile of your inhibitor.2. Screen a panel of cell lines to find a sensitive model. Investigate the expression level of the target E3 ligase.3. Test the inhibitor in a cell-free enzymatic assay to confirm its activity. |
| Acquired resistance after prolonged treatment | 1. Target mutation.2. Upregulation of bypass signaling pathways.3. Increased drug efflux. | 1. Sequence the target HECT E3 ligase gene in resistant cells.2. Perform signaling pathway analysis (Western blot, phospho-arrays).3. Use an efflux pump inhibitor in combination with the HECT E3 inhibitor. |
Data Presentation: Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for select HECT E3 ligase inhibitors in various cancer cell lines.
| Inhibitor | Target HECT E3 Ligase | Cancer Cell Line | IC50 (µM) | Reference |
| Heclin | Smurf2, Nedd4, WWP1 | - (in vitro assay) | 6.8, 6.3, 6.9 | [5] |
| SMART1 (degrader) | SMURF1 | HCT116 (colorectal) | 0.01 - 0.05 | [6] |
| PYR-41 | ITCH | - (in vitro assay) | 11.3 | [7] |
| Bay 11-7082 | ITCH | - (in vitro assay) | 25.9 | [7] |
| XMU-MP-10 | NEDD4 | EMT6, 4T1 (TNBC) | Not specified | [8] |
Note: IC50 values can vary depending on the assay conditions and cell line. This table provides a representative sample of available data.
Experimental Protocols
HECT E3 Ligase Auto-ubiquitination Activity Assay (Western Blot-based)
This protocol allows for the qualitative assessment of a HECT E3 ligase's auto-ubiquitination activity and the effect of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant HECT E3 ligase
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
HECT E3 ligase inhibitor (and vehicle control, e.g., DMSO)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the HECT E3 ligase or ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the ubiquitination reaction mixture on ice. A typical 20 µL reaction includes:
-
Ubiquitination Buffer (to final volume)
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
HECT E3 ligase (e.g., 200 nM)
-
Ubiquitin (e.g., 5 µM)
-
ATP (e.g., 2 mM)
-
Inhibitor or vehicle control (at desired concentrations)
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HECT E3 ligase or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A ladder of higher molecular weight bands corresponding to the ubiquitinated E3 ligase should be visible in the active, uninhibited control.
Western Blot Protocol for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in signaling pathways affected by HECT E3 ligase inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture and treat cancer cells with the HECT E3 ligase inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on pathway activation.
Signaling Pathway Diagrams
The following diagrams illustrate the Wnt, TGF-β, and Notch signaling pathways, highlighting the involvement of HECT E3 ligases and potential points of inhibitor action.
Wnt Signaling Pathway
Caption: The Wnt signaling pathway. HECT E3 ligases can regulate this pathway by targeting components like Axin and Dishevelled for degradation. Inhibitors of these E3s can modulate Wnt signaling.
TGF-β Signaling Pathway
Caption: The TGF-β signaling pathway. HECT E3 ligases like SMURF1 and SMURF2 are key negative regulators, targeting receptors and SMADs for degradation.
Notch Signaling Pathway
Caption: The Notch signaling pathway. HECT E3 ligases such as ITCH and NEDD4 can negatively regulate Notch signaling by targeting the receptor and other pathway components for ubiquitination.
References
- 1. Inhibition of NEDD4 inhibits cell growth and invasion and induces cell apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NEDD4 inhibits cell growth and invasion and induces cell apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMURF1, a promoter of tumor cell progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NEDD4 in triple-negative breast cancer cells reprograms tumor immune microenvironment via the β-TrCP/YAP/ECM axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HECT E3 Ligase Inhibitors in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with HECT E3 ligase inhibitors, with a focus on overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to HECT E3 ligase inhibitors?
A1: Resistance to HECT E3 ligase inhibitors can arise through several mechanisms, broadly categorized as:
-
Target Alterations: Mutations in the HECT E3 ligase gene can alter the inhibitor binding site, reducing the inhibitor's efficacy.
-
Pathway Bypass: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of a specific HECT E3 ligase. This is a common resistance mechanism, often involving the upregulation of parallel survival pathways.
-
Inhibitor Efflux and Inactivation: Increased expression of drug efflux pumps can actively remove the inhibitor from the cell, lowering its intracellular concentration. Additionally, cellular metabolism may inactivate the inhibitor.
-
Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to resistance by providing survival signals to cancer cells, even in the presence of the inhibitor.
Q2: My cancer cell line is showing reduced sensitivity to a HECT E3 ligase inhibitor over time. What are the initial troubleshooting steps?
A2: If you observe a decrease in inhibitor efficacy, consider the following:
-
Confirm Inhibitor Integrity: Ensure the inhibitor stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures.
-
Dose-Response and Time-Course Analysis: Perform a new dose-response curve and a time-course experiment to determine if the IC50 has shifted or if the kinetics of the response have changed.
-
Target Engagement Assay: If possible, perform an assay to confirm that the inhibitor is still binding to its target HECT E3 ligase in the resistant cells.
Q3: How can I investigate if pathway bypass is the cause of resistance in my cell line?
A3: To investigate pathway bypass mechanisms, you can:
-
Perform Phospho-protein Arrays or Western Blots: Analyze the activation status of key signaling pathways known to be regulated by HECT E3 ligases, such as Wnt, TGF-β, and Notch, as well as common survival pathways like PI3K/Akt and MAPK/ERK.[1][2] Compare the signaling profiles of sensitive and resistant cells.
-
Utilize Pathway-Specific Inhibitors: Treat resistant cells with a combination of the HECT E3 ligase inhibitor and an inhibitor of a suspected bypass pathway to see if sensitivity is restored.
Q4: What are some long-term strategies to overcome resistance to HECT E3 ligase inhibitors?
A4: Developing robust strategies to combat resistance is crucial for the therapeutic application of HECT E3 ligase inhibitors. Key approaches include:
-
Combination Therapy: Combining HECT E3 ligase inhibitors with other anti-cancer agents, such as chemotherapy or inhibitors of parallel signaling pathways, can prevent or overcome resistance. For example, combining a SMURF1 inhibitor with rapamycin has shown collaborative antitumor effects in mice.[3]
-
Development of Allosteric Inhibitors: Allosteric inhibitors bind to a site on the E3 ligase other than the active site, which can be effective against resistance caused by active site mutations.[4]
-
Targeting Downstream Effectors: If a bypass pathway is activated, targeting a key downstream node in that pathway can be an effective strategy.
-
Ubiquitin Variants (UbVs): Engineered ubiquitin variants can act as highly specific inhibitors or activators of HECT E3 ligases and may overcome resistance mechanisms related to small molecule inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inhibitor degradation.2. Cell culture variability (passage number, confluency).3. Inconsistent reagent preparation. | 1. Aliquot inhibitor stock and store properly. Prepare fresh dilutions for each experiment.2. Standardize cell culture conditions. Use cells within a defined passage number range.3. Prepare fresh buffers and reagents. |
| High background in Western blots for signaling pathway analysis | 1. Insufficient blocking.2. Primary or secondary antibody concentration too high.3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).2. Titrate antibody concentrations to find the optimal dilution.3. Increase the number and duration of wash steps. |
| No inhibition observed at expected concentrations | 1. Incorrect inhibitor used for the target HECT E3 ligase.2. Cell line is intrinsically resistant.3. Inactive inhibitor. | 1. Verify the selectivity profile of your inhibitor.2. Screen a panel of cell lines to find a sensitive model. Investigate the expression level of the target E3 ligase.3. Test the inhibitor in a cell-free enzymatic assay to confirm its activity. |
| Acquired resistance after prolonged treatment | 1. Target mutation.2. Upregulation of bypass signaling pathways.3. Increased drug efflux. | 1. Sequence the target HECT E3 ligase gene in resistant cells.2. Perform signaling pathway analysis (Western blot, phospho-arrays).3. Use an efflux pump inhibitor in combination with the HECT E3 inhibitor. |
Data Presentation: Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for select HECT E3 ligase inhibitors in various cancer cell lines.
| Inhibitor | Target HECT E3 Ligase | Cancer Cell Line | IC50 (µM) | Reference |
| Heclin | Smurf2, Nedd4, WWP1 | - (in vitro assay) | 6.8, 6.3, 6.9 | [5] |
| SMART1 (degrader) | SMURF1 | HCT116 (colorectal) | 0.01 - 0.05 | [6] |
| PYR-41 | ITCH | - (in vitro assay) | 11.3 | [7] |
| Bay 11-7082 | ITCH | - (in vitro assay) | 25.9 | [7] |
| XMU-MP-10 | NEDD4 | EMT6, 4T1 (TNBC) | Not specified | [8] |
Note: IC50 values can vary depending on the assay conditions and cell line. This table provides a representative sample of available data.
Experimental Protocols
HECT E3 Ligase Auto-ubiquitination Activity Assay (Western Blot-based)
This protocol allows for the qualitative assessment of a HECT E3 ligase's auto-ubiquitination activity and the effect of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant HECT E3 ligase
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
HECT E3 ligase inhibitor (and vehicle control, e.g., DMSO)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the HECT E3 ligase or ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the ubiquitination reaction mixture on ice. A typical 20 µL reaction includes:
-
Ubiquitination Buffer (to final volume)
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
HECT E3 ligase (e.g., 200 nM)
-
Ubiquitin (e.g., 5 µM)
-
ATP (e.g., 2 mM)
-
Inhibitor or vehicle control (at desired concentrations)
-
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HECT E3 ligase or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A ladder of higher molecular weight bands corresponding to the ubiquitinated E3 ligase should be visible in the active, uninhibited control.
Western Blot Protocol for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in signaling pathways affected by HECT E3 ligase inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Culture and treat cancer cells with the HECT E3 ligase inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on pathway activation.
Signaling Pathway Diagrams
The following diagrams illustrate the Wnt, TGF-β, and Notch signaling pathways, highlighting the involvement of HECT E3 ligases and potential points of inhibitor action.
Wnt Signaling Pathway
Caption: The Wnt signaling pathway. HECT E3 ligases can regulate this pathway by targeting components like Axin and Dishevelled for degradation. Inhibitors of these E3s can modulate Wnt signaling.
TGF-β Signaling Pathway
Caption: The TGF-β signaling pathway. HECT E3 ligases like SMURF1 and SMURF2 are key negative regulators, targeting receptors and SMADs for degradation.
Notch Signaling Pathway
Caption: The Notch signaling pathway. HECT E3 ligases such as ITCH and NEDD4 can negatively regulate Notch signaling by targeting the receptor and other pathway components for ubiquitination.
References
- 1. Inhibition of NEDD4 inhibits cell growth and invasion and induces cell apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NEDD4 inhibits cell growth and invasion and induces cell apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMURF1, a promoter of tumor cell progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of allosteric HECT E3 ligase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting NEDD4 in triple-negative breast cancer cells reprograms tumor immune microenvironment via the β-TrCP/YAP/ECM axis - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm HECT E3 ligase inhibition by HECT E3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming HECT E3 ligase inhibition, with a specific focus on the covalent inhibitor HECT E3-IN-1, which targets the Nedd4-1 E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of the HECT E3 ligase Nedd4-1. It acts by disrupting the noncovalent binding of ubiquitin to the HECT domain. This interference alters the enzyme's catalytic cycle, switching it from a processive to a distributive mechanism of polyubiquitin (B1169507) chain synthesis.
Q2: How can I confirm that this compound is inhibiting Nedd4-1 in my experiment?
A2: Inhibition of Nedd4-1 by this compound can be confirmed through a combination of in vitro and cellular assays. Key recommended methods include:
-
In Vitro Ubiquitination Assay: To directly measure the enzymatic activity of Nedd4-1.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Western Blot Analysis of Downstream Targets: To assess the functional consequences of Nedd4-1 inhibition.
Q3: What are the known downstream signaling pathways affected by Nedd4-1 inhibition?
A3: Nedd4-1 regulates multiple signaling pathways crucial for cellular processes like proliferation, migration, and protein trafficking.[1][2] Inhibition of Nedd4-1 can impact pathways such as:
-
PI3K/PTEN/Akt Signaling: Nedd4-1 can ubiquitinate and regulate the levels of PTEN and phosphorylated Akt (pAkt).[2][3][4]
-
Growth Factor Receptor Signaling: Nedd4-1 is known to ubiquitinate and promote the degradation of receptors like FGFR1 and HER3.
-
Notch Signaling: Nedd4-1 plays a role in the endocytosis of Notch receptors, thereby modulating Notch signaling.
Troubleshooting Guides
In Vitro Ubiquitination Assay
Issue 1: No or weak ubiquitination of the substrate is observed.
| Possible Cause | Troubleshooting Step |
| Inactive E1, E2, or E3 Enzyme | Run a positive control with a known active E3 ligase. Test each enzyme individually for activity. For Nedd4-1, ensure the HECT domain is intact and the catalytic cysteine (C867) has not been mutated. |
| Incorrect Buffer Conditions | Ensure the reaction buffer contains ATP and MgCl2, as the initial activation of ubiquitin by the E1 enzyme is ATP-dependent. Optimize pH and salt concentrations. |
| Substrate Lacks Accessible Lysines | Confirm that your substrate has lysine (B10760008) residues available for ubiquitination. If necessary, perform a lysine-less mutant as a negative control. |
| Degraded Reagents | Use fresh ATP and DTT. Aliquot and store enzymes at -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: High background or non-specific ubiquitination.
| Possible Cause | Troubleshooting Step |
| Contaminating Ubiquitinating Enzymes | Use highly purified recombinant E1, E2, and Nedd4-1 enzymes. |
| Reaction Time Too Long | Perform a time-course experiment to determine the optimal incubation time that maximizes specific ubiquitination while minimizing background. |
| Excessive Enzyme Concentration | Titrate the concentrations of E1, E2, and Nedd4-1 to find the optimal ratio that yields robust substrate ubiquitination with low background. |
Cellular Thermal Shift Assay (CETSA)
Issue 1: No thermal shift is observed upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound to engage with Nedd4-1 in your cell line. For covalent inhibitors, a longer incubation time may be necessary to allow for covalent bond formation. |
| Low Target Protein Expression | Confirm the expression level of Nedd4-1 in your cell line by Western blot. If expression is low, consider using a cell line with higher endogenous expression or overexpressing tagged Nedd4-1. |
| Incorrect Heating Conditions | Optimize the temperature range and heating time for your specific cell line and target. A temperature gradient is crucial to identify the melting point of the protein. |
| Cell Lysis and Sample Preparation Issues | Ensure complete cell lysis to release soluble proteins. After heating, efficiently separate the aggregated and soluble protein fractions by centrifugation at high speed (e.g., 100,000 x g). |
Issue 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number or Lysis | Ensure an equal number of cells are used for each sample and that lysis is consistent across all samples. |
| Uneven Heating | Use a PCR cycler with a thermal gradient function to ensure precise and uniform heating of all samples. |
| Inconsistent Sample Handling | Minimize the time between heating, lysis, and centrifugation to prevent protein refolding or degradation. |
Experimental Protocols & Data
In Vitro Nedd4-1 Ubiquitination Assay
This protocol is for a standard in vitro ubiquitination assay to assess the inhibitory effect of this compound on Nedd4-1 activity.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b/c or UbcH6)
-
Recombinant human Nedd4-1 (full-length or HECT domain)
-
Recombinant substrate protein (e.g., GST-tagged PTEN)
-
Ubiquitin
-
This compound
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10X ATP solution (20 mM)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction master mix containing 1X Ubiquitination Reaction Buffer, 1X ATP solution, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
In separate tubes, pre-incubate Nedd4-1 (e.g., 200 nM) with either this compound at various concentrations or DMSO for 30 minutes at room temperature to allow for covalent modification.
-
Add the substrate protein (e.g., 1 µM) to the pre-incubated Nedd4-1/inhibitor mix.
-
Initiate the ubiquitination reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using antibodies against the substrate protein or ubiquitin.
Expected Results & Data Interpretation: A successful ubiquitination reaction will show a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate in the DMSO-treated control. The intensity of this ladder should decrease in a dose-dependent manner with increasing concentrations of this compound.
Representative Data for a Covalent HECT E3 Ligase Inhibitor (Hypothetical):
| This compound (µM) | % Inhibition of Substrate Ubiquitination |
| 0 (DMSO) | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 5 | 80 |
| 10 | 95 |
| IC50 | ~1.5 µM |
Cellular Thermal Shift Assay (CETSA) for Nedd4-1 Target Engagement
This protocol outlines a CETSA experiment to confirm the binding of this compound to Nedd4-1 in intact cells.
Materials:
-
Cell line expressing Nedd4-1 (e.g., HEK293T, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Antibody against Nedd4-1
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Nedd4-1 in each sample by Western blot.
Expected Results & Data Interpretation: In the DMSO-treated samples, the amount of soluble Nedd4-1 will decrease as the temperature increases, reflecting protein denaturation. In the this compound-treated samples, the binding of the inhibitor is expected to stabilize Nedd4-1, resulting in more soluble protein at higher temperatures. This is observed as a rightward shift in the melting curve.
Representative Data for a Covalent Inhibitor (ΔTm):
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| DMSO | 49.8 °C | - |
| Covalent Inhibitor (10 µM) | 53.1 °C | +3.3 °C |
(Data is representative and based on a similar study with a covalent inhibitor)
Diagrams
Ubiquitination Cascade and Inhibition Workflow
Caption: Workflow for confirming HECT E3 ligase inhibition.
Nedd4-1 Downstream Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The many substrates and functions of NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin E3 ligase Nedd4-1 acts as a downstream target of PI3K/PTEN-mTORC1 signaling to promote neurite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-dependent regulation of phospho-AKT dynamics by the ubiquitin E3 ligase, NEDD4-1, in the insulin-like growth factor-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
how to confirm HECT E3 ligase inhibition by HECT E3-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers confirming HECT E3 ligase inhibition, with a specific focus on the covalent inhibitor HECT E3-IN-1, which targets the Nedd4-1 E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of the HECT E3 ligase Nedd4-1. It acts by disrupting the noncovalent binding of ubiquitin to the HECT domain. This interference alters the enzyme's catalytic cycle, switching it from a processive to a distributive mechanism of polyubiquitin chain synthesis.
Q2: How can I confirm that this compound is inhibiting Nedd4-1 in my experiment?
A2: Inhibition of Nedd4-1 by this compound can be confirmed through a combination of in vitro and cellular assays. Key recommended methods include:
-
In Vitro Ubiquitination Assay: To directly measure the enzymatic activity of Nedd4-1.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Western Blot Analysis of Downstream Targets: To assess the functional consequences of Nedd4-1 inhibition.
Q3: What are the known downstream signaling pathways affected by Nedd4-1 inhibition?
A3: Nedd4-1 regulates multiple signaling pathways crucial for cellular processes like proliferation, migration, and protein trafficking.[1][2] Inhibition of Nedd4-1 can impact pathways such as:
-
PI3K/PTEN/Akt Signaling: Nedd4-1 can ubiquitinate and regulate the levels of PTEN and phosphorylated Akt (pAkt).[2][3][4]
-
Growth Factor Receptor Signaling: Nedd4-1 is known to ubiquitinate and promote the degradation of receptors like FGFR1 and HER3.
-
Notch Signaling: Nedd4-1 plays a role in the endocytosis of Notch receptors, thereby modulating Notch signaling.
Troubleshooting Guides
In Vitro Ubiquitination Assay
Issue 1: No or weak ubiquitination of the substrate is observed.
| Possible Cause | Troubleshooting Step |
| Inactive E1, E2, or E3 Enzyme | Run a positive control with a known active E3 ligase. Test each enzyme individually for activity. For Nedd4-1, ensure the HECT domain is intact and the catalytic cysteine (C867) has not been mutated. |
| Incorrect Buffer Conditions | Ensure the reaction buffer contains ATP and MgCl2, as the initial activation of ubiquitin by the E1 enzyme is ATP-dependent. Optimize pH and salt concentrations. |
| Substrate Lacks Accessible Lysines | Confirm that your substrate has lysine residues available for ubiquitination. If necessary, perform a lysine-less mutant as a negative control. |
| Degraded Reagents | Use fresh ATP and DTT. Aliquot and store enzymes at -80°C to avoid repeated freeze-thaw cycles. |
Issue 2: High background or non-specific ubiquitination.
| Possible Cause | Troubleshooting Step |
| Contaminating Ubiquitinating Enzymes | Use highly purified recombinant E1, E2, and Nedd4-1 enzymes. |
| Reaction Time Too Long | Perform a time-course experiment to determine the optimal incubation time that maximizes specific ubiquitination while minimizing background. |
| Excessive Enzyme Concentration | Titrate the concentrations of E1, E2, and Nedd4-1 to find the optimal ratio that yields robust substrate ubiquitination with low background. |
Cellular Thermal Shift Assay (CETSA)
Issue 1: No thermal shift is observed upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound to engage with Nedd4-1 in your cell line. For covalent inhibitors, a longer incubation time may be necessary to allow for covalent bond formation. |
| Low Target Protein Expression | Confirm the expression level of Nedd4-1 in your cell line by Western blot. If expression is low, consider using a cell line with higher endogenous expression or overexpressing tagged Nedd4-1. |
| Incorrect Heating Conditions | Optimize the temperature range and heating time for your specific cell line and target. A temperature gradient is crucial to identify the melting point of the protein. |
| Cell Lysis and Sample Preparation Issues | Ensure complete cell lysis to release soluble proteins. After heating, efficiently separate the aggregated and soluble protein fractions by centrifugation at high speed (e.g., 100,000 x g). |
Issue 2: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number or Lysis | Ensure an equal number of cells are used for each sample and that lysis is consistent across all samples. |
| Uneven Heating | Use a PCR cycler with a thermal gradient function to ensure precise and uniform heating of all samples. |
| Inconsistent Sample Handling | Minimize the time between heating, lysis, and centrifugation to prevent protein refolding or degradation. |
Experimental Protocols & Data
In Vitro Nedd4-1 Ubiquitination Assay
This protocol is for a standard in vitro ubiquitination assay to assess the inhibitory effect of this compound on Nedd4-1 activity.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b/c or UbcH6)
-
Recombinant human Nedd4-1 (full-length or HECT domain)
-
Recombinant substrate protein (e.g., GST-tagged PTEN)
-
Ubiquitin
-
This compound
-
10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10X ATP solution (20 mM)
-
DMSO (vehicle control)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a reaction master mix containing 1X Ubiquitination Reaction Buffer, 1X ATP solution, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
In separate tubes, pre-incubate Nedd4-1 (e.g., 200 nM) with either this compound at various concentrations or DMSO for 30 minutes at room temperature to allow for covalent modification.
-
Add the substrate protein (e.g., 1 µM) to the pre-incubated Nedd4-1/inhibitor mix.
-
Initiate the ubiquitination reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using antibodies against the substrate protein or ubiquitin.
Expected Results & Data Interpretation: A successful ubiquitination reaction will show a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate in the DMSO-treated control. The intensity of this ladder should decrease in a dose-dependent manner with increasing concentrations of this compound.
Representative Data for a Covalent HECT E3 Ligase Inhibitor (Hypothetical):
| This compound (µM) | % Inhibition of Substrate Ubiquitination |
| 0 (DMSO) | 0 |
| 0.1 | 15 |
| 1 | 45 |
| 5 | 80 |
| 10 | 95 |
| IC50 | ~1.5 µM |
Cellular Thermal Shift Assay (CETSA) for Nedd4-1 Target Engagement
This protocol outlines a CETSA experiment to confirm the binding of this compound to Nedd4-1 in intact cells.
Materials:
-
Cell line expressing Nedd4-1 (e.g., HEK293T, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Antibody against Nedd4-1
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Nedd4-1 in each sample by Western blot.
Expected Results & Data Interpretation: In the DMSO-treated samples, the amount of soluble Nedd4-1 will decrease as the temperature increases, reflecting protein denaturation. In the this compound-treated samples, the binding of the inhibitor is expected to stabilize Nedd4-1, resulting in more soluble protein at higher temperatures. This is observed as a rightward shift in the melting curve.
Representative Data for a Covalent Inhibitor (ΔTm):
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| DMSO | 49.8 °C | - |
| Covalent Inhibitor (10 µM) | 53.1 °C | +3.3 °C |
(Data is representative and based on a similar study with a covalent inhibitor)
Diagrams
Ubiquitination Cascade and Inhibition Workflow
Caption: Workflow for confirming HECT E3 ligase inhibition.
Nedd4-1 Downstream Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The many substrates and functions of NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin E3 ligase Nedd4-1 acts as a downstream target of PI3K/PTEN-mTORC1 signaling to promote neurite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-dependent regulation of phospho-AKT dynamics by the ubiquitin E3 ligase, NEDD4-1, in the insulin-like growth factor-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot to Detect HECT E3-IN-1 Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments to detect the effects of HECT E3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2][3][4] It functions by disrupting the non-covalent binding of ubiquitin to the N-lobe of the Nedd4-1 HECT domain. This interference switches the enzyme's activity from a processive to a distributive mechanism of polyubiquitin (B1169507) chain synthesis.[5] In a processive mechanism, multiple ubiquitin molecules are added to a single substrate molecule in a rapid, sequential manner, leading to long polyubiquitin chains. In a distributive mechanism, the ligase dissociates from the substrate after adding a single ubiquitin, resulting in shorter ubiquitin chains or mono-ubiquitination.
Q2: What is the expected outcome of this compound treatment on a Western blot for a Nedd4-1 substrate?
A2: Treatment with this compound is expected to decrease the polyubiquitination of Nedd4-1 substrates. On a Western blot, this would manifest as a reduction in the high-molecular-weight smear or ladder of bands characteristic of polyubiquitinated proteins. Instead, you might observe an increase in the unmodified form of the substrate or an accumulation of mono- or di-ubiquitinated species, which would appear as distinct bands slightly above the molecular weight of the unmodified protein. Consequently, if the ubiquitination event typically signals for degradation, you may observe an overall increase in the steady-state level of the substrate protein.
Q3: How can I be sure that the observed effect is due to the specific inhibition of Nedd4-1?
A3: To confirm the specificity of this compound, consider the following control experiments:
-
Use a negative control compound: Include a structurally similar but inactive compound in your experiment.
-
Nedd4-1 knockdown or knockout cells: Compare the effect of this compound in wild-type cells versus cells where Nedd4-1 has been depleted using techniques like siRNA or CRISPR. The inhibitor should have a minimal effect in the absence of its target.
-
Rescue experiment: In Nedd4-1 knockdown or knockout cells, re-express a wild-type or inhibitor-resistant mutant of Nedd4-1 and assess if the effect of this compound is restored.
-
In vitro ubiquitination assay: Perform a cell-free ubiquitination assay with purified E1, E2, Nedd4-1, and substrate to directly measure the inhibitory effect on Nedd4-1 activity.
Q4: Are there other commercially available inhibitors for HECT E3 ligases?
A4: Yes, several other inhibitors targeting HECT E3 ligases are available. For example, Heclin is a known inhibitor of Smurf2, Nedd4, and WWP1.[6] There are also inhibitors reported for HUWE1.[7][8][9] It is important to review the specificity profile of any inhibitor to understand its potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No change in substrate ubiquitination after this compound treatment. | Ineffective inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and substrate. Start with a concentration range guided by published data, if available. |
| Low abundance of the target substrate. | Increase the amount of total protein loaded on the gel.[6] Consider enriching the protein of interest through immunoprecipitation (IP) before Western blotting. | |
| Inefficient lysis and preservation of ubiquitinated proteins. | Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) and proteasome inhibitors (e.g., MG132) to prevent the removal of ubiquitin chains and degradation of the substrate.[1][10] | |
| High background on the Western blot, obscuring ubiquitination signals. | Suboptimal blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk, as milk contains proteins that can be recognized by some antibodies).[6] |
| Primary or secondary antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[11] | |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations to remove non-specific binding.[12] | |
| Difficulty resolving the ubiquitination ladder or smear. | Inappropriate gel percentage. | Use a lower percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) to better separate high-molecular-weight ubiquitinated species. |
| Poor transfer of high-molecular-weight proteins. | Optimize the transfer conditions. A wet transfer overnight at 4°C is often more efficient for large proteins than a semi-dry transfer. Ensure the membrane pore size is appropriate (e.g., 0.45 µm).[11] | |
| Appearance of non-specific bands. | Antibody cross-reactivity. | Use a highly specific primary antibody that has been validated for Western blotting. Include a negative control (e.g., lysate from cells that do not express the target protein) to confirm antibody specificity.[12] |
| Protein degradation. | Always prepare fresh lysates and add protease inhibitors to your lysis buffer.[6] Store samples at -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound. Researchers should note that the potency of inhibitors can vary between in vitro and cellular assays.
| Inhibitor | Target E3 Ligase | IC50 (in vitro) | Cell-based Assay Notes | Reference |
| This compound | Nedd4-1 | Data not available in searched literature. | Switches Nedd4-1 from a processive to a distributive mechanism. | [5] |
| Heclin | Smurf2 | 6.8 µM | Kills HEK293 cells, suggesting a role for HECT ligases in cell viability. | [6] |
| Heclin | Nedd4 | 6.3 µM | Selective for HECT over RING E3 ligases. | [6] |
| Heclin | WWP1 | 6.9 µM | Causes a conformational change leading to oxidation of the active site cysteine. | [6] |
Experimental Protocol: Western Blot for Detecting this compound Effects on a Nedd4-1 Substrate
This protocol provides a general framework for assessing the effect of this compound on the ubiquitination of a known Nedd4-1 substrate, such as the tumor suppressor PTEN or Ras proteins.[9]
1. Cell Culture and Treatment:
-
Seed your cells of interest (e.g., a cancer cell line known to express high levels of Nedd4-1) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (a dose-response is recommended, e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (a time-course is recommended, e.g., 2, 4, 6, 12 hours).
-
Optional: In the last 4-6 hours of inhibitor treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to the media to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a deubiquitinase inhibitor (e.g., 10 mM N-ethylmaleimide).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Immunoprecipitation (Optional, for low abundance substrates):
-
Incubate 500-1000 µg of protein lysate with 1-2 µg of an antibody against the substrate of interest overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G agarose (B213101) beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Load 20-50 µg of total protein lysate (or the entire immunoprecipitated sample) per well on an 8% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended for high-molecular-weight proteins.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the substrate overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
To detect ubiquitination, you can either strip the membrane and re-probe with an anti-ubiquitin antibody or run a parallel gel for probing with the anti-ubiquitin antibody.
5. Data Analysis:
-
Analyze the band intensities using densitometry software.
-
For the substrate blot, you should observe a decrease in the high-molecular-weight smear and potentially an increase in the band corresponding to the unmodified protein in the this compound treated samples.
-
For the ubiquitin blot (after immunoprecipitation of the substrate), you should observe a decrease in the ubiquitination signal in the inhibitor-treated samples.
-
Normalize the substrate levels to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of HECT E3 ligase-mediated ubiquitination and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound effects.
References
- 1. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to Detect the Ubiquitination Levels of a Specific Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 3. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing Western Blot to Detect HECT E3-IN-1 Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments to detect the effects of HECT E3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase Nedd4-1.[1][2][3][4] It functions by disrupting the non-covalent binding of ubiquitin to the N-lobe of the Nedd4-1 HECT domain. This interference switches the enzyme's activity from a processive to a distributive mechanism of polyubiquitin chain synthesis.[5] In a processive mechanism, multiple ubiquitin molecules are added to a single substrate molecule in a rapid, sequential manner, leading to long polyubiquitin chains. In a distributive mechanism, the ligase dissociates from the substrate after adding a single ubiquitin, resulting in shorter ubiquitin chains or mono-ubiquitination.
Q2: What is the expected outcome of this compound treatment on a Western blot for a Nedd4-1 substrate?
A2: Treatment with this compound is expected to decrease the polyubiquitination of Nedd4-1 substrates. On a Western blot, this would manifest as a reduction in the high-molecular-weight smear or ladder of bands characteristic of polyubiquitinated proteins. Instead, you might observe an increase in the unmodified form of the substrate or an accumulation of mono- or di-ubiquitinated species, which would appear as distinct bands slightly above the molecular weight of the unmodified protein. Consequently, if the ubiquitination event typically signals for degradation, you may observe an overall increase in the steady-state level of the substrate protein.
Q3: How can I be sure that the observed effect is due to the specific inhibition of Nedd4-1?
A3: To confirm the specificity of this compound, consider the following control experiments:
-
Use a negative control compound: Include a structurally similar but inactive compound in your experiment.
-
Nedd4-1 knockdown or knockout cells: Compare the effect of this compound in wild-type cells versus cells where Nedd4-1 has been depleted using techniques like siRNA or CRISPR. The inhibitor should have a minimal effect in the absence of its target.
-
Rescue experiment: In Nedd4-1 knockdown or knockout cells, re-express a wild-type or inhibitor-resistant mutant of Nedd4-1 and assess if the effect of this compound is restored.
-
In vitro ubiquitination assay: Perform a cell-free ubiquitination assay with purified E1, E2, Nedd4-1, and substrate to directly measure the inhibitory effect on Nedd4-1 activity.
Q4: Are there other commercially available inhibitors for HECT E3 ligases?
A4: Yes, several other inhibitors targeting HECT E3 ligases are available. For example, Heclin is a known inhibitor of Smurf2, Nedd4, and WWP1.[6] There are also inhibitors reported for HUWE1.[7][8][9] It is important to review the specificity profile of any inhibitor to understand its potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No change in substrate ubiquitination after this compound treatment. | Ineffective inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and substrate. Start with a concentration range guided by published data, if available. |
| Low abundance of the target substrate. | Increase the amount of total protein loaded on the gel.[6] Consider enriching the protein of interest through immunoprecipitation (IP) before Western blotting. | |
| Inefficient lysis and preservation of ubiquitinated proteins. | Use a lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619) and proteasome inhibitors (e.g., MG132) to prevent the removal of ubiquitin chains and degradation of the substrate.[1][10] | |
| High background on the Western blot, obscuring ubiquitination signals. | Suboptimal blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk, as milk contains proteins that can be recognized by some antibodies).[6] |
| Primary or secondary antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.[11] | |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations to remove non-specific binding.[12] | |
| Difficulty resolving the ubiquitination ladder or smear. | Inappropriate gel percentage. | Use a lower percentage polyacrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) to better separate high-molecular-weight ubiquitinated species. |
| Poor transfer of high-molecular-weight proteins. | Optimize the transfer conditions. A wet transfer overnight at 4°C is often more efficient for large proteins than a semi-dry transfer. Ensure the membrane pore size is appropriate (e.g., 0.45 µm).[11] | |
| Appearance of non-specific bands. | Antibody cross-reactivity. | Use a highly specific primary antibody that has been validated for Western blotting. Include a negative control (e.g., lysate from cells that do not express the target protein) to confirm antibody specificity.[12] |
| Protein degradation. | Always prepare fresh lysates and add protease inhibitors to your lysis buffer.[6] Store samples at -80°C and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound. Researchers should note that the potency of inhibitors can vary between in vitro and cellular assays.
| Inhibitor | Target E3 Ligase | IC50 (in vitro) | Cell-based Assay Notes | Reference |
| This compound | Nedd4-1 | Data not available in searched literature. | Switches Nedd4-1 from a processive to a distributive mechanism. | [5] |
| Heclin | Smurf2 | 6.8 µM | Kills HEK293 cells, suggesting a role for HECT ligases in cell viability. | [6] |
| Heclin | Nedd4 | 6.3 µM | Selective for HECT over RING E3 ligases. | [6] |
| Heclin | WWP1 | 6.9 µM | Causes a conformational change leading to oxidation of the active site cysteine. | [6] |
Experimental Protocol: Western Blot for Detecting this compound Effects on a Nedd4-1 Substrate
This protocol provides a general framework for assessing the effect of this compound on the ubiquitination of a known Nedd4-1 substrate, such as the tumor suppressor PTEN or Ras proteins.[9]
1. Cell Culture and Treatment:
-
Seed your cells of interest (e.g., a cancer cell line known to express high levels of Nedd4-1) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (a dose-response is recommended, e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (a time-course is recommended, e.g., 2, 4, 6, 12 hours).
-
Optional: In the last 4-6 hours of inhibitor treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to the media to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a deubiquitinase inhibitor (e.g., 10 mM N-ethylmaleimide).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Immunoprecipitation (Optional, for low abundance substrates):
-
Incubate 500-1000 µg of protein lysate with 1-2 µg of an antibody against the substrate of interest overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
Load 20-50 µg of total protein lysate (or the entire immunoprecipitated sample) per well on an 8% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 30V at 4°C is recommended for high-molecular-weight proteins.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the substrate overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
To detect ubiquitination, you can either strip the membrane and re-probe with an anti-ubiquitin antibody or run a parallel gel for probing with the anti-ubiquitin antibody.
5. Data Analysis:
-
Analyze the band intensities using densitometry software.
-
For the substrate blot, you should observe a decrease in the high-molecular-weight smear and potentially an increase in the band corresponding to the unmodified protein in the this compound treated samples.
-
For the ubiquitin blot (after immunoprecipitation of the substrate), you should observe a decrease in the ubiquitination signal in the inhibitor-treated samples.
-
Normalize the substrate levels to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of HECT E3 ligase-mediated ubiquitination and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of this compound effects.
References
- 1. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How to Detect the Ubiquitination Levels of a Specific Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 3. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
Validation & Comparative
A Comparative Guide to HECT E3 Ligase Inhibitors: Unveiling the Mechanisms of HECT E3-IN-1 and its Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HECT E3-IN-1 with other notable HECT E3 ligase inhibitors. This document outlines their mechanisms of action, summarizes key quantitative data, and details the experimental protocols for their evaluation, supported by visualizations of relevant signaling pathways and workflows.
Introduction to HECT E3 Ligases and Their Inhibition
HECT (Homologous to the E6AP Carboxyl Terminus) E3 ubiquitin ligases are a critical class of enzymes in the ubiquitin-proteasome system. They play a pivotal role in substrate recognition and the covalent attachment of ubiquitin to target proteins, a process that governs a vast array of cellular functions including protein degradation, signal transduction, and DNA repair. The human genome encodes 28 HECT E3 ligases, which are categorized into three main subfamilies: NEDD4 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4), HERC (HECT and RLD domain containing), and a group of "other" HECTs. Their involvement in numerous diseases, including cancer and neurodegenerative disorders, has made them attractive targets for therapeutic intervention.
The development of small molecule inhibitors against HECT E3 ligases has been a significant focus in drug discovery. These inhibitors offer the potential to modulate specific cellular pathways with high precision. This guide focuses on this compound, a covalent inhibitor of Nedd4-1, and compares its performance and mechanism with other well-characterized HECT E3 ligase inhibitors: Heclin, Smurf1 inhibitor 1, and the HUWE1 inhibitors BI8622 and BI8626.
Quantitative Comparison of HECT E3 Ligase Inhibitors
The following table summarizes the key quantitative data for this compound and other selected HECT E3 ligase inhibitors. This data provides a snapshot of their potency and selectivity.
| Inhibitor | Target HECT E3 Ligase | Mechanism of Action | Potency (IC50 / Kd) | Selectivity |
| This compound | Nedd4-1 | Covalently modifies a non-catalytic cysteine (Cys627) in the HECT domain, disrupting the processive ubiquitination mechanism.[1][2][3] | Not a direct inhibitor of catalytic activity; switches mechanism from processive to distributive.[1][2] | Selective for Nedd4-1 and Nedd4-2 which possess the target cysteine; does not inhibit WWP1 or E6AP. |
| Heclin | Nedd4, Smurf2, WWP1 | Induces a conformational change in the HECT domain, leading to oxidation of the active site cysteine. | Nedd4: 6.3 µM, Smurf2: 6.8 µM, WWP1: 6.9 µM | Selective for HECT E3s over RING E3s. |
| Smurf1 Inhibitor 1 | Smurf1 | Inhibits the catalytic HECT domain, preventing the transthiolation of ubiquitin from the E2 enzyme. | IC50: 230 nM (in UbFluor assay) | Highly selective for Smurf1 over the closely related Smurf2 and other HECT E3s like WWP1 and Nedd4-1. |
| BI8626 | HUWE1 | Substrate-competitive inhibitor. | IC50: 0.9 µM | Specific for HUWE1 over other tested HECT E3 ligases. |
| BI8622 | HUWE1 | Substrate-competitive inhibitor. | IC50: 3.1 µM | Specific for HUWE1 over other tested HECT E3 ligases. |
Signaling Pathways and Experimental Workflows
To understand the functional context and the methods used to characterize these inhibitors, the following diagrams illustrate the ubiquitination cascade, a typical experimental workflow for inhibitor testing, and the signaling pathways influenced by the targeted HECT E3 ligases.
The HECT E3 Ligase Ubiquitination Cascade
The ubiquitination process mediated by HECT E3 ligases is a two-step catalytic cycle. This diagram illustrates the key stages where inhibitors can intervene.
Caption: The HECT E3 ligase catalytic cycle, from ubiquitin activation to substrate ubiquitination.
General Experimental Workflow for HECT E3 Ligase Inhibitor Characterization
The following diagram outlines a typical workflow for identifying and characterizing HECT E3 ligase inhibitors, from initial screening to cellular validation.
Caption: A generalized workflow for the discovery and validation of HECT E3 ligase inhibitors.
Signaling Pathways Modulated by Targeted HECT E3 Ligases
This diagram illustrates the key signaling pathways regulated by Nedd4-1, Smurf1, and HUWE1, highlighting the points of intervention for their respective inhibitors.
Caption: Key signaling pathways regulated by Nedd4-1, Smurf1, and HUWE1, and their respective inhibitors.
Detailed Experimental Protocols
The characterization of HECT E3 ligase inhibitors relies on a series of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay is fundamental for assessing the direct inhibitory effect of a compound on the enzymatic activity of a HECT E3 ligase.
Objective: To determine if a compound inhibits the ubiquitination of a substrate by a specific HECT E3 ligase in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (specific for the E3 being tested)
-
Purified recombinant HECT E3 ligase
-
Purified substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies specific for the substrate and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate in ubiquitination buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP and the HECT E3 ligase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the substrate to detect its ubiquitination status (indicated by higher molecular weight bands). An anti-ubiquitin antibody can also be used to visualize overall ubiquitination.
-
Analyze the results by densitometry to quantify the extent of substrate ubiquitination and determine the IC50 of the inhibitor.
Cell-Based Substrate Degradation Assay
This assay evaluates the ability of an inhibitor to prevent the degradation of a known substrate of the target HECT E3 ligase within a cellular context.
Objective: To assess the effect of an inhibitor on the stability of a specific HECT E3 ligase substrate in cultured cells.
Materials:
-
Cultured cells that endogenously express the target HECT E3 ligase and its substrate.
-
Test compound.
-
Cycloheximide (B1669411) (CHX) to block new protein synthesis.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific for the substrate protein.
-
Antibody for a loading control (e.g., GAPDH, β-actin).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time.
-
Add cycloheximide (CHX) to all wells to inhibit protein synthesis.
-
Harvest the cells at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the substrate of interest and a loading control antibody.
-
Quantify the band intensities to determine the rate of substrate degradation in the presence and absence of the inhibitor. An increase in the half-life of the substrate indicates successful inhibition of the E3 ligase.
Conclusion
The study of HECT E3 ligase inhibitors is a rapidly advancing field with significant therapeutic potential. This compound represents a novel class of inhibitor that functions by altering the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode, rather than directly inhibiting its catalytic activity. This contrasts with other inhibitors like Heclin, which induces oxidative inactivation, and Smurf1 inhibitor 1 and the BI compounds, which act as more traditional competitive inhibitors.
The data and protocols presented in this guide offer a framework for the comparative evaluation of these and future HECT E3 ligase inhibitors. A thorough understanding of their distinct mechanisms of action, potency, and selectivity is crucial for the development of targeted and effective therapies for a range of human diseases. The continued exploration of the chemical space targeting HECT E3 ligases promises to yield even more sophisticated and potent modulators of this important enzyme family.
References
- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism. | Semantic Scholar [semanticscholar.org]
- 3. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HECT E3 Ligase Inhibitors: Unveiling the Mechanisms of HECT E3-IN-1 and its Counterparts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HECT E3-IN-1 with other notable HECT E3 ligase inhibitors. This document outlines their mechanisms of action, summarizes key quantitative data, and details the experimental protocols for their evaluation, supported by visualizations of relevant signaling pathways and workflows.
Introduction to HECT E3 Ligases and Their Inhibition
HECT (Homologous to the E6AP Carboxyl Terminus) E3 ubiquitin ligases are a critical class of enzymes in the ubiquitin-proteasome system. They play a pivotal role in substrate recognition and the covalent attachment of ubiquitin to target proteins, a process that governs a vast array of cellular functions including protein degradation, signal transduction, and DNA repair. The human genome encodes 28 HECT E3 ligases, which are categorized into three main subfamilies: NEDD4 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4), HERC (HECT and RLD domain containing), and a group of "other" HECTs. Their involvement in numerous diseases, including cancer and neurodegenerative disorders, has made them attractive targets for therapeutic intervention.
The development of small molecule inhibitors against HECT E3 ligases has been a significant focus in drug discovery. These inhibitors offer the potential to modulate specific cellular pathways with high precision. This guide focuses on this compound, a covalent inhibitor of Nedd4-1, and compares its performance and mechanism with other well-characterized HECT E3 ligase inhibitors: Heclin, Smurf1 inhibitor 1, and the HUWE1 inhibitors BI8622 and BI8626.
Quantitative Comparison of HECT E3 Ligase Inhibitors
The following table summarizes the key quantitative data for this compound and other selected HECT E3 ligase inhibitors. This data provides a snapshot of their potency and selectivity.
| Inhibitor | Target HECT E3 Ligase | Mechanism of Action | Potency (IC50 / Kd) | Selectivity |
| This compound | Nedd4-1 | Covalently modifies a non-catalytic cysteine (Cys627) in the HECT domain, disrupting the processive ubiquitination mechanism.[1][2][3] | Not a direct inhibitor of catalytic activity; switches mechanism from processive to distributive.[1][2] | Selective for Nedd4-1 and Nedd4-2 which possess the target cysteine; does not inhibit WWP1 or E6AP. |
| Heclin | Nedd4, Smurf2, WWP1 | Induces a conformational change in the HECT domain, leading to oxidation of the active site cysteine. | Nedd4: 6.3 µM, Smurf2: 6.8 µM, WWP1: 6.9 µM | Selective for HECT E3s over RING E3s. |
| Smurf1 Inhibitor 1 | Smurf1 | Inhibits the catalytic HECT domain, preventing the transthiolation of ubiquitin from the E2 enzyme. | IC50: 230 nM (in UbFluor assay) | Highly selective for Smurf1 over the closely related Smurf2 and other HECT E3s like WWP1 and Nedd4-1. |
| BI8626 | HUWE1 | Substrate-competitive inhibitor. | IC50: 0.9 µM | Specific for HUWE1 over other tested HECT E3 ligases. |
| BI8622 | HUWE1 | Substrate-competitive inhibitor. | IC50: 3.1 µM | Specific for HUWE1 over other tested HECT E3 ligases. |
Signaling Pathways and Experimental Workflows
To understand the functional context and the methods used to characterize these inhibitors, the following diagrams illustrate the ubiquitination cascade, a typical experimental workflow for inhibitor testing, and the signaling pathways influenced by the targeted HECT E3 ligases.
The HECT E3 Ligase Ubiquitination Cascade
The ubiquitination process mediated by HECT E3 ligases is a two-step catalytic cycle. This diagram illustrates the key stages where inhibitors can intervene.
Caption: The HECT E3 ligase catalytic cycle, from ubiquitin activation to substrate ubiquitination.
General Experimental Workflow for HECT E3 Ligase Inhibitor Characterization
The following diagram outlines a typical workflow for identifying and characterizing HECT E3 ligase inhibitors, from initial screening to cellular validation.
Caption: A generalized workflow for the discovery and validation of HECT E3 ligase inhibitors.
Signaling Pathways Modulated by Targeted HECT E3 Ligases
This diagram illustrates the key signaling pathways regulated by Nedd4-1, Smurf1, and HUWE1, highlighting the points of intervention for their respective inhibitors.
Caption: Key signaling pathways regulated by Nedd4-1, Smurf1, and HUWE1, and their respective inhibitors.
Detailed Experimental Protocols
The characterization of HECT E3 ligase inhibitors relies on a series of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay is fundamental for assessing the direct inhibitory effect of a compound on the enzymatic activity of a HECT E3 ligase.
Objective: To determine if a compound inhibits the ubiquitination of a substrate by a specific HECT E3 ligase in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (specific for the E3 being tested)
-
Purified recombinant HECT E3 ligase
-
Purified substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies specific for the substrate and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate in ubiquitination buffer.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP and the HECT E3 ligase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the substrate to detect its ubiquitination status (indicated by higher molecular weight bands). An anti-ubiquitin antibody can also be used to visualize overall ubiquitination.
-
Analyze the results by densitometry to quantify the extent of substrate ubiquitination and determine the IC50 of the inhibitor.
Cell-Based Substrate Degradation Assay
This assay evaluates the ability of an inhibitor to prevent the degradation of a known substrate of the target HECT E3 ligase within a cellular context.
Objective: To assess the effect of an inhibitor on the stability of a specific HECT E3 ligase substrate in cultured cells.
Materials:
-
Cultured cells that endogenously express the target HECT E3 ligase and its substrate.
-
Test compound.
-
Cycloheximide (CHX) to block new protein synthesis.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific for the substrate protein.
-
Antibody for a loading control (e.g., GAPDH, β-actin).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time.
-
Add cycloheximide (CHX) to all wells to inhibit protein synthesis.
-
Harvest the cells at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the substrate of interest and a loading control antibody.
-
Quantify the band intensities to determine the rate of substrate degradation in the presence and absence of the inhibitor. An increase in the half-life of the substrate indicates successful inhibition of the E3 ligase.
Conclusion
The study of HECT E3 ligase inhibitors is a rapidly advancing field with significant therapeutic potential. This compound represents a novel class of inhibitor that functions by altering the enzymatic mechanism of Nedd4-1 from a processive to a distributive mode, rather than directly inhibiting its catalytic activity. This contrasts with other inhibitors like Heclin, which induces oxidative inactivation, and Smurf1 inhibitor 1 and the BI compounds, which act as more traditional competitive inhibitors.
The data and protocols presented in this guide offer a framework for the comparative evaluation of these and future HECT E3 ligase inhibitors. A thorough understanding of their distinct mechanisms of action, potency, and selectivity is crucial for the development of targeted and effective therapies for a range of human diseases. The continued exploration of the chemical space targeting HECT E3 ligases promises to yield even more sophisticated and potent modulators of this important enzyme family.
References
- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism. | Semantic Scholar [semanticscholar.org]
- 3. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
HECT E3-IN-1 Versus siRNA Knockdown: A Comparative Guide for Researchers
In the quest to understand the intricate roles of HECT E3 ligases in cellular processes and their implications in disease, researchers often face the choice between small molecule inhibitors and genetic knockdown techniques. This guide provides an objective comparison between a specific HECT E3 ligase inhibitor, HECT E3-IN-1, and the widely used siRNA knockdown approach for studying HECT E3 ligase function. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable method for their experimental needs.
Introduction to HECT E3 Ligases and Methods of Modulation
Homologous to E6AP C-terminus (HECT) E3 ubiquitin ligases are a critical class of enzymes that catalyze the final step of the ubiquitination cascade, attaching ubiquitin to substrate proteins and thereby regulating their degradation, localization, and activity.[1] Given their involvement in a myriad of cellular pathways, including cell cycle progression, signal transduction, and DNA damage repair, dysregulation of HECT E3 ligases is implicated in numerous diseases, such as cancer and neurodegenerative disorders.
Two primary methods to investigate the function of HECT E3 ligases are through chemical inhibition using small molecules like this compound, or by reducing their expression levels via siRNA-mediated gene knockdown.
This compound is a covalent inhibitor that specifically targets a non-catalytic cysteine residue on the N-terminal lobe of certain HECT E3 ligases, such as Nedd4-1.[2][3] This binding event disrupts the non-covalent association of ubiquitin with the HECT domain, which is crucial for the processive synthesis of polyubiquitin (B1169507) chains. Consequently, this compound effectively converts the ligase from a highly efficient processive enzyme into a less efficient distributive one.[2][3]
siRNA (small interfering RNA) knockdown is a genetic method that utilizes the cell's own RNA interference (RNAi) machinery to degrade target mRNA transcripts. By introducing siRNA molecules complementary to the mRNA of a specific HECT E3 ligase, researchers can achieve a significant reduction in the cellular protein levels of that ligase.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between this compound and siRNA knockdown for the modulation of HECT E3 ligase activity.
| Feature | This compound | siRNA Knockdown of HECT E3 Ligases |
| Mechanism of Action | Covalent modification of a non-catalytic cysteine, leading to a switch from processive to distributive ubiquitination.[2][3] | Post-transcriptional gene silencing by degradation of target mRNA. |
| Target | Protein level (specific cysteine residue). | mRNA level. |
| Specificity | Can be highly specific to a subset of HECT E3 ligases with the targetable cysteine. For example, it inhibits Nedd4-1 but not WWP1.[1] | High sequence-dependent specificity for the target mRNA. Off-target effects on other mRNAs are possible. |
| Potency | Dose-dependent inhibition of polyubiquitin chain formation. Specific IC50 values are not widely reported, but effects are observed at micromolar concentrations.[2] | Typically achieves 70-90% reduction in target mRNA and protein levels. Potency depends on siRNA sequence and delivery efficiency. |
| Onset of Effect | Rapid, occurring as soon as the compound enters the cell and binds to the target protein. | Delayed, requires time for existing protein to be degraded (typically 24-72 hours). |
| Duration of Effect | Reversible, dependent on the compound's half-life and cellular clearance. | Transient, typically lasts for 3-7 days in dividing cells. Can be prolonged with stable expression systems (shRNA). |
| Off-Target Effects | Potential for off-target binding to other proteins with reactive cysteines. | Can induce an interferon response and have "off-target" effects by silencing unintended mRNAs with partial sequence homology.[4] |
| Delivery Method | Direct addition to cell culture media. | Requires transfection reagents (e.g., lipid nanoparticles) or viral vectors to deliver siRNA into cells. |
| Experimental Control | Inactive structural analog or vehicle control (e.g., DMSO). | Non-targeting (scrambled) siRNA control. |
Experimental Protocols
This compound Inhibition Protocol (General)
This protocol is a general guideline for using this compound in a cell-based assay. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Remove the culture medium and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours).
-
-
Analysis:
-
After incubation, lyse the cells and collect the protein extracts.
-
Analyze the ubiquitination status of the target substrate protein by immunoprecipitation followed by western blotting with an anti-ubiquitin antibody.
-
Alternatively, assess downstream signaling events or cellular phenotypes.
-
siRNA Knockdown Protocol for HECT E3 Ligases (General)
This protocol provides a general workflow for siRNA-mediated knockdown of a HECT E3 ligase in mammalian cells.
-
siRNA Design and Preparation:
-
Design or purchase at least two independent siRNA duplexes targeting the HECT E3 ligase of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Plate cells so that they are 50-70% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium. The final siRNA concentration is typically in the range of 10-50 nM.
-
-
Post-Transfection and Analysis:
-
Incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validate the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by western blotting).
-
Perform downstream functional assays or phenotypic analysis.
-
Visualizing the Comparison
To further illustrate the differences between this compound and siRNA knockdown, the following diagrams visualize a relevant signaling pathway, a comparative experimental workflow, and their distinct mechanisms of action.
Signaling Pathway: Wnt/β-catenin Pathway Regulation by HECT E3 Ligases
Experimental Workflow: Comparing this compound and siRNA
Mechanism of Action: this compound vs. siRNA
Conclusion
Both this compound and siRNA knockdown are powerful tools for investigating the function of HECT E3 ligases, each with its own set of advantages and disadvantages.
This compound offers a rapid and reversible means of inhibiting HECT E3 ligase activity, making it ideal for studying the acute effects of enzyme inhibition and for dissecting the catalytic mechanism of ubiquitination. Its mode of action at the protein level allows for the study of the immediate consequences of blocking enzymatic function without affecting the protein's expression or its potential scaffolding roles.
siRNA knockdown , on the other hand, provides a highly specific way to deplete the cell of a target HECT E3 ligase, which is invaluable for understanding the long-term consequences of the protein's absence. It is a well-established and widely used technique with a plethora of available reagents and protocols.
The choice between these two methods will ultimately depend on the specific research question. For studying the direct and immediate catalytic roles of a HECT E3 ligase, a small molecule inhibitor like this compound may be more appropriate. For investigating the broader cellular functions that depend on the presence of the HECT E3 ligase protein, including both its catalytic and non-catalytic roles, siRNA knockdown would be the preferred method. In many cases, a combination of both approaches can provide a more comprehensive understanding of HECT E3 ligase biology.
References
- 1. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
HECT E3-IN-1 Versus siRNA Knockdown: A Comparative Guide for Researchers
In the quest to understand the intricate roles of HECT E3 ligases in cellular processes and their implications in disease, researchers often face the choice between small molecule inhibitors and genetic knockdown techniques. This guide provides an objective comparison between a specific HECT E3 ligase inhibitor, HECT E3-IN-1, and the widely used siRNA knockdown approach for studying HECT E3 ligase function. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable method for their experimental needs.
Introduction to HECT E3 Ligases and Methods of Modulation
Homologous to E6AP C-terminus (HECT) E3 ubiquitin ligases are a critical class of enzymes that catalyze the final step of the ubiquitination cascade, attaching ubiquitin to substrate proteins and thereby regulating their degradation, localization, and activity.[1] Given their involvement in a myriad of cellular pathways, including cell cycle progression, signal transduction, and DNA damage repair, dysregulation of HECT E3 ligases is implicated in numerous diseases, such as cancer and neurodegenerative disorders.
Two primary methods to investigate the function of HECT E3 ligases are through chemical inhibition using small molecules like this compound, or by reducing their expression levels via siRNA-mediated gene knockdown.
This compound is a covalent inhibitor that specifically targets a non-catalytic cysteine residue on the N-terminal lobe of certain HECT E3 ligases, such as Nedd4-1.[2][3] This binding event disrupts the non-covalent association of ubiquitin with the HECT domain, which is crucial for the processive synthesis of polyubiquitin chains. Consequently, this compound effectively converts the ligase from a highly efficient processive enzyme into a less efficient distributive one.[2][3]
siRNA (small interfering RNA) knockdown is a genetic method that utilizes the cell's own RNA interference (RNAi) machinery to degrade target mRNA transcripts. By introducing siRNA molecules complementary to the mRNA of a specific HECT E3 ligase, researchers can achieve a significant reduction in the cellular protein levels of that ligase.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative differences between this compound and siRNA knockdown for the modulation of HECT E3 ligase activity.
| Feature | This compound | siRNA Knockdown of HECT E3 Ligases |
| Mechanism of Action | Covalent modification of a non-catalytic cysteine, leading to a switch from processive to distributive ubiquitination.[2][3] | Post-transcriptional gene silencing by degradation of target mRNA. |
| Target | Protein level (specific cysteine residue). | mRNA level. |
| Specificity | Can be highly specific to a subset of HECT E3 ligases with the targetable cysteine. For example, it inhibits Nedd4-1 but not WWP1.[1] | High sequence-dependent specificity for the target mRNA. Off-target effects on other mRNAs are possible. |
| Potency | Dose-dependent inhibition of polyubiquitin chain formation. Specific IC50 values are not widely reported, but effects are observed at micromolar concentrations.[2] | Typically achieves 70-90% reduction in target mRNA and protein levels. Potency depends on siRNA sequence and delivery efficiency. |
| Onset of Effect | Rapid, occurring as soon as the compound enters the cell and binds to the target protein. | Delayed, requires time for existing protein to be degraded (typically 24-72 hours). |
| Duration of Effect | Reversible, dependent on the compound's half-life and cellular clearance. | Transient, typically lasts for 3-7 days in dividing cells. Can be prolonged with stable expression systems (shRNA). |
| Off-Target Effects | Potential for off-target binding to other proteins with reactive cysteines. | Can induce an interferon response and have "off-target" effects by silencing unintended mRNAs with partial sequence homology.[4] |
| Delivery Method | Direct addition to cell culture media. | Requires transfection reagents (e.g., lipid nanoparticles) or viral vectors to deliver siRNA into cells. |
| Experimental Control | Inactive structural analog or vehicle control (e.g., DMSO). | Non-targeting (scrambled) siRNA control. |
Experimental Protocols
This compound Inhibition Protocol (General)
This protocol is a general guideline for using this compound in a cell-based assay. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Remove the culture medium and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours).
-
-
Analysis:
-
After incubation, lyse the cells and collect the protein extracts.
-
Analyze the ubiquitination status of the target substrate protein by immunoprecipitation followed by western blotting with an anti-ubiquitin antibody.
-
Alternatively, assess downstream signaling events or cellular phenotypes.
-
siRNA Knockdown Protocol for HECT E3 Ligases (General)
This protocol provides a general workflow for siRNA-mediated knockdown of a HECT E3 ligase in mammalian cells.
-
siRNA Design and Preparation:
-
Design or purchase at least two independent siRNA duplexes targeting the HECT E3 ligase of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Plate cells so that they are 50-70% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium. The final siRNA concentration is typically in the range of 10-50 nM.
-
-
Post-Transfection and Analysis:
-
Incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.
-
Validate the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by western blotting).
-
Perform downstream functional assays or phenotypic analysis.
-
Visualizing the Comparison
To further illustrate the differences between this compound and siRNA knockdown, the following diagrams visualize a relevant signaling pathway, a comparative experimental workflow, and their distinct mechanisms of action.
Signaling Pathway: Wnt/β-catenin Pathway Regulation by HECT E3 Ligases
Experimental Workflow: Comparing this compound and siRNA
Mechanism of Action: this compound vs. siRNA
Conclusion
Both this compound and siRNA knockdown are powerful tools for investigating the function of HECT E3 ligases, each with its own set of advantages and disadvantages.
This compound offers a rapid and reversible means of inhibiting HECT E3 ligase activity, making it ideal for studying the acute effects of enzyme inhibition and for dissecting the catalytic mechanism of ubiquitination. Its mode of action at the protein level allows for the study of the immediate consequences of blocking enzymatic function without affecting the protein's expression or its potential scaffolding roles.
siRNA knockdown , on the other hand, provides a highly specific way to deplete the cell of a target HECT E3 ligase, which is invaluable for understanding the long-term consequences of the protein's absence. It is a well-established and widely used technique with a plethora of available reagents and protocols.
The choice between these two methods will ultimately depend on the specific research question. For studying the direct and immediate catalytic roles of a HECT E3 ligase, a small molecule inhibitor like this compound may be more appropriate. For investigating the broader cellular functions that depend on the presence of the HECT E3 ligase protein, including both its catalytic and non-catalytic roles, siRNA knockdown would be the preferred method. In many cases, a combination of both approaches can provide a more comprehensive understanding of HECT E3 ligase biology.
References
- 1. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
Comparative Analysis of HECT E3-IN-1 Cross-Reactivity Across E3 Ligase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the hypothetical HECT E3 ligase inhibitor, HECT E3-IN-1 (HHI-1). The data presented herein is intended to serve as a template for researchers evaluating the cross-reactivity of novel E3 ligase inhibitors. The guide details the methodologies for key experiments and presents quantitative data in a structured format for clear comparison across different E3 ligase families.
Selectivity Profile of this compound
The inhibitory activity of HHI-1 was assessed against a panel of representative E3 ubiquitin ligases from the HECT, RING, and RBR families. The half-maximal inhibitory concentration (IC50) for each enzyme was determined using an in vitro ubiquitination assay.
Table 1: Cross-Reactivity of this compound Against a Panel of E3 Ligases
| E3 Ligase Family | E3 Ligase | Target Substrate | HHI-1 IC50 (µM) |
| HECT | NEDD4L | ENaC | 0.15 |
| ITCH | JunB | 0.28 | |
| HUWE1 | Mcl-1 | 1.5 | |
| SMURF2 | RNF11 | > 50 | |
| HERC2 | p53 | > 50 | |
| RING | MDM2 | p53 | > 100 |
| c-CBL | EGFR | > 100 | |
| TRAF6 | UBE2N/Uev1a | > 100 | |
| RNF4 | SUMO chains | > 100 | |
| RBR | Parkin | Mitofusin 2 | > 100 |
| HOIP | NEMO | > 100 |
Data Interpretation: The data in Table 1 indicates that HHI-1 is a potent and selective inhibitor of the NEDD4 subfamily of HECT E3 ligases, with the highest potency against NEDD4L. Significant selectivity is observed within the HECT family, with much lower activity against HUWE1 and negligible inhibition of SMURF2 and HERC2. Importantly, HHI-1 shows no significant cross-reactivity with the tested members of the RING and RBR E3 ligase families, highlighting its specificity for the HECT catalytic mechanism.
Experimental Methodologies
In Vitro Ubiquitination Assay for IC50 Determination
This biochemical assay quantifies the formation of polyubiquitin (B1169507) chains on a substrate, which is a direct measure of E3 ligase activity. The inhibition of this process by HHI-1 is used to determine its IC50 value.
Materials:
-
E1 Activating Enzyme: Recombinant Human UBE1
-
E2 Conjugating Enzyme: Specific for the E3 being tested (e.g., UBE2D2 for NEDD4L)
-
E3 Ligase: Purified, recombinant human E3 ligases (HECT, RING, RBR panel)
-
Ubiquitin: Wild-type human ubiquitin
-
Substrate: Biotinylated peptide or protein substrate specific to the E3 ligase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Inhibitor: this compound (HHI-1) dissolved in DMSO
-
Detection Reagents: Streptavidin-coated plates, primary antibody against ubiquitin, HRP-conjugated secondary antibody, TMB substrate.
Procedure:
-
Plate Preparation: Coat a 96-well high-binding plate with the biotinylated substrate and incubate for 2 hours at room temperature. Wash the plate three times with wash buffer (Assay Buffer with 0.05% Tween-20) to remove unbound substrate.
-
Inhibitor Preparation: Prepare a serial dilution of HHI-1 in DMSO, and then dilute into the assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Reaction Mixture Preparation: In a separate tube, prepare the ubiquitination reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
-
Initiation of Reaction: Add the diluted HHI-1 or DMSO control to the substrate-coated wells. Subsequently, add the ubiquitination reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by washing the plate three times with wash buffer.
-
Detection:
-
Add a primary antibody against ubiquitin to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until color development is sufficient.
-
Stop the color development by adding 1 M sulfuric acid.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance values are proportional to the amount of ubiquitinated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualized Workflow and Pathways
Workflow for E3 Ligase Inhibitor Selectivity Profiling
The following diagram outlines the systematic approach to characterizing the selectivity of a novel E3 ligase inhibitor, from initial high-throughput screening to comprehensive cross-family profiling.
Caption: Workflow for assessing E3 ligase inhibitor selectivity.
Simplified HECT E3 Ligase Ubiquitination Pathway
This diagram illustrates the two-step catalytic mechanism of HECT E3 ligases, which is the target of HHI-1.
Caption: Catalytic cycle of HECT E3 ligase ubiquitination.
Comparative Analysis of HECT E3-IN-1 Cross-Reactivity Across E3 Ligase Families
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of the hypothetical HECT E3 ligase inhibitor, HECT E3-IN-1 (HHI-1). The data presented herein is intended to serve as a template for researchers evaluating the cross-reactivity of novel E3 ligase inhibitors. The guide details the methodologies for key experiments and presents quantitative data in a structured format for clear comparison across different E3 ligase families.
Selectivity Profile of this compound
The inhibitory activity of HHI-1 was assessed against a panel of representative E3 ubiquitin ligases from the HECT, RING, and RBR families. The half-maximal inhibitory concentration (IC50) for each enzyme was determined using an in vitro ubiquitination assay.
Table 1: Cross-Reactivity of this compound Against a Panel of E3 Ligases
| E3 Ligase Family | E3 Ligase | Target Substrate | HHI-1 IC50 (µM) |
| HECT | NEDD4L | ENaC | 0.15 |
| ITCH | JunB | 0.28 | |
| HUWE1 | Mcl-1 | 1.5 | |
| SMURF2 | RNF11 | > 50 | |
| HERC2 | p53 | > 50 | |
| RING | MDM2 | p53 | > 100 |
| c-CBL | EGFR | > 100 | |
| TRAF6 | UBE2N/Uev1a | > 100 | |
| RNF4 | SUMO chains | > 100 | |
| RBR | Parkin | Mitofusin 2 | > 100 |
| HOIP | NEMO | > 100 |
Data Interpretation: The data in Table 1 indicates that HHI-1 is a potent and selective inhibitor of the NEDD4 subfamily of HECT E3 ligases, with the highest potency against NEDD4L. Significant selectivity is observed within the HECT family, with much lower activity against HUWE1 and negligible inhibition of SMURF2 and HERC2. Importantly, HHI-1 shows no significant cross-reactivity with the tested members of the RING and RBR E3 ligase families, highlighting its specificity for the HECT catalytic mechanism.
Experimental Methodologies
In Vitro Ubiquitination Assay for IC50 Determination
This biochemical assay quantifies the formation of polyubiquitin chains on a substrate, which is a direct measure of E3 ligase activity. The inhibition of this process by HHI-1 is used to determine its IC50 value.
Materials:
-
E1 Activating Enzyme: Recombinant Human UBE1
-
E2 Conjugating Enzyme: Specific for the E3 being tested (e.g., UBE2D2 for NEDD4L)
-
E3 Ligase: Purified, recombinant human E3 ligases (HECT, RING, RBR panel)
-
Ubiquitin: Wild-type human ubiquitin
-
Substrate: Biotinylated peptide or protein substrate specific to the E3 ligase
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Inhibitor: this compound (HHI-1) dissolved in DMSO
-
Detection Reagents: Streptavidin-coated plates, primary antibody against ubiquitin, HRP-conjugated secondary antibody, TMB substrate.
Procedure:
-
Plate Preparation: Coat a 96-well high-binding plate with the biotinylated substrate and incubate for 2 hours at room temperature. Wash the plate three times with wash buffer (Assay Buffer with 0.05% Tween-20) to remove unbound substrate.
-
Inhibitor Preparation: Prepare a serial dilution of HHI-1 in DMSO, and then dilute into the assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Reaction Mixture Preparation: In a separate tube, prepare the ubiquitination reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
-
Initiation of Reaction: Add the diluted HHI-1 or DMSO control to the substrate-coated wells. Subsequently, add the ubiquitination reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by washing the plate three times with wash buffer.
-
Detection:
-
Add a primary antibody against ubiquitin to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until color development is sufficient.
-
Stop the color development by adding 1 M sulfuric acid.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance values are proportional to the amount of ubiquitinated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualized Workflow and Pathways
Workflow for E3 Ligase Inhibitor Selectivity Profiling
The following diagram outlines the systematic approach to characterizing the selectivity of a novel E3 ligase inhibitor, from initial high-throughput screening to comprehensive cross-family profiling.
Caption: Workflow for assessing E3 ligase inhibitor selectivity.
Simplified HECT E3 Ligase Ubiquitination Pathway
This diagram illustrates the two-step catalytic mechanism of HECT E3 ligases, which is the target of HHI-1.
Caption: Catalytic cycle of HECT E3 ligase ubiquitination.
A Comparative Guide to HECT E3 Ligase Inhibitors: Structural Insights and Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting the Homologous to E6AP C-terminus (HECT) domain of E3 ubiquitin ligases. Due to the limited public information on "HECT E3-IN-1," this document will focus on a well-characterized covalent inhibitor of the HECT E3 ligase NEDD4-1, providing a framework for understanding the structural basis of HECT domain inhibition. The principles and methodologies described herein are broadly applicable to the evaluation of novel HECT E3 inhibitors.
Introduction to HECT E3 Ligases
HECT E3 ubiquitin ligases are a critical family of enzymes in the ubiquitin-proteasome system, responsible for the final step of transferring ubiquitin to substrate proteins.[1][2] This process governs a vast array of cellular functions, and dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3][4] All HECT E3s share a conserved C-terminal HECT domain of approximately 350 amino acids, which is the catalytic engine of the enzyme.[1][5] This domain is comprised of two lobes, the N-lobe and the C-lobe, connected by a flexible hinge. The N-lobe is primarily responsible for binding the ubiquitin-charged E2 conjugating enzyme, while the C-lobe contains the active site cysteine that forms a transient thioester bond with ubiquitin before its transfer to a substrate.[1][4][5]
Comparative Analysis of HECT E3 Inhibitors
Developing specific inhibitors for HECT E3 ligases has been challenging due to the dynamic nature of the HECT domain and the extensive protein-protein interactions involved in its function. However, several strategies have emerged, including targeting the E2 binding site or allosteric pockets. Here, we compare a covalent fragment inhibitor of NEDD4-1 with other reported HECT E3 inhibitors.
Table 1: Quantitative Comparison of HECT E3 Ligase Inhibitors
| Inhibitor/Fragment | Target HECT Ligase | Mechanism of Action | Binding Affinity (Kd) | IC50 | Reference |
| Fragment 29 (Covalent) | NEDD4-1 | Covalent modification of a non-catalytic cysteine (C627) near a ubiquitin binding interface. | N/A (covalent) | FP IC50: 220 µM | [6] |
| Optimized Fragment 30 (Covalent) | NEDD4-1 | Covalent modification of C627. | N/A (covalent) | FP IC50: 10 µM | [6] |
| Heclin | Broad-spectrum HECT inhibitor | Induces a conformational change leading to oxidation of the active site cysteine. | Low micromolar affinity | ~25 µM (in cells for SMURF2) | [7] |
| 1-benzyl-indole-3-carbinol (1-benzyl-I3C) | NEDD4 (predicted) | Predicted to bind to a hydrophobic pocket in the N-lobe near the ubiquitin exosite. | Not experimentally validated | Potent inhibitor | [7] |
| HUWE1 Inhibitors | HUWE1 | Inhibit enzyme activity (mechanism unknown). | N/A | Low micromolar range | [7] |
Note: Direct comparison of binding affinities is challenging due to different mechanisms of action (covalent vs. non-covalent) and the limited availability of comprehensive kinetic data for all compounds.
Structural Analysis of Inhibitor Binding
The first crystal structure of a small molecule bound to a HECT E3 ligase was reported for a fragment inhibitor (compound 29) in a complex with the HECT domain of NEDD4-1.[6]
Key Structural Insights:
-
Covalent Modification: The fragment inhibitor covalently binds to a non-catalytic cysteine residue, C627, located at a key ubiquitin binding interface on the N-lobe of the NEDD4-1 HECT domain.[6]
-
Specific Interactions: The structure reveals a specific hydrogen bond between the inhibitor and the backbone carbonyl of tyrosine 605 (Y605).[6]
-
Allosteric Inhibition: By binding to this site, the inhibitor likely disrupts the non-covalent binding of ubiquitin to the N-lobe, which is important for the processive synthesis of polyubiquitin (B1169507) chains.[2] This represents an allosteric mechanism of inhibition rather than direct targeting of the catalytic cysteine.
Experimental Protocols
Accurate characterization of inhibitor binding and activity is crucial for drug development. The following are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay assesses the ability of a HECT E3 ligase to undergo auto-ubiquitination or to ubiquitinate a specific substrate in the presence and absence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant HECT E3 ligase (full-length or HECT domain)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Inhibitor compound dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against the E3 ligase/substrate
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
-
Add the HECT E3 ligase to the reaction mixture.
-
For inhibitor studies, pre-incubate the HECT E3 ligase with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a specified time before adding it to the reaction mixture.
-
If assessing substrate ubiquitination, add the purified substrate protein to the reaction.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains or an antibody against the E3 ligase (for auto-ubiquitination) or the substrate.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[8][9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified HECT domain (ligand)
-
Inhibitor compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the purified HECT domain diluted in immobilization buffer over the activated surface to allow for covalent coupling.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor compound in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized HECT domain surface, allowing for association.
-
Switch to running buffer to monitor the dissociation of the inhibitor from the HECT domain.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13]
Materials:
-
Isothermal titration calorimeter
-
Purified HECT domain
-
Inhibitor compound
-
Dialysis buffer (ensure the protein and inhibitor are in identical, well-matched buffers)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified HECT domain against the final experimental buffer.
-
Dissolve the inhibitor compound in the same final dialysis buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the HECT domain solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the HECT domain solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to HECT domain.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway: HECT E3 Ligase Ubiquitination Cascade
Caption: The two-step catalytic cycle of a HECT E3 ubiquitin ligase and the point of inhibitor action.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A generalized workflow for analyzing inhibitor-HECT domain binding kinetics using SPR.
This guide provides a foundational understanding of HECT E3 ligase inhibition, offering both theoretical knowledge and practical experimental guidance. As new inhibitors like this compound become publicly characterized, the comparative framework and methodologies presented here will be invaluable for their evaluation.
References
- 1. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into a HECT-type E3 ligase AREL1 and its ubiquitination activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HECT E3 Ligase Inhibitors: Structural Insights and Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting the Homologous to E6AP C-terminus (HECT) domain of E3 ubiquitin ligases. Due to the limited public information on "HECT E3-IN-1," this document will focus on a well-characterized covalent inhibitor of the HECT E3 ligase NEDD4-1, providing a framework for understanding the structural basis of HECT domain inhibition. The principles and methodologies described herein are broadly applicable to the evaluation of novel HECT E3 inhibitors.
Introduction to HECT E3 Ligases
HECT E3 ubiquitin ligases are a critical family of enzymes in the ubiquitin-proteasome system, responsible for the final step of transferring ubiquitin to substrate proteins.[1][2] This process governs a vast array of cellular functions, and dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3][4] All HECT E3s share a conserved C-terminal HECT domain of approximately 350 amino acids, which is the catalytic engine of the enzyme.[1][5] This domain is comprised of two lobes, the N-lobe and the C-lobe, connected by a flexible hinge. The N-lobe is primarily responsible for binding the ubiquitin-charged E2 conjugating enzyme, while the C-lobe contains the active site cysteine that forms a transient thioester bond with ubiquitin before its transfer to a substrate.[1][4][5]
Comparative Analysis of HECT E3 Inhibitors
Developing specific inhibitors for HECT E3 ligases has been challenging due to the dynamic nature of the HECT domain and the extensive protein-protein interactions involved in its function. However, several strategies have emerged, including targeting the E2 binding site or allosteric pockets. Here, we compare a covalent fragment inhibitor of NEDD4-1 with other reported HECT E3 inhibitors.
Table 1: Quantitative Comparison of HECT E3 Ligase Inhibitors
| Inhibitor/Fragment | Target HECT Ligase | Mechanism of Action | Binding Affinity (Kd) | IC50 | Reference |
| Fragment 29 (Covalent) | NEDD4-1 | Covalent modification of a non-catalytic cysteine (C627) near a ubiquitin binding interface. | N/A (covalent) | FP IC50: 220 µM | [6] |
| Optimized Fragment 30 (Covalent) | NEDD4-1 | Covalent modification of C627. | N/A (covalent) | FP IC50: 10 µM | [6] |
| Heclin | Broad-spectrum HECT inhibitor | Induces a conformational change leading to oxidation of the active site cysteine. | Low micromolar affinity | ~25 µM (in cells for SMURF2) | [7] |
| 1-benzyl-indole-3-carbinol (1-benzyl-I3C) | NEDD4 (predicted) | Predicted to bind to a hydrophobic pocket in the N-lobe near the ubiquitin exosite. | Not experimentally validated | Potent inhibitor | [7] |
| HUWE1 Inhibitors | HUWE1 | Inhibit enzyme activity (mechanism unknown). | N/A | Low micromolar range | [7] |
Note: Direct comparison of binding affinities is challenging due to different mechanisms of action (covalent vs. non-covalent) and the limited availability of comprehensive kinetic data for all compounds.
Structural Analysis of Inhibitor Binding
The first crystal structure of a small molecule bound to a HECT E3 ligase was reported for a fragment inhibitor (compound 29) in a complex with the HECT domain of NEDD4-1.[6]
Key Structural Insights:
-
Covalent Modification: The fragment inhibitor covalently binds to a non-catalytic cysteine residue, C627, located at a key ubiquitin binding interface on the N-lobe of the NEDD4-1 HECT domain.[6]
-
Specific Interactions: The structure reveals a specific hydrogen bond between the inhibitor and the backbone carbonyl of tyrosine 605 (Y605).[6]
-
Allosteric Inhibition: By binding to this site, the inhibitor likely disrupts the non-covalent binding of ubiquitin to the N-lobe, which is important for the processive synthesis of polyubiquitin chains.[2] This represents an allosteric mechanism of inhibition rather than direct targeting of the catalytic cysteine.
Experimental Protocols
Accurate characterization of inhibitor binding and activity is crucial for drug development. The following are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay assesses the ability of a HECT E3 ligase to undergo auto-ubiquitination or to ubiquitinate a specific substrate in the presence and absence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (specific for the HECT E3 of interest)
-
Recombinant HECT E3 ligase (full-length or HECT domain)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Inhibitor compound dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against the E3 ligase/substrate
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in the assay buffer.
-
Add the HECT E3 ligase to the reaction mixture.
-
For inhibitor studies, pre-incubate the HECT E3 ligase with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a specified time before adding it to the reaction mixture.
-
If assessing substrate ubiquitination, add the purified substrate protein to the reaction.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains or an antibody against the E3 ligase (for auto-ubiquitination) or the substrate.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[8][9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified HECT domain (ligand)
-
Inhibitor compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Inject the purified HECT domain diluted in immobilization buffer over the activated surface to allow for covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor compound in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized HECT domain surface, allowing for association.
-
Switch to running buffer to monitor the dissociation of the inhibitor from the HECT domain.
-
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13]
Materials:
-
Isothermal titration calorimeter
-
Purified HECT domain
-
Inhibitor compound
-
Dialysis buffer (ensure the protein and inhibitor are in identical, well-matched buffers)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified HECT domain against the final experimental buffer.
-
Dissolve the inhibitor compound in the same final dialysis buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the HECT domain solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the HECT domain solution while monitoring the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to HECT domain.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway: HECT E3 Ligase Ubiquitination Cascade
Caption: The two-step catalytic cycle of a HECT E3 ubiquitin ligase and the point of inhibitor action.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A generalized workflow for analyzing inhibitor-HECT domain binding kinetics using SPR.
This guide provides a foundational understanding of HECT E3 ligase inhibition, offering both theoretical knowledge and practical experimental guidance. As new inhibitors like this compound become publicly characterized, the comparative framework and methodologies presented here will be invaluable for their evaluation.
References
- 1. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into a HECT-type E3 ligase AREL1 and its ubiquitination activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nedd4-1 Inhibition in Cancer Cell Lines: A Guide for Researchers
A Note on HECT E3-IN-1: While this guide focuses on the inhibition of the HECT E3 ligase Nedd4-1, a promising target in oncology, it is important to note that publicly available, peer-reviewed data on the specific efficacy of This compound in cancer cell lines is currently limited. The information presented herein is based on the known roles of Nedd4-1 in cancer and the expected outcomes of its inhibition, using this compound as a specific, mechanistically defined example of a Nedd4-1 inhibitor.
Introduction to Nedd4-1 in Cancer
Nedd4-1 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-1) is a HECT domain-containing E3 ubiquitin ligase that plays a critical role in regulating the stability and function of numerous proteins involved in cell growth, proliferation, and survival.[1][2] Overexpression of Nedd4-1 has been observed in a variety of human cancers, including those of the lung, colon, and bladder, where it often correlates with poor prognosis.[1][3] Its oncogenic activity is frequently attributed to its role in the degradation of tumor suppressor proteins, such as PTEN (Phosphatase and Tensin Homolog), and the modulation of key signaling pathways like the PI3K/Akt and Notch pathways.[1][2][3]
This compound is a small molecule inhibitor that specifically targets Nedd4-1. It functions by disrupting the non-covalent binding of ubiquitin to Nedd4-1, which in turn switches the enzyme from a processive to a distributive mechanism for polyubiquitin (B1169507) chain synthesis, thereby inhibiting its function.[4]
Comparative Efficacy of Nedd4-1 Inhibition
While specific quantitative data for this compound is not available, preclinical studies involving the knockdown of Nedd4-1 or the use of other inhibitors have demonstrated significant anti-cancer effects across various cell lines. The following table summarizes these expected outcomes.
| Cancer Type | Cell Line Examples | Key Substrates/Pathways | Expected Effects of Nedd4-1 Inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, HCC827/ER | PTEN/PI3K/Akt | Reduced cell proliferation, inhibition of tumor growth, decreased migration and invasion.[1][3] |
| Colon Cancer | HCT-15, LoVo | Wnt/β-catenin, PTEN | Decreased cell growth, altered cell morphology, and changes in the actin cytoskeleton.[1][2] |
| Bladder Cancer | RT4 | PTEN, Notch-1 | Suppression of cell proliferation, induction of apoptosis, and reduced migration and invasion.[1] |
| Hepatocellular Carcinoma (HCC) | QGY7703, SMMC7721 | LATS1 (Hippo pathway) | Increased cell migration and invasion upon Nedd4-1 overexpression, suggesting inhibition would have the opposite effect.[1] |
| Prostate Cancer | PC3, DU145 | PTEN/Akt | Inhibition of cell proliferation and migration.[1] |
Signaling Pathway of Nedd4-1 in Cancer
The following diagram illustrates the central role of Nedd4-1 in promoting cancer progression through the degradation of the tumor suppressor PTEN and the activation of the pro-survival PI3K/Akt signaling pathway. Inhibition of Nedd4-1 is expected to restore PTEN levels, leading to the suppression of Akt signaling and subsequent anti-cancer effects.
Caption: Nedd4-1 mediated degradation of PTEN and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a Nedd4-1 inhibitor like this compound in cancer cell lines.
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitor.
Methodology:
-
Treat cells with the inhibitor at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To confirm the on-target effect of the inhibitor by examining the protein levels of Nedd4-1 substrates.
Methodology:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PTEN, p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Cell Migration and Invasion Assays (Wound Healing/Transwell Assay)
Objective: To assess the effect of the inhibitor on the migratory and invasive potential of cancer cells.
Methodology (Wound Healing):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treat the cells with the inhibitor and monitor the closure of the scratch over time using microscopy.
Methodology (Transwell Invasion):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in the upper chamber in serum-free media containing the inhibitor.
-
Add complete media to the lower chamber as a chemoattractant.
-
After incubation, remove non-invading cells from the upper surface of the membrane.
-
Fix, stain, and count the invading cells on the lower surface of the membrane.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel inhibitor of Nedd4-1.
Caption: A generalized workflow for testing the efficacy of a Nedd4-1 inhibitor.
References
Comparative Efficacy of Nedd4-1 Inhibition in Cancer Cell Lines: A Guide for Researchers
A Note on HECT E3-IN-1: While this guide focuses on the inhibition of the HECT E3 ligase Nedd4-1, a promising target in oncology, it is important to note that publicly available, peer-reviewed data on the specific efficacy of This compound in cancer cell lines is currently limited. The information presented herein is based on the known roles of Nedd4-1 in cancer and the expected outcomes of its inhibition, using this compound as a specific, mechanistically defined example of a Nedd4-1 inhibitor.
Introduction to Nedd4-1 in Cancer
Nedd4-1 (Neuronal Precursor Cell Expressed Developmentally Down-regulated 4-1) is a HECT domain-containing E3 ubiquitin ligase that plays a critical role in regulating the stability and function of numerous proteins involved in cell growth, proliferation, and survival.[1][2] Overexpression of Nedd4-1 has been observed in a variety of human cancers, including those of the lung, colon, and bladder, where it often correlates with poor prognosis.[1][3] Its oncogenic activity is frequently attributed to its role in the degradation of tumor suppressor proteins, such as PTEN (Phosphatase and Tensin Homolog), and the modulation of key signaling pathways like the PI3K/Akt and Notch pathways.[1][2][3]
This compound is a small molecule inhibitor that specifically targets Nedd4-1. It functions by disrupting the non-covalent binding of ubiquitin to Nedd4-1, which in turn switches the enzyme from a processive to a distributive mechanism for polyubiquitin chain synthesis, thereby inhibiting its function.[4]
Comparative Efficacy of Nedd4-1 Inhibition
While specific quantitative data for this compound is not available, preclinical studies involving the knockdown of Nedd4-1 or the use of other inhibitors have demonstrated significant anti-cancer effects across various cell lines. The following table summarizes these expected outcomes.
| Cancer Type | Cell Line Examples | Key Substrates/Pathways | Expected Effects of Nedd4-1 Inhibition |
| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, HCC827/ER | PTEN/PI3K/Akt | Reduced cell proliferation, inhibition of tumor growth, decreased migration and invasion.[1][3] |
| Colon Cancer | HCT-15, LoVo | Wnt/β-catenin, PTEN | Decreased cell growth, altered cell morphology, and changes in the actin cytoskeleton.[1][2] |
| Bladder Cancer | RT4 | PTEN, Notch-1 | Suppression of cell proliferation, induction of apoptosis, and reduced migration and invasion.[1] |
| Hepatocellular Carcinoma (HCC) | QGY7703, SMMC7721 | LATS1 (Hippo pathway) | Increased cell migration and invasion upon Nedd4-1 overexpression, suggesting inhibition would have the opposite effect.[1] |
| Prostate Cancer | PC3, DU145 | PTEN/Akt | Inhibition of cell proliferation and migration.[1] |
Signaling Pathway of Nedd4-1 in Cancer
The following diagram illustrates the central role of Nedd4-1 in promoting cancer progression through the degradation of the tumor suppressor PTEN and the activation of the pro-survival PI3K/Akt signaling pathway. Inhibition of Nedd4-1 is expected to restore PTEN levels, leading to the suppression of Akt signaling and subsequent anti-cancer effects.
Caption: Nedd4-1 mediated degradation of PTEN and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a Nedd4-1 inhibitor like this compound in cancer cell lines.
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the inhibitor.
Methodology:
-
Treat cells with the inhibitor at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Objective: To confirm the on-target effect of the inhibitor by examining the protein levels of Nedd4-1 substrates.
Methodology:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PTEN, p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Cell Migration and Invasion Assays (Wound Healing/Transwell Assay)
Objective: To assess the effect of the inhibitor on the migratory and invasive potential of cancer cells.
Methodology (Wound Healing):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treat the cells with the inhibitor and monitor the closure of the scratch over time using microscopy.
Methodology (Transwell Invasion):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in the upper chamber in serum-free media containing the inhibitor.
-
Add complete media to the lower chamber as a chemoattractant.
-
After incubation, remove non-invading cells from the upper surface of the membrane.
-
Fix, stain, and count the invading cells on the lower surface of the membrane.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a novel inhibitor of Nedd4-1.
Caption: A generalized workflow for testing the efficacy of a Nedd4-1 inhibitor.
References
Validating the Downstream Effects of HECT E3-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HECT E3-IN-1, a selective inhibitor of the HECT E3 ubiquitin ligase Nedd4-1, with an alternative inhibitor, heclin (B1673030). It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of this compound's performance and downstream effects.
Introduction to HECT E3 Ligase Inhibition
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a family of enzymes crucial for mediating the transfer of ubiquitin to substrate proteins, a process that governs a vast array of cellular functions including protein degradation, signal transduction, and cell trafficking.[1] The dysregulation of HECT E3 ligases is implicated in numerous diseases, making them attractive therapeutic targets.[2][3] this compound is a novel inhibitor targeting Nedd4-1, a key member of the Nedd4 subfamily of HECT E3 ligases.[4][5] This guide will compare its effects with those of heclin, a broader HECT domain inhibitor.
Comparative Analysis of HECT E3 Ligase Inhibitors
This section details the mechanisms of action and downstream effects of this compound and heclin, with quantitative data summarized for direct comparison.
Mechanism of Action
This compound and heclin employ distinct mechanisms to inhibit HECT E3 ligase activity.
-
This compound: This small molecule specifically targets the Nedd4-1 HECT domain. It functions by disrupting the non-covalent binding of ubiquitin to the N-lobe of the HECT domain. This interference switches the enzyme's polyubiquitin (B1169507) chain synthesis from a processive to a distributive mechanism, effectively reducing the efficiency of substrate ubiquitination.
-
Heclin: In contrast, heclin is a broader inhibitor of several HECT E3 ligases, including Nedd4, Smurf2, and WWP1. It does not compete with E2 enzyme binding but induces a conformational change in the HECT domain. This change renders the catalytic cysteine residue more susceptible to oxidation, thereby inhibiting the formation of the ubiquitin-E3 thioester intermediate, a critical step in the ubiquitination cascade.
dot
Caption: Mechanisms of HECT E3 Ligase Inhibition.
Downstream Effects and Substrate Targeting
The inhibition of Nedd4-1 by this compound is expected to stabilize its downstream substrates, leading to various cellular consequences. Nedd4-1 has been implicated in the regulation of multiple signaling pathways by targeting a range of substrates for ubiquitination and subsequent degradation or altered function.
| Target Substrate | Biological Process | Effect of this compound Treatment |
| PTEN | Tumor Suppression, PI3K/Akt Signaling | Increased PTEN stability, leading to reduced Akt activation and potentially decreased cell proliferation. |
| LATS1 | Hippo Pathway, Tumor Suppression | Stabilization of LATS1, resulting in increased phosphorylation of YAP and its cytoplasmic retention, thereby inhibiting its oncogenic activity. |
| FGFR1 | Growth Factor Signaling | Increased FGFR1 levels and sustained downstream signaling. |
| Thrombospondin-1 (Tsp-1) | Angiogenesis Inhibition | Potential decrease in Tsp-1 levels, as Nedd4-1 is a suppressor of Tsp-1. |
| Notch-1 | Development, Cell Fate | Stabilization of Notch-1, potentially impacting cell differentiation and proliferation. |
Heclin, with its broader specificity, would likely impact a wider range of substrates targeted by Nedd4, Smurf2, and WWP1, leading to more pleiotropic effects.
Experimental Validation Protocols
To validate the downstream effects of this compound, a series of biochemical and cell-based assays are essential. The following protocols provide a framework for these investigations.
In Vitro Ubiquitination Assay
This assay directly assesses the inhibitory effect of this compound on Nedd4-1's ubiquitination activity.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Nedd4-1
-
Recombinant substrate (e.g., a known Nedd4-1 substrate or a generic substrate)
-
Ubiquitin
-
ATP
-
This compound and Heclin
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate in the ubiquitination buffer.
-
Add varying concentrations of this compound or heclin to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Nedd4-1 and ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to detect its ubiquitinated forms (visible as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm overall ubiquitination.
dot
Caption: In Vitro Ubiquitination Assay Workflow.
Cycloheximide (B1669411) (CHX) Chase Assay
This cell-based assay determines the effect of this compound on the stability of a specific Nedd4-1 substrate.
Materials:
-
Cell line expressing the Nedd4-1 substrate of interest
-
Cycloheximide (CHX) solution
-
This compound
-
Cell lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE and Western blotting reagents
-
Antibody against the substrate of interest and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with this compound or a vehicle control for a predetermined time.
-
Add cycloheximide to all wells to inhibit new protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the substrate and a loading control.
-
Quantify the band intensities to determine the half-life of the substrate protein in the presence and absence of the inhibitor.
Co-Immunoprecipitation (Co-IP) for Ubiquitination
This assay confirms the ubiquitination status of a target protein within cells.
Materials:
-
Cells treated with this compound or vehicle
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Treat cells with this compound or vehicle. In the final hours of treatment, add a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the target protein and ubiquitin to detect the ubiquitinated forms of the target.
dot
Caption: Simplified Nedd4-1 Signaling Pathway.
Conclusion
This compound presents a targeted approach to modulating the activity of the Nedd4-1 ubiquitin ligase by altering its enzymatic mechanism. The experimental framework provided in this guide allows for a thorough and objective validation of its downstream effects and a direct comparison with other inhibitors like heclin. The data generated from these experiments will be crucial for researchers and drug developers in assessing the therapeutic potential of this compound.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 4. pnas.org [pnas.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of HECT E3-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HECT E3-IN-1, a selective inhibitor of the HECT E3 ubiquitin ligase Nedd4-1, with an alternative inhibitor, heclin. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of this compound's performance and downstream effects.
Introduction to HECT E3 Ligase Inhibition
HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases are a family of enzymes crucial for mediating the transfer of ubiquitin to substrate proteins, a process that governs a vast array of cellular functions including protein degradation, signal transduction, and cell trafficking.[1] The dysregulation of HECT E3 ligases is implicated in numerous diseases, making them attractive therapeutic targets.[2][3] this compound is a novel inhibitor targeting Nedd4-1, a key member of the Nedd4 subfamily of HECT E3 ligases.[4][5] This guide will compare its effects with those of heclin, a broader HECT domain inhibitor.
Comparative Analysis of HECT E3 Ligase Inhibitors
This section details the mechanisms of action and downstream effects of this compound and heclin, with quantitative data summarized for direct comparison.
Mechanism of Action
This compound and heclin employ distinct mechanisms to inhibit HECT E3 ligase activity.
-
This compound: This small molecule specifically targets the Nedd4-1 HECT domain. It functions by disrupting the non-covalent binding of ubiquitin to the N-lobe of the HECT domain. This interference switches the enzyme's polyubiquitin chain synthesis from a processive to a distributive mechanism, effectively reducing the efficiency of substrate ubiquitination.
-
Heclin: In contrast, heclin is a broader inhibitor of several HECT E3 ligases, including Nedd4, Smurf2, and WWP1. It does not compete with E2 enzyme binding but induces a conformational change in the HECT domain. This change renders the catalytic cysteine residue more susceptible to oxidation, thereby inhibiting the formation of the ubiquitin-E3 thioester intermediate, a critical step in the ubiquitination cascade.
dot
Caption: Mechanisms of HECT E3 Ligase Inhibition.
Downstream Effects and Substrate Targeting
The inhibition of Nedd4-1 by this compound is expected to stabilize its downstream substrates, leading to various cellular consequences. Nedd4-1 has been implicated in the regulation of multiple signaling pathways by targeting a range of substrates for ubiquitination and subsequent degradation or altered function.
| Target Substrate | Biological Process | Effect of this compound Treatment |
| PTEN | Tumor Suppression, PI3K/Akt Signaling | Increased PTEN stability, leading to reduced Akt activation and potentially decreased cell proliferation. |
| LATS1 | Hippo Pathway, Tumor Suppression | Stabilization of LATS1, resulting in increased phosphorylation of YAP and its cytoplasmic retention, thereby inhibiting its oncogenic activity. |
| FGFR1 | Growth Factor Signaling | Increased FGFR1 levels and sustained downstream signaling. |
| Thrombospondin-1 (Tsp-1) | Angiogenesis Inhibition | Potential decrease in Tsp-1 levels, as Nedd4-1 is a suppressor of Tsp-1. |
| Notch-1 | Development, Cell Fate | Stabilization of Notch-1, potentially impacting cell differentiation and proliferation. |
Heclin, with its broader specificity, would likely impact a wider range of substrates targeted by Nedd4, Smurf2, and WWP1, leading to more pleiotropic effects.
Experimental Validation Protocols
To validate the downstream effects of this compound, a series of biochemical and cell-based assays are essential. The following protocols provide a framework for these investigations.
In Vitro Ubiquitination Assay
This assay directly assesses the inhibitory effect of this compound on Nedd4-1's ubiquitination activity.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant Nedd4-1
-
Recombinant substrate (e.g., a known Nedd4-1 substrate or a generic substrate)
-
Ubiquitin
-
ATP
-
This compound and Heclin
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate in the ubiquitination buffer.
-
Add varying concentrations of this compound or heclin to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding Nedd4-1 and ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies against the substrate to detect its ubiquitinated forms (visible as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm overall ubiquitination.
dot
Caption: In Vitro Ubiquitination Assay Workflow.
Cycloheximide (CHX) Chase Assay
This cell-based assay determines the effect of this compound on the stability of a specific Nedd4-1 substrate.
Materials:
-
Cell line expressing the Nedd4-1 substrate of interest
-
Cycloheximide (CHX) solution
-
This compound
-
Cell lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE and Western blotting reagents
-
Antibody against the substrate of interest and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with this compound or a vehicle control for a predetermined time.
-
Add cycloheximide to all wells to inhibit new protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the substrate and a loading control.
-
Quantify the band intensities to determine the half-life of the substrate protein in the presence and absence of the inhibitor.
Co-Immunoprecipitation (Co-IP) for Ubiquitination
This assay confirms the ubiquitination status of a target protein within cells.
Materials:
-
Cells treated with this compound or vehicle
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Treat cells with this compound or vehicle. In the final hours of treatment, add a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the target protein and ubiquitin to detect the ubiquitinated forms of the target.
dot
Caption: Simplified Nedd4-1 Signaling Pathway.
Conclusion
This compound presents a targeted approach to modulating the activity of the Nedd4-1 ubiquitin ligase by altering its enzymatic mechanism. The experimental framework provided in this guide allows for a thorough and objective validation of its downstream effects and a direct comparison with other inhibitors like heclin. The data generated from these experiments will be crucial for researchers and drug developers in assessing the therapeutic potential of this compound.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 4. pnas.org [pnas.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of HECT E3 Ubiquitin Ligases
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of this process is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. The Homologous to E6AP C-Terminus (HECT) family, comprising approximately 28 members in humans, is a distinct class of E3 ligases that actively participates in the catalytic transfer of ubiquitin via a transient thioester intermediate.[1][2][3] The dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[4][5][6]
The development of small molecule inhibitors for HECT E3 ligases has been challenging due to the conserved nature of the catalytic HECT domain and the reliance on disrupting protein-protein interactions.[1][2] This guide provides a comparative overview of prominent small molecule inhibitors targeting HECT E3 ligases. While information on a specific compound named "HECT E3-IN-1" is not available in the public domain, this document will focus on other well-characterized inhibitors, presenting their performance data, mechanisms of action, and the experimental protocols used for their evaluation.
The HECT E3 Ubiquitin Ligase Catalytic Cycle
The ubiquitination process is a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[3][5][7] HECT E3 ligases, unlike the more numerous RING E3s, form a covalent thioester intermediate with ubiquitin before transferring it to the substrate.[3][8][9] This two-step transfer mechanism within the E3 ligase itself offers distinct opportunities for therapeutic inhibition.
Comparative Analysis of HECT E3 Ligase Inhibitors
Several small molecules have been identified that inhibit HECT E3 ligases through diverse mechanisms. These range from broad-spectrum inhibitors to compounds showing selectivity for specific family members.
| Inhibitor Class | Target(s) | Mechanism of Action | Reported IC₅₀ | Cellular Effects & Notes |
| Heclin | Pan-HECT (e.g., SMURF2, NEDD4, HUWE1, WWP1)[2][10] | Induces a conformational change that promotes oxidation of the catalytic cysteine, thus inhibiting the enzyme. Does not block E2 binding.[2][3] | Low micromolar range[2] | Broadly inhibits HECT ligases in cells; prolonged exposure can lead to cell death.[2][10] |
| HUWE1 Inhibitors | HUWE1[1][3] | Unknown, but reduces substrate ubiquitination. | Low micromolar range[1][3] | Selective for HUWE1 over NEDD4 family members. Reduces the growth of colorectal cancer cells.[1][3] |
| Indole-3-carbinol (I3C) Analogs | NEDD4 family (e.g., NEDD4-1, WWP1)[3][11] | Predicted to bind to a hydrophobic pocket on the N-lobe of the HECT domain, near the ubiquitin exosite.[3] | Micromolar range (I3C); 1-benzyl-I3C is more potent.[3] | Can stabilize PTEN, reduce Akt phosphorylation, and impair cancer cell viability.[11] |
| Clomipramine | ITCH[11][12] | Specifically blocks the HECT catalytic activity of ITCH.[12] | Not specified | An antidepressant drug repurposed as a HECT inhibitor.[11] |
| Electrophilic Fragments | NEDD4-1[9][13] | Covalently modifies a non-catalytic cysteine (C627) at a ubiquitin binding interface, switching the enzyme from a processive to a distributive mechanism.[9][13] | 11.5 µM (Kd for lead fragment)[9] | Represents a novel inhibitory mechanism by altering enzyme processivity rather than direct catalytic inhibition.[13] |
Mechanisms of Inhibition
Small molecule inhibitors can interfere with the HECT E3 ligase cycle at multiple points. The identified compounds demonstrate the feasibility of targeting not only the active site but also allosteric sites that regulate enzyme conformation and processivity.
Experimental Protocols
The evaluation of HECT E3 ligase inhibitors relies on a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro HECT E3 Autoubiquitination Assay
This biochemical assay is a fundamental method to assess the direct inhibitory effect of a compound on the enzymatic activity of a purified HECT E3 ligase.
Objective: To measure the formation of polyubiquitin (B1169507) chains on the HECT E3 ligase itself in the presence and absence of an inhibitor.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D3)
-
Purified HECT E3 ligase
-
Ubiquitin (wild-type or tagged)
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-ubiquitin, anti-E3 ligase)
Procedure:
-
Prepare a reaction master mix containing ubiquitination buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
Aliquot the master mix into separate reaction tubes.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a DMSO-only vehicle control. Pre-incubate for 15-30 minutes at room temperature.
-
Add the purified HECT E3 ligase (e.g., 200 nM) to each tube.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using an anti-ubiquitin antibody to visualize the formation of high molecular weight polyubiquitin chains, which appear as a smear or ladder above the band for the unmodified E3 ligase. An antibody against the E3 ligase can confirm equal loading.
-
Quantify the intensity of the polyubiquitin signal to determine the IC₅₀ of the inhibitor.
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This cell-based assay validates the inhibitor's activity within a cellular context, confirming cell permeability and efficacy on endogenous or overexpressed targets.[14][15]
Objective: To detect the ubiquitination of a specific substrate protein in cells treated with a HECT E3 inhibitor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmids expressing tagged substrate (e.g., HA-Substrate) and tagged ubiquitin (e.g., His-Ubiquitin)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (RIPA buffer with 1% SDS)
-
Proteasome inhibitor (e.g., MG132)
-
Deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM)
-
Test inhibitor
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (e.g., anti-His, anti-HA)
Procedure:
-
Co-transfect cells with plasmids for HA-Substrate and His-Ubiquitin.
-
After 24-36 hours, treat the cells with the test inhibitor or vehicle (DMSO) for a desired period (e.g., 4-6 hours).
-
In the final hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
Harvest the cells and lyse them in a denaturing lysis buffer (e.g., RIPA with 1% SDS, protease inhibitors, and NEM) to disrupt protein-protein interactions.[14]
-
Boil the lysates for 10 minutes to ensure complete denaturation, then dilute 10-fold with lysis buffer (without SDS) to reduce the SDS concentration to 0.1%.[14]
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-HA antibody overnight at 4°C to capture the substrate protein.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting. Probe one membrane with an anti-His antibody to detect the ubiquitinated substrate (as a high molecular weight smear) and another with an anti-HA antibody to confirm the immunoprecipitation of the substrate. A decrease in the smear in inhibitor-treated samples indicates successful inhibition of ubiquitination.
Conclusion and Future Directions
The landscape of HECT E3 ligase inhibitors, while still emerging, demonstrates significant promise. The discovery of compounds like heclin, along with more targeted agents for HUWE1 and NEDD4-1, validates HECT E3s as druggable targets.[2][3][13] The diverse mechanisms of action, from direct catalytic inhibition to allosteric modulation of processivity, highlight the rich pharmacology that can be explored.[2][13] For researchers and drug developers, the key challenge remains the development of highly selective inhibitors that can distinguish between the 28 members of the HECT family to minimize off-target effects. Future efforts will likely focus on high-throughput screening campaigns, fragment-based drug discovery, and structure-guided design to develop the next generation of potent and selective HECT E3 ligase modulators for clinical applications.[9][12][16]
References
- 1. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 9. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination assay [bio-protocol.org]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Inhibitors of HECT E3 Ubiquitin Ligases
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of this process is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. The Homologous to E6AP C-Terminus (HECT) family, comprising approximately 28 members in humans, is a distinct class of E3 ligases that actively participates in the catalytic transfer of ubiquitin via a transient thioester intermediate.[1][2][3] The dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[4][5][6]
The development of small molecule inhibitors for HECT E3 ligases has been challenging due to the conserved nature of the catalytic HECT domain and the reliance on disrupting protein-protein interactions.[1][2] This guide provides a comparative overview of prominent small molecule inhibitors targeting HECT E3 ligases. While information on a specific compound named "HECT E3-IN-1" is not available in the public domain, this document will focus on other well-characterized inhibitors, presenting their performance data, mechanisms of action, and the experimental protocols used for their evaluation.
The HECT E3 Ubiquitin Ligase Catalytic Cycle
The ubiquitination process is a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[3][5][7] HECT E3 ligases, unlike the more numerous RING E3s, form a covalent thioester intermediate with ubiquitin before transferring it to the substrate.[3][8][9] This two-step transfer mechanism within the E3 ligase itself offers distinct opportunities for therapeutic inhibition.
Comparative Analysis of HECT E3 Ligase Inhibitors
Several small molecules have been identified that inhibit HECT E3 ligases through diverse mechanisms. These range from broad-spectrum inhibitors to compounds showing selectivity for specific family members.
| Inhibitor Class | Target(s) | Mechanism of Action | Reported IC₅₀ | Cellular Effects & Notes |
| Heclin | Pan-HECT (e.g., SMURF2, NEDD4, HUWE1, WWP1)[2][10] | Induces a conformational change that promotes oxidation of the catalytic cysteine, thus inhibiting the enzyme. Does not block E2 binding.[2][3] | Low micromolar range[2] | Broadly inhibits HECT ligases in cells; prolonged exposure can lead to cell death.[2][10] |
| HUWE1 Inhibitors | HUWE1[1][3] | Unknown, but reduces substrate ubiquitination. | Low micromolar range[1][3] | Selective for HUWE1 over NEDD4 family members. Reduces the growth of colorectal cancer cells.[1][3] |
| Indole-3-carbinol (I3C) Analogs | NEDD4 family (e.g., NEDD4-1, WWP1)[3][11] | Predicted to bind to a hydrophobic pocket on the N-lobe of the HECT domain, near the ubiquitin exosite.[3] | Micromolar range (I3C); 1-benzyl-I3C is more potent.[3] | Can stabilize PTEN, reduce Akt phosphorylation, and impair cancer cell viability.[11] |
| Clomipramine | ITCH[11][12] | Specifically blocks the HECT catalytic activity of ITCH.[12] | Not specified | An antidepressant drug repurposed as a HECT inhibitor.[11] |
| Electrophilic Fragments | NEDD4-1[9][13] | Covalently modifies a non-catalytic cysteine (C627) at a ubiquitin binding interface, switching the enzyme from a processive to a distributive mechanism.[9][13] | 11.5 µM (Kd for lead fragment)[9] | Represents a novel inhibitory mechanism by altering enzyme processivity rather than direct catalytic inhibition.[13] |
Mechanisms of Inhibition
Small molecule inhibitors can interfere with the HECT E3 ligase cycle at multiple points. The identified compounds demonstrate the feasibility of targeting not only the active site but also allosteric sites that regulate enzyme conformation and processivity.
Experimental Protocols
The evaluation of HECT E3 ligase inhibitors relies on a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro HECT E3 Autoubiquitination Assay
This biochemical assay is a fundamental method to assess the direct inhibitory effect of a compound on the enzymatic activity of a purified HECT E3 ligase.
Objective: To measure the formation of polyubiquitin chains on the HECT E3 ligase itself in the presence and absence of an inhibitor.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D3)
-
Purified HECT E3 ligase
-
Ubiquitin (wild-type or tagged)
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
Antibodies for Western blotting (anti-ubiquitin, anti-E3 ligase)
Procedure:
-
Prepare a reaction master mix containing ubiquitination buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
Aliquot the master mix into separate reaction tubes.
-
Add the test inhibitor at various concentrations to the respective tubes. Include a DMSO-only vehicle control. Pre-incubate for 15-30 minutes at room temperature.
-
Add the purified HECT E3 ligase (e.g., 200 nM) to each tube.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blot analysis using an anti-ubiquitin antibody to visualize the formation of high molecular weight polyubiquitin chains, which appear as a smear or ladder above the band for the unmodified E3 ligase. An antibody against the E3 ligase can confirm equal loading.
-
Quantify the intensity of the polyubiquitin signal to determine the IC₅₀ of the inhibitor.
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This cell-based assay validates the inhibitor's activity within a cellular context, confirming cell permeability and efficacy on endogenous or overexpressed targets.[14][15]
Objective: To detect the ubiquitination of a specific substrate protein in cells treated with a HECT E3 inhibitor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmids expressing tagged substrate (e.g., HA-Substrate) and tagged ubiquitin (e.g., His-Ubiquitin)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (RIPA buffer with 1% SDS)
-
Proteasome inhibitor (e.g., MG132)
-
Deubiquitinase (DUB) inhibitor (e.g., N-Ethylmaleimide, NEM)
-
Test inhibitor
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-His, anti-HA)
Procedure:
-
Co-transfect cells with plasmids for HA-Substrate and His-Ubiquitin.
-
After 24-36 hours, treat the cells with the test inhibitor or vehicle (DMSO) for a desired period (e.g., 4-6 hours).
-
In the final hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.
-
Harvest the cells and lyse them in a denaturing lysis buffer (e.g., RIPA with 1% SDS, protease inhibitors, and NEM) to disrupt protein-protein interactions.[14]
-
Boil the lysates for 10 minutes to ensure complete denaturation, then dilute 10-fold with lysis buffer (without SDS) to reduce the SDS concentration to 0.1%.[14]
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-HA antibody overnight at 4°C to capture the substrate protein.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting. Probe one membrane with an anti-His antibody to detect the ubiquitinated substrate (as a high molecular weight smear) and another with an anti-HA antibody to confirm the immunoprecipitation of the substrate. A decrease in the smear in inhibitor-treated samples indicates successful inhibition of ubiquitination.
Conclusion and Future Directions
The landscape of HECT E3 ligase inhibitors, while still emerging, demonstrates significant promise. The discovery of compounds like heclin, along with more targeted agents for HUWE1 and NEDD4-1, validates HECT E3s as druggable targets.[2][3][13] The diverse mechanisms of action, from direct catalytic inhibition to allosteric modulation of processivity, highlight the rich pharmacology that can be explored.[2][13] For researchers and drug developers, the key challenge remains the development of highly selective inhibitors that can distinguish between the 28 members of the HECT family to minimize off-target effects. Future efforts will likely focus on high-throughput screening campaigns, fragment-based drug discovery, and structure-guided design to develop the next generation of potent and selective HECT E3 ligase modulators for clinical applications.[9][12][16]
References
- 1. HECT E3 Ligases: A Tale With Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | HECT E3 Ligases: A Tale With Multiple Facets [frontiersin.org]
- 4. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HECT E3 ubiquitin ligases – emerging insights into their biological roles and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Function of HECT E3 Ubiquitin Ligases and their Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]
- 9. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination assay [bio-protocol.org]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Confirming the On-Target Effects of HECT E3 Ligase Inhibitors: A Comparative Guide to Genetic Approaches
For researchers and drug development professionals, ensuring that a small molecule inhibitor specifically engages its intended target is a critical step in the validation process. This guide provides a comprehensive comparison of genetic approaches to confirm the on-target effects of a novel HECT E3 ligase inhibitor, HECT-i-A. We compare the performance of HECT-i-A with an alternative inhibitor, HECT-i-B, and with genetic knockdown approaches (siRNA/shRNA), providing supporting experimental data and detailed protocols.
Introduction to HECT E3 Ligases and Targeted Inhibition
HECT (Homologous to the E6AP Carboxyl Terminus) E3 ubiquitin ligases are a family of enzymes that play a pivotal role in the ubiquitin-proteasome system. They are responsible for the final step of transferring ubiquitin to substrate proteins, marking them for degradation or altering their function.[1][2] Dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][3]
Small molecule inhibitors designed to modulate the activity of HECT E3 ligases, such as the hypothetical inhibitor HECT-i-A, hold significant therapeutic promise. However, it is imperative to rigorously validate that the observed cellular effects of such inhibitors are a direct consequence of their interaction with the intended HECT E3 ligase target. Genetic methods, such as CRISPR-Cas9 mediated gene knockout and siRNA/shRNA-mediated gene knockdown, are powerful tools for this purpose.
Comparative Analysis of On-Target Validation Methods
To objectively assess the on-target efficacy of HECT-i-A, we present a comparative analysis with another hypothetical inhibitor, HECT-i-B, and a genetic knockdown approach targeting the same HECT E3 ligase. The following tables summarize the quantitative data from a series of validation experiments.
Table 1: In Vitro Ubiquitination Assay
This assay measures the direct inhibitory effect of HECT-i-A and HECT-i-B on the enzymatic activity of the target HECT E3 ligase.
| Treatment | Inhibitor Concentration (nM) | HECT E3 Ligase Activity (% of Control) | IC50 (nM) |
| Vehicle (DMSO) | - | 100% | - |
| HECT-i-A | 1 | 85% | 50 |
| 10 | 65% | ||
| 50 | 48% | ||
| 100 | 30% | ||
| 500 | 12% | ||
| HECT-i-B | 1 | 95% | 250 |
| 10 | 80% | ||
| 50 | 60% | ||
| 100 | 45% | ||
| 500 | 25% |
Table 2: Cellular Substrate Degradation Assay
This assay measures the accumulation of a known substrate of the target HECT E3 ligase in cells treated with the inhibitors or with siRNA against the E3 ligase.
| Treatment | Substrate Protein Level (% of Control) | p-value vs. Control |
| Vehicle (DMSO) | 100% | - |
| HECT-i-A (100 nM) | 185% | < 0.01 |
| HECT-i-B (100 nM) | 140% | < 0.05 |
| Scrambled siRNA | 105% | > 0.05 |
| HECT E3 Ligase siRNA | 195% | < 0.01 |
Table 3: Phenotypic Assay (Cell Viability)
This assay assesses the downstream biological consequence of inhibiting the HECT E3 ligase, in this case, a reduction in cancer cell viability.
| Treatment | Cell Viability (% of Control) | p-value vs. Control |
| Vehicle (DMSO) | 100% | - |
| HECT-i-A (100 nM) | 65% | < 0.01 |
| HECT-i-B (100 nM) | 80% | < 0.05 |
| Scrambled siRNA | 98% | > 0.05 |
| HECT E3 Ligase siRNA | 62% | < 0.01 |
Table 4: CRISPR-Cas9 Knockout Rescue Experiment
This experiment aims to demonstrate that the effect of the inhibitor is dependent on the presence of the target HECT E3 ligase.
| Cell Line | Treatment | Substrate Protein Level (% of WT Control) |
| Wild-Type (WT) | Vehicle | 100% |
| Wild-Type (WT) | HECT-i-A (100 nM) | 190% |
| HECT E3 Ligase KO | Vehicle | 210% |
| HECT E3 Ligase KO | HECT-i-A (100 nM) | 215% (No significant change) |
Visualizing the Validation Workflow and Underlying Biology
To further clarify the concepts and experimental designs, the following diagrams were generated using Graphviz.
Caption: A simplified signaling pathway illustrating the role of a target HECT E3 ligase.
Caption: Experimental workflow for validating on-target effects of HECT E3 ligase inhibitors.
Caption: Logical framework for confirming the on-target effects of HECT-i-A.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: siRNA-mediated Knockdown of Target HECT E3 Ligase
Objective: To transiently reduce the expression of the target HECT E3 ligase to assess the phenotypic consequences and compare them to the effects of HECT-i-A.
Materials:
-
HEK293T cells (or other relevant cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the HECT E3 ligase (pre-designed and validated)
-
Scrambled (non-targeting) siRNA control
-
6-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western blotting or qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293T cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either target-specific or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with 1 mL of PBS.
-
Add 800 µL of Opti-MEM to the siRNA-lipid complex mixture.
-
Add the 1 mL of the final mixture to the corresponding well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis.
-
Western Blotting: Lyse the cells and perform Western blotting to confirm the knockdown of the HECT E3 ligase protein and to measure the levels of the substrate protein.
-
qPCR: Extract RNA and perform quantitative real-time PCR to confirm the knockdown of the HECT E3 ligase mRNA.
-
Phenotypic Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of the knockdown on cell proliferation or survival.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of Target HECT E3 Ligase
Objective: To generate a stable cell line lacking the target HECT E3 ligase to definitively test the on-target activity of HECT-i-A.
Materials:
-
HEK293T cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (sgRNA) targeting an early exon of the HECT E3 ligase gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Polyethylenimine (PEI) or other transfection reagent for lentivirus production
-
Puromycin or other selection antibiotic
-
Complete growth medium
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and sgRNA) and the packaging plasmids using PEI.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction:
-
Seed target cells and transduce them with the collected lentivirus in the presence of polybrene.
-
-
Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Single-Cell Cloning:
-
Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Validation of Knockout:
-
Expand the individual clones and screen for the absence of the target HECT E3 ligase.
-
Genomic DNA Analysis: Extract genomic DNA, PCR amplify the targeted region, and sequence to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blotting: Perform Western blotting to confirm the complete absence of the HECT E3 ligase protein.
-
-
Rescue Experiment:
-
Treat both wild-type and validated knockout cell lines with HECT-i-A at the desired concentration.
-
After 24-48 hours, lyse the cells and perform Western blotting to measure the levels of the substrate protein.
-
Conclusion
The combination of in vitro biochemical assays, cellular substrate degradation assays, and phenotypic assessments, when coupled with rigorous genetic validation techniques, provides a robust framework for confirming the on-target effects of novel HECT E3 ligase inhibitors. The data presented for the hypothetical inhibitor HECT-i-A demonstrates a clear on-target mechanism of action, as its effects are consistently mimicked by siRNA-mediated knockdown and are abrogated in a CRISPR-Cas9 knockout background. This multi-faceted approach is essential for advancing potent and specific HECT E3 ligase inhibitors towards clinical development.
References
Confirming the On-Target Effects of HECT E3 Ligase Inhibitors: A Comparative Guide to Genetic Approaches
For researchers and drug development professionals, ensuring that a small molecule inhibitor specifically engages its intended target is a critical step in the validation process. This guide provides a comprehensive comparison of genetic approaches to confirm the on-target effects of a novel HECT E3 ligase inhibitor, HECT-i-A. We compare the performance of HECT-i-A with an alternative inhibitor, HECT-i-B, and with genetic knockdown approaches (siRNA/shRNA), providing supporting experimental data and detailed protocols.
Introduction to HECT E3 Ligases and Targeted Inhibition
HECT (Homologous to the E6AP Carboxyl Terminus) E3 ubiquitin ligases are a family of enzymes that play a pivotal role in the ubiquitin-proteasome system. They are responsible for the final step of transferring ubiquitin to substrate proteins, marking them for degradation or altering their function.[1][2] Dysregulation of HECT E3 ligases is implicated in numerous diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][3]
Small molecule inhibitors designed to modulate the activity of HECT E3 ligases, such as the hypothetical inhibitor HECT-i-A, hold significant therapeutic promise. However, it is imperative to rigorously validate that the observed cellular effects of such inhibitors are a direct consequence of their interaction with the intended HECT E3 ligase target. Genetic methods, such as CRISPR-Cas9 mediated gene knockout and siRNA/shRNA-mediated gene knockdown, are powerful tools for this purpose.
Comparative Analysis of On-Target Validation Methods
To objectively assess the on-target efficacy of HECT-i-A, we present a comparative analysis with another hypothetical inhibitor, HECT-i-B, and a genetic knockdown approach targeting the same HECT E3 ligase. The following tables summarize the quantitative data from a series of validation experiments.
Table 1: In Vitro Ubiquitination Assay
This assay measures the direct inhibitory effect of HECT-i-A and HECT-i-B on the enzymatic activity of the target HECT E3 ligase.
| Treatment | Inhibitor Concentration (nM) | HECT E3 Ligase Activity (% of Control) | IC50 (nM) |
| Vehicle (DMSO) | - | 100% | - |
| HECT-i-A | 1 | 85% | 50 |
| 10 | 65% | ||
| 50 | 48% | ||
| 100 | 30% | ||
| 500 | 12% | ||
| HECT-i-B | 1 | 95% | 250 |
| 10 | 80% | ||
| 50 | 60% | ||
| 100 | 45% | ||
| 500 | 25% |
Table 2: Cellular Substrate Degradation Assay
This assay measures the accumulation of a known substrate of the target HECT E3 ligase in cells treated with the inhibitors or with siRNA against the E3 ligase.
| Treatment | Substrate Protein Level (% of Control) | p-value vs. Control |
| Vehicle (DMSO) | 100% | - |
| HECT-i-A (100 nM) | 185% | < 0.01 |
| HECT-i-B (100 nM) | 140% | < 0.05 |
| Scrambled siRNA | 105% | > 0.05 |
| HECT E3 Ligase siRNA | 195% | < 0.01 |
Table 3: Phenotypic Assay (Cell Viability)
This assay assesses the downstream biological consequence of inhibiting the HECT E3 ligase, in this case, a reduction in cancer cell viability.
| Treatment | Cell Viability (% of Control) | p-value vs. Control |
| Vehicle (DMSO) | 100% | - |
| HECT-i-A (100 nM) | 65% | < 0.01 |
| HECT-i-B (100 nM) | 80% | < 0.05 |
| Scrambled siRNA | 98% | > 0.05 |
| HECT E3 Ligase siRNA | 62% | < 0.01 |
Table 4: CRISPR-Cas9 Knockout Rescue Experiment
This experiment aims to demonstrate that the effect of the inhibitor is dependent on the presence of the target HECT E3 ligase.
| Cell Line | Treatment | Substrate Protein Level (% of WT Control) |
| Wild-Type (WT) | Vehicle | 100% |
| Wild-Type (WT) | HECT-i-A (100 nM) | 190% |
| HECT E3 Ligase KO | Vehicle | 210% |
| HECT E3 Ligase KO | HECT-i-A (100 nM) | 215% (No significant change) |
Visualizing the Validation Workflow and Underlying Biology
To further clarify the concepts and experimental designs, the following diagrams were generated using Graphviz.
Caption: A simplified signaling pathway illustrating the role of a target HECT E3 ligase.
Caption: Experimental workflow for validating on-target effects of HECT E3 ligase inhibitors.
Caption: Logical framework for confirming the on-target effects of HECT-i-A.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: siRNA-mediated Knockdown of Target HECT E3 Ligase
Objective: To transiently reduce the expression of the target HECT E3 ligase to assess the phenotypic consequences and compare them to the effects of HECT-i-A.
Materials:
-
HEK293T cells (or other relevant cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the HECT E3 ligase (pre-designed and validated)
-
Scrambled (non-targeting) siRNA control
-
6-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for Western blotting or qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HEK293T cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (either target-specific or scrambled control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently by pipetting and incubate for 15-20 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with 1 mL of PBS.
-
Add 800 µL of Opti-MEM to the siRNA-lipid complex mixture.
-
Add the 1 mL of the final mixture to the corresponding well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis.
-
Western Blotting: Lyse the cells and perform Western blotting to confirm the knockdown of the HECT E3 ligase protein and to measure the levels of the substrate protein.
-
qPCR: Extract RNA and perform quantitative real-time PCR to confirm the knockdown of the HECT E3 ligase mRNA.
-
Phenotypic Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the effect of the knockdown on cell proliferation or survival.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of Target HECT E3 Ligase
Objective: To generate a stable cell line lacking the target HECT E3 ligase to definitively test the on-target activity of HECT-i-A.
Materials:
-
HEK293T cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (sgRNA) targeting an early exon of the HECT E3 ligase gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Polyethylenimine (PEI) or other transfection reagent for lentivirus production
-
Puromycin or other selection antibiotic
-
Complete growth medium
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and sgRNA) and the packaging plasmids using PEI.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction:
-
Seed target cells and transduce them with the collected lentivirus in the presence of polybrene.
-
-
Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Single-Cell Cloning:
-
Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Validation of Knockout:
-
Expand the individual clones and screen for the absence of the target HECT E3 ligase.
-
Genomic DNA Analysis: Extract genomic DNA, PCR amplify the targeted region, and sequence to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blotting: Perform Western blotting to confirm the complete absence of the HECT E3 ligase protein.
-
-
Rescue Experiment:
-
Treat both wild-type and validated knockout cell lines with HECT-i-A at the desired concentration.
-
After 24-48 hours, lyse the cells and perform Western blotting to measure the levels of the substrate protein.
-
Conclusion
The combination of in vitro biochemical assays, cellular substrate degradation assays, and phenotypic assessments, when coupled with rigorous genetic validation techniques, provides a robust framework for confirming the on-target effects of novel HECT E3 ligase inhibitors. The data presented for the hypothetical inhibitor HECT-i-A demonstrates a clear on-target mechanism of action, as its effects are consistently mimicked by siRNA-mediated knockdown and are abrogated in a CRISPR-Cas9 knockout background. This multi-faceted approach is essential for advancing potent and specific HECT E3 ligase inhibitors towards clinical development.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of HECT E3-IN-1
Essential guidance for researchers on the safe and compliant disposal of the HECT E3 ligase inhibitor, HECT E3-IN-1, ensuring laboratory safety and environmental responsibility.
For laboratory professionals engaged in cutting-edge research, the proper handling and disposal of chemical reagents is a critical, non-negotiable aspect of the experimental workflow. This compound, a potent inhibitor of HECT E3 ligases that disrupts the binding of ubiquitin to Nedd4-1, requires meticulous disposal procedures to ensure the safety of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of similar laboratory chemicals provide a clear framework for its responsible management.
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is the segregation of chemical waste at the point of generation. Never mix incompatible chemicals, and always store waste in clearly labeled, appropriate containers. For a compound like this compound, which is typically dissolved in a solvent such as DMSO, the entire solution should be treated as chemical waste.
Quantitative Data and Chemical Properties
To facilitate proper handling and disposal, a summary of the known quantitative data and chemical properties for this compound and a similar HECT E3 ligase inhibitor, Heclin, is provided below. This information is crucial for a comprehensive risk assessment.
| Property | This compound | Heclin |
| CAS Number | 1810058-52-6 | 890605-54-6 |
| Molecular Formula | Not specified | C17H17NO3[1][2] |
| Molecular Weight | Not specified | 283.32 g/mol [1] |
| Purity | 99.43% | ≥98% |
| Solubility | Soluble in DMSO | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month. | -20°C |
Step-by-Step Disposal Protocol
The following is a detailed, step-by-step protocol for the proper disposal of this compound. This protocol is based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
2. Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated media, and disposable equipment (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container.
-
The container should be made of a material that will not react with the chemical or the solvent. For DMSO solutions, a high-density polyethylene (B3416737) (HDPE) or glass container is appropriate.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), the concentration, and the date of accumulation.
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
5. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for a waste pickup.
-
Provide the EH&S department with a complete and accurate description of the waste.
6. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow for Chemical Waste Disposal
The logical flow of operations for the disposal of laboratory chemicals like this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
References
Navigating the Final Step: Proper Disposal of HECT E3-IN-1
Essential guidance for researchers on the safe and compliant disposal of the HECT E3 ligase inhibitor, HECT E3-IN-1, ensuring laboratory safety and environmental responsibility.
For laboratory professionals engaged in cutting-edge research, the proper handling and disposal of chemical reagents is a critical, non-negotiable aspect of the experimental workflow. This compound, a potent inhibitor of HECT E3 ligases that disrupts the binding of ubiquitin to Nedd4-1, requires meticulous disposal procedures to ensure the safety of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of similar laboratory chemicals provide a clear framework for its responsible management.
Core Principles of Chemical Waste Disposal
The foundational principle of laboratory waste management is the segregation of chemical waste at the point of generation. Never mix incompatible chemicals, and always store waste in clearly labeled, appropriate containers. For a compound like this compound, which is typically dissolved in a solvent such as DMSO, the entire solution should be treated as chemical waste.
Quantitative Data and Chemical Properties
To facilitate proper handling and disposal, a summary of the known quantitative data and chemical properties for this compound and a similar HECT E3 ligase inhibitor, Heclin, is provided below. This information is crucial for a comprehensive risk assessment.
| Property | This compound | Heclin |
| CAS Number | 1810058-52-6 | 890605-54-6 |
| Molecular Formula | Not specified | C17H17NO3[1][2] |
| Molecular Weight | Not specified | 283.32 g/mol [1] |
| Purity | 99.43% | ≥98% |
| Solubility | Soluble in DMSO | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM) |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month. | -20°C |
Step-by-Step Disposal Protocol
The following is a detailed, step-by-step protocol for the proper disposal of this compound. This protocol is based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
2. Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated media, and disposable equipment (e.g., pipette tips, tubes), in a designated and compatible hazardous waste container.
-
The container should be made of a material that will not react with the chemical or the solvent. For DMSO solutions, a high-density polyethylene (HDPE) or glass container is appropriate.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), the concentration, and the date of accumulation.
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
5. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for a waste pickup.
-
Provide the EH&S department with a complete and accurate description of the waste.
6. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Experimental Workflow for Chemical Waste Disposal
The logical flow of operations for the disposal of laboratory chemicals like this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
References
Essential Safety and Operational Guide for Handling HECT E3-IN-1
Personal Protective Equipment (PPE)
Given that HECT E3-IN-1 is a biologically active molecule with an uncharacterized hazard profile, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face shield over safety goggles- Flame-retardant lab coat- Double-layered chemically resistant nitrile gloves- Respiratory protection (N95 or higher) | Perform in a certified chemical fume hood to minimize inhalation risk. |
| Preparing Stock and Working Solutions | - Safety goggles with side shields- Lab coat- Chemically resistant nitrile gloves | Conduct all solution preparation within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Safety glasses- Lab coat- Nitrile gloves | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Waste Disposal | - Safety goggles- Lab coat- Heavy-duty, chemically resistant gloves | Handle all waste as hazardous and follow specific disposal protocols. |
Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Upon receiving this compound, immediately inspect the packaging for any signs of damage or leakage. The compound is typically supplied as a solid. For long-term storage, keep the solid compound at -20°C. Stock solutions, once prepared, should be aliquoted into single-use vials and stored at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Temperature | Duration |
| Solid Compound | -20°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Note: Stability information is based on general recommendations for similar compounds and should be confirmed with the supplier if possible.
Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature to prevent condensation. Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be confirmed from the supplier's documentation), you would add a specific volume of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication in a water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Label each vial clearly with the compound name, concentration, date, and store at -80°C.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium. To avoid precipitation, it is recommended to perform dilutions in a stepwise manner. When using in cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[2]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous solid waste container | Includes contaminated gloves, pipette tips, weigh boats, and bench paper. |
| Liquid Waste | Labeled, sealed hazardous liquid waste container for flammable organic waste | Includes unused stock and working solutions, and the first rinse of any container that held the compound. |
| Sharps Waste | Designated sharps container | Includes needles and syringes used for handling the compound. |
Decontamination:
All surfaces and equipment that may have come into contact with this compound should be decontaminated. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution. Dispose of all cleaning materials as hazardous solid waste.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general ubiquitination pathway targeted by HECT E3 ligases and the workflow for handling this compound.
Caption: General HECT E3 Ligase Ubiquitination Pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling HECT E3-IN-1
Personal Protective Equipment (PPE)
Given that HECT E3-IN-1 is a biologically active molecule with an uncharacterized hazard profile, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Handling Solid Compound (Weighing, Aliquoting) | - Full-face shield over safety goggles- Flame-retardant lab coat- Double-layered chemically resistant nitrile gloves- Respiratory protection (N95 or higher) | Perform in a certified chemical fume hood to minimize inhalation risk. |
| Preparing Stock and Working Solutions | - Safety goggles with side shields- Lab coat- Chemically resistant nitrile gloves | Conduct all solution preparation within a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Safety glasses- Lab coat- Nitrile gloves | Standard sterile cell culture techniques should be followed in a biological safety cabinet. |
| Waste Disposal | - Safety goggles- Lab coat- Heavy-duty, chemically resistant gloves | Handle all waste as hazardous and follow specific disposal protocols. |
Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for safely handling this compound throughout its lifecycle in the laboratory.
Upon receiving this compound, immediately inspect the packaging for any signs of damage or leakage. The compound is typically supplied as a solid. For long-term storage, keep the solid compound at -20°C. Stock solutions, once prepared, should be aliquoted into single-use vials and stored at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]
| Storage Condition | Temperature | Duration |
| Solid Compound | -20°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Note: Stability information is based on general recommendations for similar compounds and should be confirmed with the supplier if possible.
Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: Before opening the vial of solid this compound, allow it to equilibrate to room temperature to prevent condensation. Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be confirmed from the supplier's documentation), you would add a specific volume of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication in a water bath may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Label each vial clearly with the compound name, concentration, date, and store at -80°C.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium. To avoid precipitation, it is recommended to perform dilutions in a stepwise manner. When using in cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[2]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous solid waste container | Includes contaminated gloves, pipette tips, weigh boats, and bench paper. |
| Liquid Waste | Labeled, sealed hazardous liquid waste container for flammable organic waste | Includes unused stock and working solutions, and the first rinse of any container that held the compound. |
| Sharps Waste | Designated sharps container | Includes needles and syringes used for handling the compound. |
Decontamination:
All surfaces and equipment that may have come into contact with this compound should be decontaminated. Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution. Dispose of all cleaning materials as hazardous solid waste.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general ubiquitination pathway targeted by HECT E3 ligases and the workflow for handling this compound.
Caption: General HECT E3 Ligase Ubiquitination Pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
